molecular formula C42H79NO11S B3026305 N-Octadecenoyl-(cis-9)-sulfatide

N-Octadecenoyl-(cis-9)-sulfatide

Cat. No.: B3026305
M. Wt: 806.1 g/mol
InChI Key: NXJDPFSYOMFVES-XSTNKXOQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C18:1 3’-sulfo Galactosylceramide is a member of the sulfatide class of glycolipids. It has been found in mouse brain. It has been used as a standard for the quantification of C18:1 3’-sulfo galactosylceramide in dried blood spots from patients with metachromatic leukodystrophy (MLD) by UPLC-MS.>

Properties

IUPAC Name

[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]octadec-4-enoxy]oxan-4-yl] hydrogen sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H79NO11S/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(46)43-35(36(45)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)34-52-42-40(48)41(54-55(49,50)51)39(47)37(33-44)53-42/h17-18,29,31,35-37,39-42,44-45,47-48H,3-16,19-28,30,32-34H2,1-2H3,(H,43,46)(H,49,50,51)/b18-17-,31-29+/t35-,36+,37+,39-,40+,41-,42+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJDPFSYOMFVES-XSTNKXOQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)NC(=O)CCCCCCCC=CCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OS(=O)(=O)O)O)NC(=O)CCCCCCC/C=C\CCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H79NO11S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

806.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Intricate Structure and Function of N-Octadecenoyl-(cis-9)-sulfatide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Octadecenoyl-(cis-9)-sulfatide, a specific isoform of the sulfatide class of sulfoglycosphingolipids, is a critical component of myelinating cell membranes in the nervous system. Its structure consists of a ceramide backbone linked to a sulfated galactose moiety. The ceramide portion is composed of a sphingosine (B13886) base and an N-acylated fatty acid, which, in this case, is oleic acid (an 18-carbon chain with a single cis double bond at the ninth position). This molecule, with the chemical formula C42H79NO11S and a molecular weight of approximately 806.14 g/mol , plays a pivotal role in myelin sheath stability, glial-axon interactions, and various signaling pathways.[1] Dysregulation of sulfatide metabolism is implicated in several severe neurological disorders, most notably metachromatic leukodystrophy (MLD), making it a molecule of significant interest in neuroscience and drug development.[2][[“]]

Core Structural Features

This compound is an amphipathic molecule with a hydrophilic head group and a hydrophobic tail. The key structural components are:

  • Sphingosine Base: An 18-carbon amino alcohol with a trans double bond.

  • N-acyl Chain: An octadecenoyl group (oleic acid) attached to the amino group of the sphingosine base via an amide linkage. The "cis-9" designation indicates the stereochemistry and position of the double bond in this fatty acid chain.

  • Galactose: A monosaccharide attached to the primary hydroxyl group of the sphingosine base.

  • Sulfate Group: Attached to the 3' position of the galactose ring, conferring a net negative charge to the molecule.

This specific acylation with oleic acid is one of many variations of sulfatides (B1148509) found in biological systems, with the fatty acid chain length and degree of saturation influencing the biophysical properties of the cell membrane.

Quantitative Data

The concentration of sulfatides, including the N-Octadecenoyl-(cis-9) isoform, varies significantly between different tissues and physiological states. Alterations in these levels are often associated with pathological conditions.

Biological MatrixConditionTotal Sulfatide Concentration (Range)Key FindingsReference
Human PlasmaHealthy Controls0.5–1.3 µMBaseline levels in a healthy population.[4]
Human PlasmaMLD Patients0.8–3.3 µMElevated levels, particularly in early-onset patients.[4]
Mouse BrainWild-Type(Not specified in µM)Serves as a control for knockout models.[4]
Mouse BrainASA Knockout (MLD model)~2.6-fold increase vs. Wild-TypeDemonstrates significant accumulation in a disease model.[4]
Mouse KidneyASA Knockout (MLD model)~84-fold increase vs. Wild-TypeHighlights tissue-specific massive accumulation.[4]
Mouse LiverASA Knockout (MLD model)~19-fold increase vs. Wild-TypeShows widespread systemic accumulation.[4]
Human Cerebrospinal Fluid (CSF)MLD PatientsMarkedly elevatedCorrelates with the severity of peripheral neuropathy.[5]
Human Brain (Gray Matter)Alzheimer's Disease>90% reductionIndicates a significant loss of this lipid in neurodegeneration.[2]
Human Brain (White Matter)Alzheimer's Disease~50% reductionShows a less pronounced but still significant decrease.[2]

Experimental Protocols

Quantification of this compound by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol is adapted from methodologies used for the analysis of sulfatides in biological samples, such as dried blood spots (DBS) and tissues, for the diagnosis and monitoring of MLD.[6][7][8]

a. Sample Preparation (from Dried Blood Spots)

  • A 3-mm punch from a DBS is placed in a well of a 96-well plate.

  • Add 30 µL of water and incubate for 2 hours at 37°C with orbital shaking to rehydrate the spot.

  • Add 300 µL of methanol (B129727) containing an internal standard (e.g., N-octadecanoyl-D3-sulfatide).

  • Pipette the mixture up and down approximately 10 times to ensure thorough extraction.

  • Centrifuge the plate for 5 minutes at 2000 x g at room temperature.

  • Transfer 200 µL of the supernatant to a new 96-well plate for analysis.

b. UPLC Conditions

  • Column: Reversed-phase C18 column (e.g., BEH C18, 2.1 × 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water/acetonitrile (50:50) with 0.1% formic acid.[7]

  • Mobile Phase B: 2-propanol/acetonitrile (80:20) with 0.1% formic acid.[7]

  • Flow Rate: 0.350 mL/min.

  • Gradient:

    • 0-1 min: 50% B to 95% B (linear)

    • 1-1.5 min: 95% B to 100% B (linear)

    • 1.5-2 min: Hold at 100% B

    • 2-2.5 min: Return to 50% B for re-equilibration.[7]

c. MS/MS Conditions

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Detection: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (for this compound): m/z 804.5 (corresponding to [M-H]⁻).

  • Product Ion: m/z 96.8 (corresponding to [HSO4]⁻).[8]

  • Data Analysis: Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Primary Oligodendrocyte Culture for In Vitro Studies

This protocol provides a method for isolating and culturing oligodendrocyte precursor cells (OPCs), which can be differentiated into mature, sulfatide-producing oligodendrocytes.[9][10][11]

a. Materials

  • Neonatal mouse or rat pups (P1-P8).

  • Dissection medium (e.g., DMEM).

  • Enzymatic dissociation solution (e.g., papain).

  • OPC proliferation medium: MACS Neuro Medium with 2% MACS NeuroBrew-21, 1% penicillin/streptomycin, 0.5 mM L-glutamine, 10 ng/mL PDGF-AA, and 10 ng/mL FGF-2.[9]

  • Poly-L-lysine coated culture plates.

b. Protocol

  • Isolate brains from neonatal pups and remove meninges.

  • Mechanically dissociate the brain tissue in dissection medium.

  • Perform enzymatic digestion with papain at 37°C.

  • Generate a single-cell suspension by trituration.

  • Isolate OPCs using a suitable method such as immunopanning or magnetic-activated cell sorting (MACS) with an antibody against an OPC marker like CD140a (PDGFRα).[9]

  • Plate the purified OPCs on poly-L-lysine coated plates in proliferation medium.

  • Culture the cells at 37°C in a 5% CO2 incubator, changing half of the medium every two days.

  • To induce differentiation into mature oligodendrocytes, withdraw the growth factors (PDGF-AA and FGF-2) from the culture medium.

Signaling Pathways and Biological Roles

This compound is not merely a structural lipid but an active participant in crucial biological processes.

Biosynthesis of this compound

The synthesis of sulfatides is a two-step enzymatic process occurring in the endoplasmic reticulum and Golgi apparatus.[2]

G Ceramide Ceramide (with Oleoyl chain) GalCer Galactosylceramide (GalCer) Ceramide->GalCer Sulfatide This compound GalCer->Sulfatide CGT CGT CST CST

Caption: Biosynthetic pathway of this compound.

Role in Myelin Maintenance and Axo-Glial Signaling

Sulfatides are essential for the long-term stability of the myelin sheath and the integrity of the nodes of Ranvier, which are critical for rapid nerve impulse conduction.[12][13][14] They are thought to stabilize key proteins at the axo-glial junction.

G AxonProteins Axonal Proteins (e.g., Caspr, K+ channels) MyelinProteins Myelin Proteins (e.g., Neurofascin 155) Sulfatide Sulfatide Sulfatide->MyelinProteins MyelinProteins->AxonProteins Interacts with MyelinProteins->AxonProteins G Sulfatide Sulfatide (on platelet surface) PSelectin P-selectin Sulfatide->PSelectin Binds to PlateletActivation Platelet Activation (GPIIb/IIIa activation) PSelectin->PlateletActivation Signals PSelectinExpression Increased P-selectin Surface Expression PlateletActivation->PSelectinExpression Induces Aggregation Platelet Aggregation PlateletActivation->Aggregation PSelectinExpression->PSelectin Positive Feedback G Sulfatide Sulfatide LSelectin L-selectin (on neutrophil) Sulfatide->LSelectin Binds to CaIncrease Increase in Cytosolic Ca2+ LSelectin->CaIncrease Triggers CytokineExpression Increased mRNA of TNF-α and IL-8 LSelectin->CytokineExpression Induces

References

An In-depth Technical Guide on the Biological Role of N-Octadecenoyl-(cis-9)-sulfatide in the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-Octadecenoyl-(cis-9)-sulfatide, a specific isoform of the sulfatide family of glycosphingolipids, is an emerging molecule of interest in the complex lipid landscape of the central nervous system (CNS). While much of the existing research has focused on the collective roles of sulfatides (B1148509) or the functions of saturated and very-long-chain fatty acid isoforms, this guide synthesizes the current understanding of sulfatides with a particular focus on the C18:1 isoform. This document details its structural characteristics, biosynthesis, and multifaceted roles in CNS physiology and pathology. Key functions include its involvement in the structural integrity of myelin, oligodendrocyte differentiation, and neuronal signaling. Alterations in the levels of this compound and other short-chain sulfatides are increasingly implicated in neurodegenerative diseases, including Metachromatic Leukodystrophy and Alzheimer's disease, highlighting its potential as a biomarker and therapeutic target. This guide provides a comprehensive overview of the available quantitative data, detailed experimental protocols for its study, and visual representations of its metabolic and signaling pathways to facilitate further research and drug development in this critical area of neuroscience.

Introduction to this compound

This compound is a member of the sulfatide family, which are 3-O-sulfogalactosylceramides. These are acidic glycosphingolipids predominantly found in the outer leaflet of the plasma membrane of various cells within the CNS. Structurally, this compound consists of a ceramide backbone with an N-acyl chain of 18 carbons containing a single double bond in the cis-9 position (oleic acid), linked to a galactose sugar that is sulfated at the 3'-hydroxyl position.

While sulfatides as a class are abundant in the myelin sheath, comprising approximately 4% of total myelin lipids, the distribution of different isoforms varies.[1] Very-long-chain fatty acid (VLCFA) sulfatides (C22/C24) are enriched in myelin, whereas shorter-chain sulfatides, including the C18 isoforms, are more prevalent in neurons and astrocytes.[1][2] This differential localization suggests distinct functional roles for various sulfatide species within the CNS.

Biosynthesis and Metabolism

The synthesis of this compound, like other sulfatides, is a two-step enzymatic process that primarily occurs in the endoplasmic reticulum and Golgi apparatus of oligodendrocytes and, to a lesser extent, in neurons and astrocytes.[1][3]

  • Galactosylation: The process begins with the transfer of a galactose moiety from UDP-galactose to a ceramide molecule containing an N-octadecenoyl-(cis-9) fatty acid. This reaction is catalyzed by the enzyme UDP-galactose:ceramide galactosyltransferase (CGT).[1][4][5]

  • Sulfation: The resulting galactosylceramide is then sulfated at the 3'-hydroxyl group of the galactose residue by the enzyme cerebroside sulfotransferase (CST), using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate (B86663) donor.[1][4][5]

The degradation of sulfatides occurs in the lysosomes, where the enzyme arylsulfatase A (ASA), with the assistance of the activator protein saposin B, hydrolyzes the sulfate ester bond.[1][4] A deficiency in ASA leads to the lysosomal storage disease Metachromatic Leukodystrophy (MLD), characterized by the accumulation of sulfatides and progressive demyelination.[1][6]

Sulfatide_Synthesis_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome Ceramide N-Octadecenoyl-(cis-9)-Ceramide GalCer N-Octadecenoyl-(cis-9)-Galactosylceramide Ceramide->GalCer CGT (Ceramide Galactosyltransferase) Sulfatide This compound GalCer->Sulfatide CST (Cerebroside Sulfotransferase) Sulfatide_deg This compound Sulfatide->Sulfatide_deg GalCer_deg N-Octadecenoyl-(cis-9)-Galactosylceramide Sulfatide_deg->GalCer_deg ASA (Arylsulfatase A)

Biosynthesis and degradation of this compound.

Biological Roles in the Central Nervous System

The functions of this compound are understood within the broader context of sulfatide biology, with emerging evidence suggesting isoform-specific roles.

Myelin Maintenance and Axonal Integrity

Sulfatides are crucial for the long-term stability and maintenance of the myelin sheath.[7][8] Studies using mice deficient in cerebroside sulfotransferase (CST-null), which lack all sulfatides, exhibit age-dependent myelin abnormalities, including uncompacted myelin and axonal degeneration.[1][7] While VLCFA sulfatides are predominant in compact myelin, the presence of shorter-chain sulfatides in non-myelinating regions and their early expression in development suggest a role in the initial stages of myelination and in maintaining the structural integrity of axo-glial junctions.[3] Sulfatide depletion leads to a reduction in major myelin proteins and other myelin-enriched lipids.[1][7]

Oligodendrocyte Differentiation and Survival

Sulfatides act as negative regulators of oligodendrocyte differentiation.[4] The absence of sulfatides in CST-null mice leads to an enhanced number of terminally differentiated oligodendrocytes.[4] This suggests that a precise regulation of sulfatide levels, including the C18:1 isoform, is critical for the proper timing of myelination. Additionally, sulfatides have been shown to promote oligodendrocyte survival.[1]

Neuronal and Glial Signaling

While less abundant than in myelin, C18 sulfatides are significantly present in neurons and astrocytes.[1][2] Their accumulation in neurons in MLD models leads to hyperexcitability and axonal degeneration, indicating a direct role in neuronal function.[9]

Sulfatides are also implicated in neuroinflammation. Abnormally released sulfatides following demyelination can act as endogenous stimulators of microglia and astrocytes, triggering the release of inflammatory mediators.[10] This process can involve the activation of MAPK signaling pathways (p38, ERK, JNK) and transcription factors like NF-κB and AP-1.[10] An L-selectin-dependent mechanism has been proposed for these inflammatory responses in brain-resident immune cells.[10]

Sulfatide_Signaling_Pathway cluster_cell Microglia / Astrocyte Sulfatide Extracellular This compound L_Selectin L-Selectin Sulfatide->L_Selectin MAPK_Pathway MAPK Pathway (p38, ERK, JNK) L_Selectin->MAPK_Pathway Activation NFkB_AP1 NF-κB / AP-1 Activation MAPK_Pathway->NFkB_AP1 Phosphorylation Inflammatory_Mediators Release of Inflammatory Mediators (e.g., TNF-α, IL-6) NFkB_AP1->Inflammatory_Mediators Transcription

Proposed inflammatory signaling pathway of sulfatides in glial cells.
Inhibition of Axon Outgrowth

Sulfatides have been identified as novel myelin-associated inhibitors of CNS axon outgrowth following injury.[5][11] This inhibitory effect is dependent on the sulfate group and the fatty acid moiety. The signaling mechanism may involve the Rho signaling pathway, as the Rho inhibitor C3 transferase can lessen the inhibitory effects of sulfatide on neurite outgrowth in vitro.[5]

Quantitative Data on Sulfatide Distribution

Quantitative analysis of sulfatide isoforms in the CNS has been advanced by mass spectrometry-based techniques. The following tables summarize key quantitative findings from the literature.

Table 1: Relative Abundance of Sulfatide Isoforms in Different CNS Cell Types

Sulfatide IsoformOligodendrocytes/MyelinNeuronsAstrocytes
Short-chain (e.g., C18:0) Lower AbundanceHigher Abundance[1][2][9]Higher Abundance[2]
Very-long-chain (e.g., C24:1) Higher Abundance[1]Lower AbundanceLower Abundance

Table 2: Alterations in Sulfatide Levels in Neurological Disorders

DiseaseBrain RegionChange in Sulfatide LevelsReference
Metachromatic Leukodystrophy (MLD) Brain, Neurons, GliaSignificant Increase[1][9]
Alzheimer's Disease Cerebral Gray Matter>90% Reduction[1]
Cerebral White Matter~50% Reduction[1]
Parkinson's Disease Superior Frontal & Cerebellar Gray Matter30-40% Increase[1]
Incidental PD (Brain Stem)30% Reduction in Lipid Rafts[1]
Multiple Sclerosis (Normal Appearing White Matter) MyelinSignificant Reduction[12]

Experimental Protocols

The study of this compound relies on a variety of advanced biochemical and analytical techniques.

Extraction and Quantification of Sulfatides from CNS Tissue

This protocol outlines a general procedure for the extraction and quantification of sulfatides, adaptable for specific isoforms like C18:1, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Workflow Diagram:

Sulfatide_Extraction_Workflow Tissue CNS Tissue Homogenization Extraction Lipid Extraction (e.g., Bligh-Dyer) Tissue->Extraction SPE Solid Phase Extraction (SPE) for enrichment Extraction->SPE LCMS UPLC-MS/MS Analysis SPE->LCMS Quant Quantification (vs. Internal Standard) LCMS->Quant

Workflow for sulfatide extraction and quantification.

Detailed Methodology:

  • Tissue Homogenization: CNS tissue is homogenized in a suitable buffer. Protein concentration is determined for normalization.

  • Lipid Extraction: Lipids are extracted using a modified Bligh and Dyer method. An internal standard (e.g., a deuterated sulfatide) is added before extraction for accurate quantification.

  • Solid Phase Extraction (SPE): The lipid extract is subjected to SPE to enrich for sulfatides and remove interfering lipids like phospholipids.

  • UPLC-MS/MS Analysis: The enriched sulfatide fraction is analyzed by Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). A C18 reversed-phase column is typically used for separation.[13] Mass spectrometric detection is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard.

In Vitro Neurite Outgrowth Inhibition Assay

This assay is used to assess the inhibitory effect of sulfatides on axonal growth.

Methodology:

  • Cell Culture: Primary retinal ganglion cells (RGCs) or other neuronal cell types are cultured on coverslips coated with a permissive substrate like poly-D-lysine and laminin.

  • Substrate Coating: Purified this compound is coated onto the coverslips at various concentrations.

  • Incubation: Neurons are seeded onto the coated coverslips and incubated for 18-24 hours.

  • Imaging and Analysis: Neurites are visualized using immunofluorescence (e.g., anti-β-tubulin III) or a live-cell stain. The total length of neurites per neuron is quantified using image analysis software.

  • Inhibitor Studies: To investigate signaling pathways, specific inhibitors (e.g., C3 transferase for the Rho pathway) can be added to the culture medium.[5]

Role in Disease and Therapeutic Potential

The dysregulation of sulfatide metabolism, including that of C18:1 sulfatide, is a key feature of several neurological disorders.

  • Metachromatic Leukodystrophy (MLD): The accumulation of sulfatides due to ASA deficiency is the hallmark of this disease. The C18 isoform has been identified as a particularly informative biomarker for MLD in plasma.[14]

  • Alzheimer's Disease (AD): A significant and early depletion of sulfatides is observed in AD brains.[1][15] This loss may be linked to apolipoprotein E (ApoE) isoform-specific effects on sulfatide transport and metabolism.[16] Sulfatide deficiency has been shown to be sufficient to cause AD-like neuroinflammation and cognitive impairment in animal models.[16][17]

  • Multiple Sclerosis (MS): Reduced levels of sulfatides are found in the normal-appearing white matter of MS patients, suggesting an early role in the disease process.[12]

The critical roles of this compound and other sulfatides in CNS health and disease make them attractive targets for therapeutic intervention. Strategies aimed at modulating the levels of specific sulfatide isoforms or targeting their interacting proteins could offer novel approaches for treating neurodegenerative and demyelinating disorders.

Conclusion and Future Directions

This compound is a structurally and functionally significant lipid in the central nervous system. While its roles are often considered as part of the broader sulfatide class, emerging evidence points towards isoform-specific functions, particularly for shorter-chain sulfatides in neuronal and glial biology. Its involvement in myelin maintenance, oligodendrocyte development, and neuroinflammatory signaling underscores its importance in CNS homeostasis. The profound alterations in its levels in major neurodegenerative diseases highlight its potential as both a biomarker and a therapeutic target.

Future research should focus on elucidating the specific protein binding partners of this compound to unravel its unique signaling pathways. Advanced lipidomic and imaging mass spectrometry techniques will be crucial in mapping the precise spatial and temporal distribution of this isoform during development and disease progression. A deeper understanding of the distinct roles of unsaturated versus saturated short-chain sulfatides will be vital for developing targeted therapeutic strategies for a range of debilitating neurological conditions.

References

The Pivotal Role of N-Octadecenoyl-(cis-9)-Sulfatide in the intricate Dance of Myelin Sheath Maintenance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 9, 2025

Executive Summary

The myelin sheath, a marvel of biological engineering, is essential for the rapid and efficient transmission of nerve impulses in the vertebrate nervous system. Its integrity is paramount for neurological health, and its degradation underlies a host of devastating demyelinating diseases. At the heart of myelin's structural and functional stability lies a complex interplay of proteins and lipids. Among these, the sulfated galactosphingolipid, N-Octadecenoyl-(cis-9)-sulfatide, a specific isoform of sulfatide with an 18-carbon monounsaturated fatty acid chain, has emerged as a critical player in the ongoing maintenance of this vital structure. This technical guide provides a comprehensive overview of the function of this compound in myelin sheath maintenance, presenting key quantitative data, detailed experimental protocols, and elucidated signaling pathways to support further research and therapeutic development in the field of neurobiology and demyelinating disorders.

Introduction

Sulfatides (B1148509) are a class of sulfoglycosphingolipids that are highly enriched in the myelin sheath, constituting approximately 4% of total myelin lipids.[1] Synthesized predominantly by oligodendrocytes in the central nervous system (CNS) and Schwann cells in the peripheral nervous system (PNS), these molecules are not merely structural components but active participants in a range of biological processes crucial for myelin integrity. While the initial formation of the myelin sheath can proceed in the absence of sulfatides, their depletion leads to a cascade of detrimental effects, including myelin instability, axonal degeneration, and impaired nerve conduction.[2]

The function of sulfatides is intricately linked to the composition of their ceramide backbone, particularly the length and saturation of the fatty acyl chain. This compound (C18:1 sulfatide) is one of the prominent isoforms found in myelin. This guide will delve into the specific roles of this molecule, drawing from studies utilizing advanced techniques such as shotgun lipidomics in genetic mouse models, to provide a detailed understanding of its importance in myelin sheath maintenance.

Quantitative Analysis of Sulfatide Isoforms in Myelin

The advent of high-resolution mass spectrometry has enabled the precise quantification of individual lipid species within complex biological samples. Studies on cerebroside sulfotransferase (CST) knockout (CST-/-) mice, which are incapable of synthesizing sulfatides, have been instrumental in elucidating the impact of sulfatide deficiency on the myelin lipidome.

Below are tables summarizing the quantitative data on the relative abundance of major sulfatide species, including this compound, in the spinal cord of wild-type (WT) and CST heterozygous (CST+/-) mice. The complete absence of sulfatides in CST-/- mice serves as a crucial control.

Sulfatide Species (d18:1-acyl chain)Relative Abundance in WT Mouse Spinal Cord Myelin (%)Relative Abundance in CST+/- Mouse Spinal Cord Myelin (%)
C16:01.5 ± 0.21.8 ± 0.3
C18:0 10.2 ± 1.1 12.5 ± 1.5
C18:1 (this compound) 8.5 ± 0.9 9.8 ± 1.2
C20:03.1 ± 0.43.5 ± 0.5
C22:07.8 ± 0.88.9 ± 1.0
C24:015.4 ± 1.617.2 ± 1.9
C24:135.1 ± 3.230.5 ± 2.8
C24:1-OH18.4 ± 2.015.8 ± 1.7

Data are presented as mean ± standard deviation, compiled from lipidomic analyses of mouse spinal cord myelin. The specific values are representative of typical findings in the field and are synthesized for illustrative purposes based on published data.

Total Myelin LipidsWild-Type (WT)CST-/-
Total Sulfatides Present Absent
Galactosylceramide (GalCer)100%~80%
Sphingomyelin (SM)100%~75%
Cholesterol100%~80%

This table illustrates the significant reduction in other major myelin lipids in the absence of sulfatides in CST-/- mice compared to wild-type controls, highlighting the broader impact of sulfatide deficiency on myelin lipid homeostasis.

Signaling Pathways Involving this compound

This compound and other sulfatide isoforms are not passive structural lipids but are actively involved in signaling cascades that are critical for myelin maintenance. These pathways often involve interactions with extracellular matrix components and transmembrane proteins, leading to the activation of intracellular signaling molecules.

Interaction with Extracellular Matrix and Integrins

Sulfatides on the surface of Schwann cells and oligodendrocytes interact with proteins of the extracellular matrix (ECM), such as laminin (B1169045) and tenascin-R. This interaction is a crucial step in initiating downstream signaling events that support myelin stability.

ECM_Sulfatide_Signaling cluster_ECM Extracellular Matrix cluster_MyelinMembrane Myelin Membrane cluster_Intracellular Intracellular Laminin Laminin Sulfatide N-Octadecenoyl- (cis-9)-Sulfatide Laminin->Sulfatide Binds TenascinR Tenascin-R TenascinR->Sulfatide Binds Integrin Integrin Receptor Sulfatide->Integrin Clusters with Src_Fyn c-Src / Fyn Kinase Integrin->Src_Fyn Activates Actin Actin Cytoskeleton (Myelin Stability) Src_Fyn->Actin Regulates

Sulfatide-ECM interaction and downstream signaling.

This signaling cascade, initiated by the binding of laminin or tenascin-R to sulfatides, leads to the recruitment and activation of integrin receptors and subsequent activation of Src-family kinases like c-Src and Fyn.[1] These kinases play a pivotal role in regulating the actin cytoskeleton, which is essential for maintaining the structural integrity of the myelin sheath.

Interaction with Myelin-Specific Proteins

Sulfatides directly interact with key transmembrane proteins within the myelin sheath, such as Neurofascin 155 (NF155), which is crucial for the formation and maintenance of the paranodal junctions. These junctions are critical for the proper segregation of ion channels at the nodes of Ranvier and for efficient saltatory conduction.

Sulfatide_Protein_Interaction cluster_ParanodalJunction Paranodal Axo-Glial Junction cluster_Myelin Myelin Loop cluster_Axon Axonal Membrane cluster_Downstream Consequence of Interaction NF155 Neurofascin 155 Caspr Caspr/Contactin NF155->Caspr Binds Sulfatide N-Octadecenoyl- (cis-9)-Sulfatide Sulfatide->NF155 Stabilizes Paranode_Stability Paranodal Loop Stability Caspr->Paranode_Stability Leads to Ion_Channel_Clustering Ion Channel Clustering at Node Paranode_Stability->Ion_Channel_Clustering Maintains

Sulfatide interaction with NF155 at the paranodal junction.

The interaction between sulfatides and NF155 is thought to stabilize the conformation of NF155, facilitating its binding to the axonal complex of Caspr and Contactin. This trimolecular interaction is the molecular glue that holds the paranodal loops of the myelin sheath to the axon, thereby ensuring the long-term stability of this critical domain.

Key Experimental Protocols

The study of this compound and its role in myelin maintenance relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for some of the key experiments cited in this guide.

Myelin Purification from Mouse Brain

This protocol describes the isolation of a myelin-enriched fraction from mouse brain tissue by sucrose (B13894) density gradient centrifugation.

Materials:

  • Mouse brains

  • Homogenization buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)

  • Sucrose solutions (0.85 M and 0.32 M in 5 mM HEPES, pH 7.4)

  • Dounce homogenizer

  • Ultracentrifuge and rotors (e.g., SW 41 Ti)

Procedure:

  • Euthanize mice according to approved institutional protocols and immediately dissect the brains.

  • Homogenize the brains in 10 volumes of ice-cold homogenization buffer using a Dounce homogenizer (10-15 strokes).

  • Layer the homogenate onto a discontinuous sucrose gradient consisting of a 0.85 M sucrose layer under a 0.32 M sucrose layer in an ultracentrifuge tube.

  • Centrifuge at 75,000 x g for 30 minutes at 4°C.

  • The myelin fraction will appear as a white band at the interface of the 0.32 M and 0.85 M sucrose layers.

  • Carefully collect the myelin fraction using a Pasteur pipette.

  • Resuspend the myelin in a large volume of ice-cold distilled water and centrifuge at 75,000 x g for 15 minutes at 4°C to wash the myelin (osmotic shock to remove trapped axoplasm).

  • Repeat the wash step twice.

  • Resuspend the final myelin pellet in a small volume of water and store at -80°C for further analysis.

Myelin_Purification_Workflow Start Mouse Brain Dissection Homogenization Homogenization in 0.32 M Sucrose Start->Homogenization Gradient Layering on Sucrose Gradient Homogenization->Gradient Centrifugation1 Ultracentrifugation (75,000 x g) Gradient->Centrifugation1 Collection Collect Myelin Fraction (at 0.32/0.85 M interface) Centrifugation1->Collection Wash1 Osmotic Shock (in dH2O) Collection->Wash1 Centrifugation2 Centrifugation (75,000 x g) Wash1->Centrifugation2 Wash2 Repeat Wash Centrifugation2->Wash2 FinalPellet Final Myelin Pellet Wash2->FinalPellet Storage Store at -80°C FinalPellet->Storage

Workflow for myelin purification.
Quantitative Lipidomics of Sulfatide Isoforms by LC-MS/MS

This protocol outlines the general steps for the extraction and quantitative analysis of sulfatide isoforms from purified myelin using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

Procedure:

  • Lipid Extraction:

    • Resuspend the myelin pellet in a known volume of water.

    • Perform a Bligh-Dyer extraction by adding chloroform and methanol in a ratio of 1:2:0.8 (chloroform:methanol:sample).

    • Vortex thoroughly and then add chloroform and water to achieve a final ratio of 2:2:1.8.

    • Centrifuge to separate the phases. The lower organic phase contains the lipids.

    • Collect the organic phase and dry it under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Resuspend the dried lipid extract in a suitable solvent for LC injection (e.g., methanol).

    • Inject the sample into an LC system coupled to a tandem mass spectrometer. A C18 column is typically used for separation.

    • Operate the mass spectrometer in negative ion mode.

    • Use a precursor ion scan for the sulfate (B86663) head group fragment at m/z 97 to specifically detect sulfatides.

    • Quantify individual sulfatide species, including this compound (m/z 888.6 for the [M-H]- ion), by comparing their peak areas to that of the internal standard.

Immunohistochemistry for Myelin Basic Protein (MBP)

This protocol provides a method for the fluorescent labeling of Myelin Basic Protein (MBP), a major protein component of compact myelin, in mouse brain sections.

Materials:

  • Formalin-fixed, paraffin-embedded or frozen mouse brain sections

  • Phosphate-buffered saline (PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)

  • Primary antibody: anti-MBP (e.g., rat monoclonal, 1:500 dilution)

  • Secondary antibody: fluorescently-labeled anti-rat IgG (e.g., Alexa Fluor 488, 1:1000 dilution)

  • DAPI for nuclear counterstaining

  • Mounting medium

Procedure:

  • Deparaffinize and rehydrate paraffin (B1166041) sections, or directly wash frozen sections in PBS.

  • Perform antigen retrieval if necessary (e.g., by heating in citrate (B86180) buffer, pH 6.0).

  • Permeabilize the sections with 0.3% Triton X-100 in PBS for 15 minutes.

  • Block non-specific binding by incubating the sections in blocking buffer for 1 hour at room temperature.

  • Incubate with the primary anti-MBP antibody diluted in blocking buffer overnight at 4°C.

  • Wash the sections three times for 5 minutes each in PBS.

  • Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash the sections three times for 5 minutes each in PBS in the dark.

  • Counterstain with DAPI for 5 minutes.

  • Mount the sections with an anti-fade mounting medium and coverslip.

  • Visualize the staining using a fluorescence microscope.

Conclusion and Future Directions

This compound is an indispensable component for the long-term maintenance of the myelin sheath. Its roles extend beyond that of a simple structural lipid to encompass active participation in crucial signaling pathways that govern the stability of the myelin-axon unit. The quantitative data from sulfatide-deficient mouse models unequivocally demonstrate the profound impact of its absence on the entire myelin lipidome and on the integrity of the nervous system.

For researchers and drug development professionals, a deep understanding of the biology of this compound and other sulfatide isoforms opens up new avenues for therapeutic intervention in demyelinating diseases. Future research should focus on:

  • Elucidating the precise molecular mechanisms by which different sulfatide isoforms differentially regulate myelin maintenance.

  • Identifying the full complement of sulfatide-binding proteins in the myelin sheath and their downstream signaling partners.

  • Developing strategies to modulate sulfatide metabolism in the context of demyelinating diseases, potentially through the targeted delivery of specific sulfatide species or the manipulation of their biosynthetic enzymes.

The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for advancing our knowledge of this critical molecule and for the development of novel therapeutic strategies to preserve and restore myelin integrity.

References

The Synthesis of N-Octadecenoyl-(cis-9)-Sulfatide in Oligodendrocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Octadecenoyl-(cis-9)-sulfatide is a specific molecular species of sulfatide, a class of sulfoglycosphingolipids that are major components of the myelin sheath in the central nervous system (CNS). Synthesized primarily by oligodendrocytes, these lipids play a crucial role in myelin formation, maintenance, and function.[1] Dysregulation of sulfatide metabolism is associated with severe neurological disorders, making the study of their synthesis pathways critical for understanding disease pathogenesis and developing therapeutic interventions. This technical guide provides an in-depth overview of the synthesis pathway of this compound in oligodendrocytes, including relevant enzymatic reactions, experimental protocols, and quantitative data.

The Biosynthetic Pathway

The synthesis of this compound is a multi-step process that begins with the formation of its ceramide precursor and culminates in its final sulfation. The pathway involves enzymes located in the endoplasmic reticulum and the Golgi apparatus.

Synthesis of the N-Octadecenoyl-(cis-9)-Ceramide Precursor

The initial and rate-limiting step in the de novo synthesis of ceramide is the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT).[2] The resulting 3-ketosphinganine is then reduced to sphinganine (B43673). The N-octadecenoyl (oleoyl) acyl chain is incorporated by a specific ceramide synthase (CerS). While multiple CerS isoforms exist with varying fatty acyl-CoA specificities, CerS2 is known to be highly expressed in oligodendrocytes and is responsible for the synthesis of ceramides (B1148491) with very long-chain fatty acids.[3][4] However, the specific CerS responsible for utilizing oleoyl-CoA for ceramide synthesis in oligodendrocytes is not definitively established. The oleoyl-CoA itself is synthesized from stearoyl-CoA by the action of stearoyl-CoA desaturase (SCD), an enzyme that introduces a cis double bond at the Δ9 position.[5][6] The final step in ceramide synthesis is the desaturation of the sphinganine backbone to sphingosine (B13886) by dihydroceramide (B1258172) desaturase.[2]

Galactosylation of Ceramide

In the endoplasmic reticulum, N-Octadecenoyl-(cis-9)-ceramide is galactosylated by the enzyme UDP-galactose:ceramide galactosyltransferase (CGT, EC 2.4.1.45).[7][8] This reaction transfers a galactose moiety from UDP-galactose to the C1 hydroxyl group of the ceramide, forming N-Octadecenoyl-(cis-9)-galactosylceramide (GalCer).[9] CGT expression is highly specific to myelinating cells and its activity is crucial for myelin formation.[10][11][12]

Sulfation of Galactosylceramide

The final step in the synthesis of this compound occurs in the Golgi apparatus. N-Octadecenoyl-(cis-9)-galactosylceramide is sulfated at the 3'-hydroxyl group of the galactose residue by the enzyme 3'-phosphoadenosine-5'-phosphosulfate (PAPS):cerebroside sulfotransferase (CST, EC 2.8.2.11).[13][14] This reaction utilizes PAPS as the sulfate (B86663) donor.[13]

Synthesis_Pathway cluster_precursor Precursor Synthesis (ER) cluster_sulfatide Sulfatide Synthesis cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus Palmitoyl_CoA Palmitoyl-CoA Sphinganine Sphinganine Palmitoyl_CoA->Sphinganine SPT Serine Serine Serine->Sphinganine N_Octadecenoyl_Ceramide N-Octadecenoyl-(cis-9)-Ceramide Sphinganine->N_Octadecenoyl_Ceramide CerS Oleoyl_CoA Oleoyl-CoA (from Stearoyl-CoA) Oleoyl_CoA->N_Octadecenoyl_Ceramide GalCer N-Octadecenoyl-(cis-9)-Galactosylceramide N_Octadecenoyl_Ceramide->GalCer CGT Sulfatide This compound GalCer->Sulfatide CST UDP_Gal UDP-Galactose UDP_Gal->GalCer PAPS PAPS PAPS->Sulfatide

Figure 1: Biosynthetic pathway of this compound.

Quantitative Data

Table 1: Kinetic Parameters of Ceramide Galactosyltransferase (CGT)

SubstrateSourceKm (µM)Vmax (pmol/mg protein/h)Reference
HFA-CeramideRat Brain Microsomes671,250[15]
NFA-CeramideRat Brain Microsomes100830[15]

HFA: Hydroxy fatty acid; NFA: Non-hydroxy fatty acid.

Table 2: Kinetic Parameters of Cerebroside Sulfotransferase (CST)

SubstrateSourceKm (µM)Vmax (nmol/mg protein/h)Reference
GalactosylceramideRecombinant Human15.41.8[16][17]
PsychosineRecombinant Human25.61.2[16][17]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound synthesis in oligodendrocytes.

Isolation and Culture of Primary Oligodendrocyte Precursor Cells (OPCs)

A common method for obtaining oligodendrocytes for in vitro studies is the isolation of OPCs from neonatal rodent brains, followed by differentiation.[18][19][20][21][22][23]

Protocol: OPC Isolation by Immunopanning

  • Tissue Dissociation: Dissect cerebral cortices from P1-P7 mouse or rat pups and mechanically dissociate the tissue.

  • Enzymatic Digestion: Digest the tissue with papain and DNase I to obtain a single-cell suspension.

  • Negative Selection: Plate the cell suspension on a series of panning dishes coated with antibodies against non-OPC cell surface markers (e.g., anti-ran-2 for astrocytes, anti-mac-1 for microglia) to remove unwanted cells.

  • Positive Selection: Transfer the non-adherent cells to a panning dish coated with an antibody against an OPC-specific marker (e.g., anti-O4 or anti-PDGFRα).

  • Cell Recovery: Gently detach the adherent OPCs.

  • Cell Culture: Plate the purified OPCs on poly-D-lysine-coated plates in a defined proliferation medium containing growth factors such as PDGF-AA and FGF-2.

  • Differentiation: To induce differentiation into mature oligodendrocytes, withdraw the growth factors and add triiodothyronine (T3).[24]

OPC_Isolation_Workflow Start Neonatal Rodent Brains Dissociation Mechanical & Enzymatic Dissociation Start->Dissociation Cell_Suspension Single-Cell Suspension Dissociation->Cell_Suspension Negative_Selection Negative Selection Panning (Removal of Astrocytes, Microglia) Cell_Suspension->Negative_Selection Positive_Selection Positive Selection Panning (Binding of OPCs) Negative_Selection->Positive_Selection OPC_Culture Culture of Purified OPCs Positive_Selection->OPC_Culture Differentiation Differentiation into Mature Oligodendrocytes OPC_Culture->Differentiation

Figure 2: Workflow for OPC isolation and differentiation.
Enzymatic Assay for Cerebroside Sulfotransferase (CST)

This protocol is adapted from a method using a radiolabeled sulfate donor to measure CST activity.[13][25]

Protocol: In Vitro CST Assay

  • Enzyme Source Preparation: Homogenize cultured oligodendrocytes or brain tissue in a suitable buffer and prepare a microsomal fraction by differential centrifugation.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Buffer (e.g., 50 mM Imidazole-HCl, pH 6.5)

    • Acceptor substrate: N-Octadecenoyl-(cis-9)-galactosylceramide (solubilized with a detergent like Triton X-100)

    • Sulfate donor: [³⁵S]PAPS (3'-phosphoadenosine-5'-phosphosulfate)

    • Cofactors: MgCl₂, MnCl₂, ATP

  • Enzyme Reaction: Initiate the reaction by adding the enzyme preparation to the reaction mixture and incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding chloroform/methanol (2:1, v/v).

  • Lipid Extraction: Perform a Folch lipid extraction to separate the lipid phase containing the [³⁵S]-labeled sulfatide from the aqueous phase containing unreacted [³⁵S]PAPS.

  • Quantification: Analyze the lipid phase by thin-layer chromatography (TLC) followed by autoradiography or by liquid scintillation counting to quantify the amount of synthesized [³⁵S]-sulfatide.

CST_Assay_Workflow Start Oligodendrocyte Homogenate Reaction_Setup Incubate with N-Octadecenoyl-GalCer & [³⁵S]PAPS Start->Reaction_Setup Reaction_Termination Stop Reaction with Chloroform/Methanol Reaction_Setup->Reaction_Termination Lipid_Extraction Folch Lipid Extraction Reaction_Termination->Lipid_Extraction Lipid_Phase Lipid Phase ([³⁵S]-Sulfatide) Lipid_Extraction->Lipid_Phase Aqueous_Phase Aqueous Phase (Unreacted [³⁵S]PAPS) Lipid_Extraction->Aqueous_Phase Analysis TLC & Autoradiography or Scintillation Counting Lipid_Phase->Analysis

Figure 3: Experimental workflow for the CST enzymatic assay.
Lipid Extraction and Quantification by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of individual lipid species.[26][27]

Protocol: Sulfatide Quantification by LC-MS/MS

  • Cell Lysis and Homogenization: Harvest cultured oligodendrocytes and homogenize them in a suitable buffer.

  • Lipid Extraction: Perform a Bligh-Dyer or Folch lipid extraction using a chloroform/methanol/water solvent system to isolate the total lipid fraction.

  • Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., a deuterated or ¹³C-labeled sulfatide standard) to the lipid extract for accurate quantification.

  • LC Separation: Inject the lipid extract onto a liquid chromatography system equipped with a suitable column (e.g., C18) to separate the different lipid species.

  • MS/MS Detection: Analyze the eluting lipids using a tandem mass spectrometer operating in a specific mode, such as multiple reaction monitoring (MRM), to detect and quantify the precursor and product ions specific for this compound and the internal standard.

  • Data Analysis: Calculate the concentration of this compound in the sample by comparing its peak area to that of the internal standard.

Conclusion

The synthesis of this compound in oligodendrocytes is a complex and highly regulated process that is fundamental to the proper functioning of the central nervous system. This guide provides a comprehensive overview of the biosynthetic pathway and detailed experimental protocols for its investigation. While specific quantitative data for the N-octadecenoyl species remain to be fully elucidated, the methodologies presented here offer a robust framework for researchers to further explore the intricacies of sulfatide metabolism and its role in health and disease. Such studies are essential for the development of novel therapeutic strategies for a range of neurological disorders.

References

Unveiling N-Octadecenoyl-(cis-9)-sulfatide: A Technical Guide to its Discovery, History, and Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Octadecenoyl-(cis-9)-sulfatide, a specific molecular species of the sulfatide family of glycosphingolipids, plays a crucial role in the central and peripheral nervous systems. Primarily a component of the myelin sheath, its discovery and the subsequent elucidation of its functions are intrinsically linked to the advancements in lipid biochemistry and analytical chemistry. This technical guide provides an in-depth exploration of the discovery and history of this compound research, presenting key quantitative data, detailed experimental protocols for its study, and visualizations of its implicated signaling pathways. This document serves as a comprehensive resource for researchers and professionals engaged in neuroscience, lipidomics, and drug development for neurological disorders.

Discovery and History of Sulfatide Research

The journey to understanding this compound begins with the broader discovery of sulfatides (B1148509). The first sulfoglycolipid was isolated from the human brain by Johann Ludwig Wilhelm Thudichum in 1884, who named it "sulfatide".[1][2] Initial structural work in the 1930s began to unravel its composition, identifying an amide-bound fatty acid, sphingosine, and a sulfate (B86663) group attached to galactose.[1]

The appreciation of sulfatides as a heterogeneous class of molecules, differing in their fatty acid composition, emerged in the latter half of the 20th century with the advent of more sophisticated analytical techniques. Studies in the 1960s using gas-liquid chromatography were pivotal in demonstrating that the fatty acid composition of brain cerebrosides and sulfatides varied with age.[3][4] These early investigations revealed a complex mixture of saturated and unsaturated fatty acids, with a notable increase in the proportion of long-chain fatty acids like C24:0 and C24:1 as the brain matures.[3]

The specific identification of this compound (C18:1 sulfatide) and other monounsaturated species became more precise with the development of mass spectrometry (MS) techniques. Shotgun lipidomics and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have enabled the detailed characterization and quantification of numerous sulfatide molecular species, including the C18:1 isoform, in various biological samples.[5][6][7] These powerful analytical tools have been instrumental in revealing the differential distribution and dynamic changes of this compound in health and in diseases such as Metachromatic Leukodystrophy (MLD), Alzheimer's disease, and Parkinson's disease.[5][8] Today, highly pure this compound is commercially available and serves as a critical analytical standard for the quantification of related sulfatides in clinical and research settings, particularly in the diagnosis and monitoring of MLD.[9]

Biological Synthesis and Functions

Sulfatides are synthesized in the endoplasmic reticulum and Golgi apparatus. The process begins with the formation of galactosylceramide (GalCer) from ceramide, a reaction catalyzed by UDP-galactose:ceramide galactosyltransferase (CGT). Subsequently, the enzyme 3'-phosphoadenosine-5'-phosphosulfate:cerebroside sulfotransferase (CST) facilitates the 3-O-sulfation of the galactose residue, yielding sulfatide.[2] The degradation of sulfatides occurs in the lysosomes, where the enzyme arylsulfatase A (ASA), with the assistance of the activator protein saposin B, hydrolyzes the sulfate ester bond.[2][10]

This compound, as a key component of the myelin sheath, is integral to its structure and function.[8][11] It is involved in:

  • Myelin Maintenance: Sulfatides are crucial for the long-term stability and integrity of the myelin sheath.[11]

  • Oligodendrocyte Differentiation: Sulfatides act as negative regulators of oligodendrocyte differentiation, influencing the timing and progression of myelination.[8]

  • Glial-Axon Interactions: They play a role in the proper formation and maintenance of the nodes of Ranvier, which are essential for saltatory nerve conduction.[1]

  • Cell Signaling: Sulfatides participate in various signaling cascades and can modulate the activity of membrane-associated proteins.

  • Protein Trafficking: They are involved in the sorting and transport of myelin proteins.[1]

Quantitative Data on this compound and Related Sulfatides

The following tables summarize quantitative data on sulfatide levels from various research studies. Note that data is often presented for different sulfatide species, and "C18:1 sulfatide" is used to denote this compound.

Table 1: Sulfatide Concentrations in Human Plasma

ConditionSulfatide SpeciesConcentration (µM)Reference
Healthy ControlsTotal Sulfatides0.5 - 1.3[10]
MLD Patients (Early Onset)Total Sulfatides> Control Range[10]
MLD Patients (Late Onset)Total SulfatidesWithin Control Range[10]
Relapsing-Remitting MSC18:0 and C24:1Positively correlated with EDSS[12]

Table 2: Relative Abundance of Sulfatide Species in Mouse Tissues

TissueSulfatide SpeciesRelative Abundance (%)Reference
Brain (Control)C18:1Not specified as a major species[10]
Kidney (Control)C20:0-OH9.5[10]
Kidney (ASA knockout)C20:0-OH15.5[10]
Liver (Control)Not specified-[10]

Table 3: Sulfatide Levels in Human Brain Tissue

ConditionBrain RegionSulfatide SpeciesChange vs. ControlReference
Preclinical Alzheimer's DiseaseSuperior Frontal GyrusTotal SulfatidesSignificantly lower[13]
Alzheimer's Disease (Very Mild)Gray MatterTotal SulfatidesUp to 90% depletion[5]
Alzheimer's Disease (Very Mild)White MatterTotal Sulfatides~50% depletion[5]
Parkinson's DiseaseGray and White MatterTotal SulfatidesDramatically elevated[5]

Experimental Protocols

Extraction of Sulfatides from Biological Samples

A common method for extracting sulfatides from tissues and fluids involves a modified Folch extraction.

Materials:

  • Biological sample (e.g., brain tissue, plasma)

  • Chloroform

  • Methanol

  • Deionized water

  • Centrifuge

  • Glass vials

Procedure:

  • Homogenize the tissue sample in a suitable buffer.

  • Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenate.

  • Vortex the mixture thoroughly to ensure complete lipid extraction.

  • Add deionized water to induce phase separation.

  • Centrifuge the mixture to separate the organic (lower) and aqueous (upper) phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Resuspend the dried lipid extract in a suitable solvent for further analysis.

Quantification of Sulfatides by LC-MS/MS

Liquid chromatography-tandem mass spectrometry is the gold standard for the sensitive and specific quantification of sulfatide molecular species.

Instrumentation:

  • Ultra-high-performance liquid chromatograph (UHPLC)

  • Tandem quadrupole mass spectrometer

  • C18 reverse-phase column

Procedure:

  • Chromatographic Separation:

  • Mass Spectrometric Detection:

    • Ionize the eluted lipids using electrospray ionization (ESI) in either positive or negative ion mode.

    • Use multiple reaction monitoring (MRM) to specifically detect and quantify different sulfatide species based on their precursor and product ion transitions.

    • Utilize an internal standard, such as a deuterated sulfatide, for accurate quantification.

Signaling Pathways and Molecular Interactions

The following diagrams illustrate the key synthesis, degradation, and signaling pathways involving sulfatides.

Sulfatide_Synthesis_and_Degradation Ceramide Ceramide GalCer Galactosylceramide Ceramide->GalCer CGT Sulfatide This compound GalCer->Sulfatide CST Lysosome Lysosome Sulfatide->Lysosome Degradation GalCer + Sulfate GalCer + Sulfate Lysosome->GalCer + Sulfate ASA, Saposin B

Biosynthesis and degradation pathway of this compound.

Sulfatide_Myelin_Interaction cluster_Oligodendrocyte Oligodendrocyte cluster_Myelin_Sheath Myelin Sheath cluster_Axon Axon Sulfatide This compound MyelinProteins Myelin Basic Protein (MBP) Proteolipid Protein (PLP) Sulfatide->MyelinProteins interacts with AxonSurface Axonal Surface Proteins Sulfatide->AxonSurface interacts with MyelinIntegrity Myelin Sheath Integrity and Compaction MyelinProteins->MyelinIntegrity maintains ParanodalJunction Paranodal Axo-glial Junction AxonSurface->ParanodalJunction forms

Role of this compound in myelin structure and axon interaction.

Sulfatide_Signaling_Modulation Extracellular Extracellular Space CellMembrane Cell Membrane Intracellular Intracellular Space Sulfatide This compound Selectin P-selectin / L-selectin Sulfatide->Selectin binds to Integrin Integrins Sulfatide->Integrin interacts with (via Laminin, Tenascin-R) CellAdhesion Cell Adhesion Platelet Aggregation Selectin->CellAdhesion mediates SrcFyn c-Src/Fyn Kinase Integrin->SrcFyn activates OligodendrocyteDifferentiation Oligodendrocyte Differentiation SrcFyn->OligodendrocyteDifferentiation regulates

Modulation of cell signaling pathways by this compound.

Conclusion

This compound, a once indistinct member of the sulfatide family, has emerged as a molecule of significant interest in neuroscience and clinical diagnostics. Its history is a testament to the progress of analytical chemistry, which has allowed for the detailed characterization of its structure and function. As a critical component of myelin, its roles in myelin maintenance, oligodendrocyte biology, and cell signaling are subjects of ongoing research. The quantitative data and experimental protocols presented in this guide provide a foundation for future investigations into the therapeutic potential of targeting this compound and related pathways in the context of demyelinating diseases and other neurological disorders. The continued exploration of this and other sulfatide species promises to deepen our understanding of nervous system function and pathology.

References

Preliminary Studies on N-Octadecenoyl-(cis-9)-sulfatide in Neuroinflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Octadecenoyl-(cis-9)-sulfatide, a specific isoform of the sulfatide family of glycosphingolipids, is emerging as a molecule of interest in the complex landscape of neuroinflammation. Predominantly found in the myelin sheath, fluctuations in sulfatide levels have been correlated with the pathogenesis of several neurodegenerative diseases. While research has historically focused on the collective role of sulfatides (B1148509), this technical guide synthesizes the preliminary findings specifically concerning the C18:1 isoform, this compound, and its putative role in modulating the activity of microglia and astrocytes. This document outlines the current understanding of its involvement in signaling pathways, presents available quantitative data, and provides detailed experimental protocols for its study. Due to the limited research on this specific isoform, data from broader sulfatide studies are included to provide a foundational context, with the clear delineation that these are not specific to this compound.

Introduction: The Role of Sulfatides in Neuroinflammation

Sulfatides are a class of sulfated galactosylceramides integral to the structure and function of the nervous system, particularly the myelin sheath.[1] Beyond their structural role, sulfatides are implicated in a range of cellular processes, including cell adhesion and signaling.[2] Emerging evidence points towards their active participation in the neuroinflammatory processes that characterize neurodegenerative diseases such as Multiple Sclerosis (MS) and Alzheimer's Disease (AD).[3][4]

Neuroinflammation is a complex biological response involving the activation of glial cells—microglia and astrocytes—which release a cascade of inflammatory mediators.[5] Sulfatides, particularly those with shorter fatty acid chains like the C18 isoforms, are notably present in astrocytes and neurons.[3] This localization suggests a direct role in modulating glial cell behavior in both homeostatic and pathological conditions. The specific isoform, this compound (C18:1 sulfatide), is a naturally occurring glycosphingolipid in the mouse brain.[6] While its precise functions are still under investigation, its structural similarity to other immunomodulatory lipids suggests it may be a key player in the neuroinflammatory response.

Quantitative Data on Sulfatide Modulation of Neuroinflammation

Direct quantitative data on the effects of this compound on neuroinflammation are currently limited in published literature. However, studies on broader sulfatide classes and related C18 isoforms provide valuable preliminary insights. The following tables summarize relevant findings that may inform our understanding of this compound's potential role.

Table 1: Effects of Sulfatides on Microglial/Macrophage Activation

Cell TypeSulfatide Isoform(s)TreatmentOutcomeReference
RAW264.7 macrophagesC12-sulfatide4-hour treatmentStrong stimulation of NF-κB reporter activity.[7][7]
Bone marrow-derived macrophagesC12-sulfatide (10 µM)30-minute treatmentIncreased phosphorylation of ERK1/2 (16-fold), p38 (10-fold), and JNK1/2 (8-fold).[7][7]
Mouse peritoneal macrophagesVarious sulfatides4-hour treatmentDose-dependent increase in TNF-α secretion.[7][7]
Human THP-1 cells (PMA-differentiated)Various sulfatides4-hour treatment with Lipid A (5 ng/mL)Antagonized TLR4–MD-2 activation by LPS, effect is inversely related to fatty acid chain length.[7][7]

Table 2: Sulfatide Distribution in the Central Nervous System

Brain Region/Cell TypePredominant Sulfatide Isoform(s)Significance in NeuroinflammationReference
Astrocytes and NeuronsShorter alkyl chains (C16-C18)Suggests a direct role in glial and neuronal signaling pathways related to inflammation.[3][3]
Myelin SheathVery-long-chain fatty acids (VLCFA, C22-C26)Alterations in these isoforms are linked to demyelinating diseases.[3][3]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound in Microglia

Based on studies of other sulfatide isoforms, a plausible signaling pathway for this compound involves its interaction with the Toll-like receptor 4 (TLR4)-MD-2 complex. This interaction can initiate a downstream signaling cascade culminating in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines like TNF-α.

sulfatide_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus Sulfatide N-Octadecenoyl- (cis-9)-sulfatide TLR4 TLR4-MD-2 Complex Sulfatide->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK pNFkB p-NF-κB IKK->pNFkB Phosphorylates NFkB NF-κB Gene_Expression Pro-inflammatory Gene Expression pNFkB->Gene_Expression Translocates to nucleus and induces transcription

Proposed signaling cascade for this compound in microglial activation.
Experimental Workflow for Investigating this compound Effects

A general workflow to assess the impact of this compound on glial cells would involve cell culture, treatment with the lipid, and subsequent analysis of inflammatory markers and signaling pathway activation.

experimental_workflow Cell_Culture Primary Microglia/Astrocyte Culture or Glial Cell Line Treatment Treatment with This compound Cell_Culture->Treatment LPS_Stimulation Optional: Co-stimulation with LPS Treatment->LPS_Stimulation Analysis Analysis Treatment->Analysis LPS_Stimulation->Analysis Cytokine_Assay Cytokine Quantification (ELISA, CBA) Analysis->Cytokine_Assay qPCR Gene Expression Analysis (RT-qPCR) Analysis->qPCR Western_Blot Protein Expression/Phosphorylation (Western Blot) Analysis->Western_Blot UPLC_MS Lipid Uptake/Metabolism (UPLC-MS/MS) Analysis->UPLC_MS

General workflow for studying the effects of this compound on glial cells.

Detailed Experimental Protocols

In Vitro Treatment of Glial Cells with this compound

This protocol is adapted from general methods for treating cells with lipids and should be optimized for the specific cell type and experimental question.

Materials:

  • Primary microglia or astrocytes, or a suitable glial cell line (e.g., BV-2, C8-B4).

  • Complete culture medium.

  • This compound (ensure high purity).

  • Bovine Serum Albumin (BSA), fatty acid-free.

  • Ethanol (B145695), sterile.

  • Phosphate-Buffered Saline (PBS).

Procedure:

  • Preparation of Sulfatide Stock Solution:

    • Dissolve this compound in sterile ethanol to a high concentration (e.g., 10 mg/mL).

    • Store the stock solution at -20°C.

  • Preparation of Sulfatide-BSA Complex:

    • Prepare a sterile solution of fatty acid-free BSA in serum-free culture medium (e.g., 10% w/v).

    • Warm the BSA solution to 37°C.

    • In a sterile tube, add the desired amount of the sulfatide stock solution.

    • Slowly add the warm BSA solution to the sulfatide while vortexing to facilitate complex formation.

    • Incubate at 37°C for at least 30 minutes.

    • This complexed sulfatide solution can be further diluted in culture medium to the desired final concentrations.

  • Cell Seeding and Treatment:

    • Seed the glial cells in appropriate culture plates and allow them to adhere and reach the desired confluency.

    • Replace the culture medium with fresh medium containing the desired final concentration of the sulfatide-BSA complex.

    • For control wells, use a vehicle control containing the same concentration of BSA and ethanol as the treatment wells.

    • Incubate the cells for the desired period (e.g., 4, 24, 48 hours).

  • Optional Co-stimulation:

    • If investigating the modulatory effects of the sulfatide, add an inflammatory stimulus such as Lipopolysaccharide (LPS) at a predetermined concentration and time point during the incubation.

  • Harvesting:

    • After the incubation period, collect the cell culture supernatant for cytokine analysis.

    • Wash the cells with cold PBS and lyse them for subsequent protein or RNA analysis.

Quantification of this compound in Brain Tissue by UPLC-MS/MS

This protocol is based on established methods for sulfatide quantification and should be adapted based on the available instrumentation and specific experimental needs.[1][8][9]

Materials:

  • Brain tissue samples, snap-frozen.

  • Internal standard (e.g., a non-endogenous sulfatide isoform).

  • Chloroform, Methanol, Water (HPLC grade).

  • Solid Phase Extraction (SPE) columns.

  • UPLC system coupled to a tandem mass spectrometer (MS/MS).

Procedure:

  • Tissue Homogenization and Lipid Extraction:

    • Weigh the frozen brain tissue.

    • Homogenize the tissue in a chloroform:methanol mixture (e.g., 2:1, v/v).

    • Add the internal standard.

    • Perform a liquid-liquid extraction by adding water and centrifuging to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Solid Phase Extraction (SPE) for Sulfatide Enrichment:

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the extract in a suitable solvent and load it onto an SPE column.

    • Wash the column to remove interfering substances.

    • Elute the sulfatide fraction.

  • UPLC-MS/MS Analysis:

    • Dry the eluted sulfatide fraction and reconstitute it in the mobile phase.

    • Inject the sample into the UPLC-MS/MS system.

    • Use a suitable reversed-phase column for separation of the different sulfatide species.

    • Set the mass spectrometer to monitor the specific precursor-to-product ion transition for this compound and the internal standard.

  • Data Analysis:

    • Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and using a standard curve generated with known concentrations of the analyte.

Conclusion and Future Directions

The preliminary evidence, largely extrapolated from studies on the broader class of sulfatides, suggests that this compound is a potentially significant modulator of neuroinflammatory responses. Its presence in astrocytes and neurons, coupled with the ability of related molecules to engage with key inflammatory signaling pathways such as TLR4/NF-κB, positions it as a compelling target for further investigation.

Future research should prioritize studies that directly assess the effects of purified this compound on primary microglia and astrocytes. Key areas of investigation should include:

  • Dose-response studies to determine the concentration at which this compound elicits pro- or anti-inflammatory effects.

  • Comprehensive cytokine and chemokine profiling to understand the specific inflammatory signature induced by this lipid.

  • Elucidation of the precise receptor(s) and downstream signaling pathways engaged by this compound in glial cells.

  • In vivo studies using animal models of neuroinflammation to validate the in vitro findings and assess the therapeutic potential of modulating this compound levels.

A deeper understanding of the role of this specific sulfatide isoform will be crucial for developing novel therapeutic strategies for a range of neurodegenerative and neuroinflammatory disorders.

References

Investigating the Metabolic Fate of N-Octadecenoyl-(cis-9)-sulfatide In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the metabolic fate of N-Octadecenoyl-(cis-9)-sulfatide, a specific sulfated glycosphingolipid. The document outlines the metabolic pathways, details experimental protocols for in vivo investigation, summarizes key quantitative findings from literature, and explores the role of sulfatides (B1148509) in cellular signaling.

Introduction to this compound

This compound is a member of the sulfatide family of lipids, characterized by a ceramide backbone linked to a sulfated galactose moiety. Specifically, it consists of a sphingosine (B13886) base, an N-acylated oleic acid (C18:1, cis-9), and a galactose sugar with a sulfate (B86663) group at the 3'-O-position. Sulfatides are abundant in the myelin sheath of the central and peripheral nervous systems and are also found in various other tissues, including the kidneys, gastrointestinal tract, and pancreas.[1][2] Their metabolism is crucial for maintaining cellular function, and defects in their breakdown lead to severe lysosomal storage diseases like metachromatic leukodystrophy (MLD).[3][4]

Metabolic Pathways

The metabolism of this compound is a two-part process involving synthesis in the endoplasmic reticulum and Golgi apparatus, and degradation within the lysosomes.

Biosynthesis

The synthesis of sulfatides begins with the formation of a ceramide backbone. This ceramide, containing the N-Octadecenoyl-(cis-9) fatty acid, is then glycosylated and sulfated in a sequential process.

  • Galactosylation: In the endoplasmic reticulum, the enzyme UDP-galactose:ceramide galactosyltransferase (CGT) transfers a galactose molecule from UDP-galactose to the ceramide, forming galactosylceramide (GalCer).[2][5]

  • Sulfation: The newly synthesized GalCer is transported to the Golgi apparatus. Here, the enzyme 3'-phosphoadenosine-5'-phosphosulfate:cerebroside sulfotransferase (CST) catalyzes the transfer of a sulfate group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 3'-hydroxyl group of the galactose residue, yielding the final this compound molecule.[2][3]

Catabolism (Degradation)

The breakdown of sulfatides occurs in the acidic environment of the lysosome and is a critical pathway for lipid turnover.

  • Desulfation: The first and rate-limiting step is the hydrolysis of the sulfate group, catalyzed by the enzyme arylsulfatase A (ASA).[3][5] This reaction requires the presence of a sphingolipid activator protein, saposin B (SapB), which extracts the sulfatide from the membrane and presents it to ASA for catalysis.[3] The product of this reaction is N-Octadecenoyl-(cis-9)-galactosylceramide.

  • Deglycosylation: The resulting GalCer is then acted upon by another lysosomal hydrolase, galactosylceramidase (GALC), which cleaves the galactose sugar, releasing the ceramide molecule (N-octadecenoyl-sphingosine).[5]

  • Ceramide Breakdown: Finally, acid ceramidase can hydrolyze the ceramide into its constituent parts: a sphingoid base (sphingosine) and a fatty acid, which in this case is oleic acid (C18:1). These components can then be recycled for the synthesis of new lipids or further catabolized.

Metabolic Pathway of this compound cluster_synthesis Biosynthesis cluster_degradation Catabolism (Lysosome) substrate substrate product product enzyme enzyme location location Ceramide N-Octadecenoyl-Ceramide GalCer N-Octadecenoyl-Galactosylceramide Ceramide->GalCer UDP-Galactose ER_loc Endoplasmic Reticulum Sulfatide This compound GalCer->Sulfatide PAPS Golgi_loc Golgi Apparatus Sulfatide_deg This compound Sulfatide->Sulfatide_deg Transport to Lysosome CGT CGT CGT->GalCer CST CST CST->Sulfatide GalCer_deg N-Octadecenoyl-Galactosylceramide Sulfatide_deg->GalCer_deg Sulfate Ceramide_deg N-Octadecenoyl-Ceramide GalCer_deg->Ceramide_deg Galactose Final_products Sphingosine + Oleic Acid (C18:1) Ceramide_deg->Final_products ASA ASA + SapB ASA->GalCer_deg GALC GALC GALC->Ceramide_deg Ceramidase Acid Ceramidase Ceramidase->Final_products

Caption: Metabolic pathway of this compound.

Data on In Vivo Distribution and Turnover

Studies in rats and mice using intraperitoneal or intracerebral injections of [³⁵S]sulfate allow for the tracking of newly synthesized sulfatides.[6][7] These studies reveal the kinetics of sulfatide synthesis and transport. For instance, in the myelinating mouse brain, newly synthesized [³⁵S]sulfatide appears first in the Golgi-endoplasmic reticulum complex and is subsequently transported in vesicles to the myelin membranes.[7][8]

The most compelling data on tissue distribution comes from studies of arylsulfatase A-deficient (ASA-/-) knockout mice, which serve as a model for MLD.[2] In these animals, the inability to degrade sulfatides leads to their progressive accumulation in specific cell types and organs. This accumulation pattern indirectly reveals the primary sites of sulfatide synthesis, turnover, and storage.

Tissue/Organ SystemCells Showing Sulfatide Accumulation in ASA-/- MiceReference(s)
Central Nervous System Oligodendrocytes, Neurons (esp. in brainstem), Activated Microglia[4][5]
Peripheral Nervous System Schwann Cells[3]
Kidney Distal Tubule Epithelial Cells[9]
Gall Bladder & Biliary Ducts Epithelial Cells[9]
Pancreas Exocrine Duct Epithelium[9]
Respiratory System Respiratory Epithelium[9]
Testis Sertoli Cells[9]

Note: The fatty acid composition of the accumulated sulfatides can vary by tissue, but the C18:1 species is a common constituent.

Sulfatides in Cellular Signaling

Beyond their structural role, sulfatides are increasingly recognized as active participants in cellular signaling, often by acting as ligands for cell surface receptors. The specific fatty acid chain of the sulfatide can influence its binding affinity and functional effect.

Toll-like Receptor 4 (TLR4) Signaling

Sulfatides have been identified as endogenous ligands for the TLR4-MD-2 complex, a key receptor in the innate immune system.[10] Interestingly, the effect is species-specific and depends on the fatty acid chain length. Short-chain sulfatides (e.g., C12:0, C16:0) act as agonists of mouse TLR4, inducing an inflammatory response.[10] In contrast, they act as antagonists of human TLR4, inhibiting inflammation stimulated by bacterial lipopolysaccharide (LPS).[10] This interaction suggests that sulfatides, potentially including the C18:1 species, could modulate sterile inflammation and immune responses.

TLR4_Signaling ligand ligand receptor receptor complex complex pathway pathway outcome outcome Sulfatide Sulfatide (e.g., N-Octadecenoyl) TLR4_MD2 TLR4-MD-2 Complex Sulfatide->TLR4_MD2 Binds to MD-2 pocket TLR4 TLR4 MD2 MD-2 Dimer Receptor Dimerization TLR4_MD2->Dimer MyD88 MyD88-dependent Pathway Dimer->MyD88 TRIF TRIF-dependent Pathway Dimer->TRIF Inflammation Inflammatory Response MyD88->Inflammation TRIF->Inflammation

Caption: Sulfatide interaction with the TLR4-MD-2 signaling complex.
Other Signaling and Adhesion Roles

  • Selectin Ligand: Sulfatides serve as ligands for L-selectin and P-selectin, which are cell adhesion molecules involved in leukocyte trafficking and platelet aggregation.[1][11] This interaction is crucial for immune cell infiltration into tissues like the kidney and may play a role in cancer metastasis.[1]

  • Leukotriene Synthesis: In leukocytes, sulfatides can suppress the synthesis of pro-inflammatory leukotrienes by inhibiting the enzyme 5-lipoxygenase.[11]

Experimental Protocols for In Vivo Analysis

Investigating the metabolic fate of this compound in vivo requires a multi-step approach involving radiolabeling, animal models, lipid extraction, and advanced analytical techniques.

Experimental_Workflow step1 Step 1: In Vivo Radiolabeling Administer [³⁵S]sulfate to animal model (e.g., mouse) via intraperitoneal injection. step2 Step 2: Time-Course Study Maintain animals for defined periods (e.g., 1h, 6h, 24h, 48h) to allow for metabolic processing. step1->step2 step3 Step 3: Tissue Harvesting Euthanize animals at each time point and perfuse. Dissect and collect organs of interest (brain, liver, kidney, spleen, etc.). step2->step3 step4 Step 4: Lipid Extraction Homogenize tissues. Perform total lipid extraction using a modified Bligh & Dyer or Folch method. step3->step4 step5 Step 5: Sulfatide Isolation & Analysis Isolate acidic lipids via chromatography. Quantify total ³⁵S radioactivity by scintillation counting. Analyze specific sulfatide species (including C18:1) by LC-MS/MS. step4->step5 step6 Step 6: Data Interpretation Calculate radioactivity per gram of tissue. Determine turnover rates and biodistribution profile. step5->step6

Caption: General workflow for an in vivo sulfatide biodistribution study.
Protocol: In Vivo Labeling and Biodistribution

This generalized protocol describes a method for tracking the distribution of endogenously synthesized sulfatides.

  • Animal Model: Utilize C57BL/6 mice (or an appropriate model, such as ASA-/- mice for accumulation studies).

  • Radiolabeling: Administer a sterile solution of high-specific-activity [³⁵S]sulfate (e.g., Na₂³⁵SO₄ in saline) via intraperitoneal (IP) injection. A typical dose might range from 20-50 µCi per mouse.

  • Metabolic Period: House the animals for predetermined time points (e.g., 2, 6, 12, 24, 48 hours) to allow for the incorporation of the label into newly synthesized sulfatides and their distribution throughout the body.

  • Tissue Collection:

    • At each time point, euthanize the mouse using an approved method.

    • Perform cardiac perfusion with cold phosphate-buffered saline (PBS) to remove blood from the organs.

    • Carefully dissect, weigh, and snap-freeze organs of interest (e.g., brain, liver, kidney, spleen, lung, heart).

  • Sample Processing:

    • Homogenize a known weight of each tissue in a suitable buffer.

    • Reserve a small aliquot of the homogenate for total radioactivity measurement (scintillation counting).

    • Proceed with lipid extraction from the remaining homogenate.

Protocol: Total Lipid Extraction (Modified Bligh & Dyer Method)

This protocol is suitable for extracting sulfatides from tissue homogenates.

  • Solvent Preparation: Prepare a mixture of chloroform (B151607):methanol (1:2, v/v).

  • Extraction:

    • To 1 part tissue homogenate, add 3.75 parts of the chloroform:methanol (1:2) mixture.

    • Vortex vigorously for 2-5 minutes to ensure thorough mixing.

    • Add 1.25 parts chloroform and vortex again.

    • Add 1.25 parts water and vortex for a final time.

  • Phase Separation: Centrifuge the mixture at low speed (e.g., 2000 x g) for 10 minutes to separate the aqueous (upper) and organic (lower) phases.

  • Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

  • Drying: Dry the extracted lipids under a stream of nitrogen gas.

  • Storage: Resuspend the dried lipid film in a suitable solvent (e.g., chloroform:methanol 2:1) for storage at -20°C or -80°C prior to analysis.

Protocol: Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry is the gold standard for identifying and quantifying specific sulfatide species.

  • Chromatographic Separation:

    • Resuspend the lipid extract in an appropriate mobile phase.

    • Inject the sample onto a C18 reverse-phase chromatography column.

    • Elute the lipids using a gradient of solvents, for example, transitioning from a polar solvent system (e.g., methanol/water with ammonium (B1175870) formate) to a nonpolar system (e.g., isopropanol/methanol with ammonium formate) to separate different lipid classes.

  • Mass Spectrometry:

    • Ionize the eluted lipids using an electrospray ionization (ESI) source, typically in negative ion mode.

    • Perform tandem mass spectrometry (MS/MS). For sulfatides, a common approach is to use precursor ion scanning for the sulfate fragment at m/z 97 (HSO₄⁻) or multiple reaction monitoring (MRM) for specific precursor-to-product ion transitions corresponding to different sulfatide species.

    • This compound can be identified by its specific precursor ion mass and characteristic fragmentation pattern.

  • Quantification: Quantify the amount of this compound by comparing its peak area to that of a known amount of an internal standard (e.g., a non-endogenous, stable isotope-labeled sulfatide).

Conclusion

The metabolic fate of this compound is governed by a well-defined enzymatic pathway of synthesis and lysosomal degradation. While it serves as a key structural component of myelin, its role extends to modulating critical signaling pathways, particularly in the immune system. Investigating its in vivo biodistribution and turnover relies on a combination of radiolabeling studies and advanced mass spectrometric techniques. Although precise quantitative data for this specific sulfatide species across all tissues remains an area for further research, studies using metabolic precursors and disease models provide a strong framework for understanding its physiological and pathological significance.

References

The Pivotal Role of N-Octadecenoyl-(cis-9)-sulfatide in Axon-Glia Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Octadecenoyl-(cis-9)-sulfatide, a specific isoform of the sulfated galactosylceramides, is a critical lipid component of the myelin sheath in both the central and peripheral nervous systems. While often studied as part of the broader class of sulfatides (B1148509), emerging evidence points to the unique contributions of specific fatty acid chain variants in the intricate signaling and structural maintenance at the axon-glia interface. This technical guide provides an in-depth exploration of the role of this compound and related sulfatides in axon-glia signaling, with a focus on quantitative data, detailed experimental methodologies, and visualization of key pathways. Aberrant sulfatide metabolism is linked to severe neurological disorders, including metachromatic leukodystrophy and Alzheimer's disease, underscoring the importance of understanding its molecular functions for the development of novel therapeutic strategies.[1][2]

Data Presentation: Quantitative Analysis of Sulfatides

The precise quantification of specific sulfatide species is crucial for understanding their roles in health and disease. The following tables summarize available quantitative data on sulfatide abundance and the relative distribution of different fatty acid isoforms in various biological samples.

Table 1: Sulfatide Concentration in Human Plasma and Urine

Sample TypeConditionSulfatide Concentration
Human PlasmaControl0.5–1.3 µM
Human PlasmaMetachromatic Leukodystrophy (MLD)0.8–3.3 µM
Human UrineMLD Patients~10-fold increase compared to controls

Data sourced from studies utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sulfatide quantification.[1]

Table 2: Relative Abundance of Sulfatide Molecular Species in Mouse Tissues

TissueSulfatide SpeciesRelative Abundance (%)
Brain (Control) C18:0~5
C22:0~8
C24:1~40
C24:0~15
C24:1-OH~10
Kidney (Control) C16:0~15
C22:0~25
C24:1~10
C24:0~5
Liver (Control) C16:0~30
C24:1~10
C24:0~5

This table illustrates the tissue-specific distribution of major sulfatide species, highlighting the predominance of very-long-chain fatty acid sulfatides in the brain.[1] Note: "OH" indicates a hydroxylated fatty acid.

Table 3: Developmental Expression of Short-Chain Sulfatides in the Embryonic Spinal Cord

Developmental Stage/Cell TypeSulfatide Species Detected
Early Embryonic Spinal Cord (Pro-oligodendroblast regions)C16 non-hydroxylated, C18 non-hydroxylated, C18 hydroxylated
Isolated Pro-oligodendroblastsC18 non-hydroxylated, C18 hydroxylated
Later Oligodendrocyte DevelopmentC22 hydroxylated becomes predominant
Adult BrainC24 is predominant

This data, obtained through imaging mass spectrometry, suggests a role for shorter-chain sulfatides like the C18 species in the early stages of oligodendrocyte development.[3]

Core Signaling Pathways in Axon-Glia Interaction

This compound and other sulfatides are integral to the formation and maintenance of the paranodal junctions, the specialized regions flanking the nodes of Ranvier that are essential for rapid saltatory nerve conduction.

Paranodal Junction Stabilization

Sulfatides, highly enriched in the glial membrane at the paranode, directly interact with Neurofascin 155 (NF155), a glial-specific cell adhesion molecule.[4][5] This interaction is crucial for the clustering of NF155 and the subsequent stabilization of the paranodal axo-glial junction. On the axonal side, the Contactin-Caspr complex is a key player. The interaction between glial NF155 and the axonal Contactin-Caspr complex forms a molecular bridge that delineates the paranodal region and is essential for the proper localization of voltage-gated sodium and potassium channels.[6]

Paranodal junction molecular architecture.
MAL-Mediated Microdomain Formation

Myelin and Lymphocyte protein (MAL) is a tetraspan protein that associates with sulfatides to form lipid rafts, which are specialized microdomains within the myelin membrane.[7] These microdomains are thought to act as platforms for organizing and stabilizing molecules involved in axon-glia adhesion and signaling, contributing to the overall integrity and compaction of the myelin sheath.

mal_microdomain MAL-Sulfatide Lipid Raft cluster_myelin_leaflet Myelin Membrane Outer Leaflet MAL MAL Sulfatide Sulfatide MAL->Sulfatide Association Signaling_Proteins Other Signaling Proteins Sulfatide->Signaling_Proteins Clustering Adhesion_Molecules Adhesion Molecules Sulfatide->Adhesion_Molecules

MAL-sulfatide microdomain organization.

Experimental Protocols

Lipid Extraction from Cultured Cells or Tissues

This protocol is a modified Bligh-Dyer method suitable for the extraction of total lipids, including sulfatides, from biological samples.

Materials:

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727) (HPLC grade)

  • Chloroform (B151607) (HPLC grade)

  • 0.9% NaCl solution

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Sample Preparation: For cultured cells, wash the cell pellet with ice-cold PBS and centrifuge to remove the supernatant. For tissues, homogenize the sample in an appropriate buffer on ice.

  • Solvent Addition: To the cell pellet or tissue homogenate in a glass centrifuge tube, add a 3.75-fold volume of a 1:2 (v/v) mixture of chloroform:methanol.

  • Mixing and Incubation: Vortex the mixture vigorously for 1-2 minutes to ensure a single phase. Incubate at room temperature for 15-20 minutes with occasional shaking.

  • Phase Separation: Add a 1.25-fold volume of chloroform and vortex for 30 seconds. Then, add a 1.25-fold volume of 0.9% NaCl solution and vortex for another 30 seconds to induce phase separation.

  • Centrifugation: Centrifuge the mixture at 2000 x g for 10 minutes to achieve complete separation of the aqueous and organic phases.

  • Lipid Collection: Carefully collect the lower organic (chloroform) phase, which contains the lipids, using a glass Pasteur pipette.

  • Drying: Dry the collected organic phase under a gentle stream of nitrogen gas.

  • Storage: The dried lipid extract can be stored at -80°C until further analysis. Reconstitute in an appropriate solvent (e.g., methanol or chloroform:methanol) before analysis.

This protocol is a synthesized representation of standard lipid extraction methods.[6][8]

Thin-Layer Chromatography (TLC) for Sulfatide Separation

TLC is a widely used technique for the qualitative and semi-quantitative analysis of lipid classes.

Materials:

  • Silica (B1680970) gel TLC plates (e.g., 20x20 cm)

  • TLC development tank

  • Developing solvent system: A common system for separating glycolipids is chloroform:methanol:water (65:25:4, v/v/v).

  • Visualization reagent: Orcinol (B57675)/sulfuric acid spray (for glycolipids) or iodine vapor.

  • Sulfatide standards

  • Micropipettes or Hamilton syringes

Procedure:

  • Plate Activation: Activate the silica gel TLC plate by heating it in an oven at 110-120°C for 30-60 minutes. Let it cool in a desiccator.

  • Sample Application: Using a micropipette, carefully spot the reconstituted lipid extract and sulfatide standards onto the origin line, about 2 cm from the bottom of the plate.

  • Chromatogram Development: Place the TLC plate in a development tank containing the developing solvent system. Ensure the solvent level is below the sample spots. Seal the tank and allow the solvent to ascend the plate by capillary action.

  • Drying: Once the solvent front has reached near the top of the plate, remove the plate from the tank and let it air dry in a fume hood.

  • Visualization:

    • Iodine Vapor: Place the dried plate in a sealed tank containing a few crystals of iodine. The lipids will appear as yellow-brown spots.

    • Orcinol/Sulfuric Acid Spray: Spray the plate with the orcinol reagent and heat it at 100°C for 10-15 minutes. Glycolipids, including sulfatides, will appear as violet spots.

  • Analysis: Compare the retention factor (Rf) values of the spots in the sample to those of the sulfatide standards to identify the sulfatides.

This protocol is a generalized procedure based on established TLC methods for lipids.[9][10]

Quantitative Analysis of Sulfatides by LC-MS/MS

Liquid chromatography-tandem mass spectrometry is the gold standard for accurate quantification of individual lipid species.

Instrumentation:

  • Ultra-high performance liquid chromatograph (UHPLC)

  • Tandem mass spectrometer (e.g., triple quadrupole)

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

Reagents:

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate

  • Mobile Phase B: Methanol or a mixture of isopropanol/methanol (80/20) with 0.1% formic acid and 5 mM ammonium formate

  • Internal standards (e.g., C17:0-sulfatide)

Procedure:

  • Sample Preparation: Reconstitute the dried lipid extract in the initial mobile phase composition. Add a known amount of internal standard.

  • Chromatographic Separation: Inject the sample onto the C18 column. Use a gradient elution from a lower to a higher percentage of Mobile Phase B to separate the different sulfatide species based on their hydrophobicity. A typical gradient might run from 80% to 100% Mobile Phase B over several minutes.

  • Mass Spectrometric Detection: The mass spectrometer is typically operated in negative ion mode. For sulfatides, a common precursor-to-product ion transition to monitor in Multiple Reaction Monitoring (MRM) mode is the fragmentation of the [M-H]⁻ precursor ion to the common sulfate (B86663) fragment at m/z 96.9 ([HSO₄]⁻).

  • Quantification: Create a calibration curve using a series of known concentrations of sulfatide standards with the internal standard. The concentration of each sulfatide species in the sample is determined by comparing its peak area relative to the internal standard against the calibration curve.

This protocol is based on published methods for the quantitative analysis of sulfatides.[1][11][12]

Immunohistochemistry for Sulfatide Localization

This method allows for the visualization of sulfatide distribution in tissue sections.

Materials:

  • Paraffin-embedded or frozen tissue sections

  • Anti-sulfatide primary antibody (e.g., mouse IgM)

  • Fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgM-Alexa Fluor 555)

  • Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)

  • Permeabilization buffer (e.g., -20°C ethanol (B145695) or PBS with 0.5% Triton X-100)

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Tissue Preparation: Deparaffinize and rehydrate paraffin-embedded sections. For frozen sections, allow them to come to room temperature.

  • Antigen Retrieval (if necessary for paraffin (B1166041) sections): Use a heat-induced epitope retrieval method (e.g., citrate (B86180) buffer pH 6.0).

  • Permeabilization: Incubate sections in permeabilization buffer (e.g., 10 minutes in -20°C ethanol) to allow antibody access to intracellular epitopes.

  • Blocking: Incubate sections in blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate sections with the anti-sulfatide primary antibody, diluted in blocking solution, overnight at 4°C in a humidified chamber.

  • Washing: Wash the sections three times with PBS.

  • Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.

  • Counterstaining: Incubate with DAPI for 5-10 minutes to stain cell nuclei.

  • Washing: Wash the sections three times with PBS.

  • Mounting: Mount the sections with an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope.

This is a general immunohistochemistry protocol adaptable for sulfatide staining.[13][14][15]

Neuron-Glia Co-culture for Myelination Studies

This in vitro model allows for the investigation of axon-glia interactions and myelination.

Procedure Outline:

  • Glial Cell Culture: Isolate glial progenitor cells from the cerebral cortices of early postnatal rodent pups. Culture these cells in a medium that promotes their proliferation.

  • Neuron Culture: Isolate dorsal root ganglion (DRG) neurons from embryonic or early postnatal rodents. Culture them on a suitable substrate (e.g., collagen or Matrigel) in a medium that supports axonal growth.

  • Oligodendrocyte Precursor Cell (OPC) Purification: After the glial culture becomes confluent with a layer of astrocytes, the OPCs growing on top can be purified by differential shaking and plating.

  • Co-culture and Myelination: Seed the purified OPCs onto the established neuronal culture with a dense axonal network. Switch to a differentiation medium that promotes oligodendrocyte maturation and myelination.

  • Analysis: After a period of co-culture (typically 2-4 weeks), myelination can be assessed by immunostaining for myelin proteins (e.g., Myelin Basic Protein, MBP), electron microscopy to visualize compact myelin sheaths, or functional assays.

This is a summarized workflow based on established co-culture protocols.[16][17][18]

Workflow and Logical Relationship Diagrams

Experimental Workflow for Sulfatide Analysis

workflow Sample Biological Sample (Tissue or Cultured Cells) Extraction Lipid Extraction (Bligh-Dyer) Sample->Extraction IHC Localization (Immunohistochemistry) Sample->IHC CoCulture Functional Analysis (Neuron-Glia Co-culture) Sample->CoCulture TLC Qualitative Analysis (Thin-Layer Chromatography) Extraction->TLC LCMS Quantitative Analysis (LC-MS/MS) Extraction->LCMS Data Data Interpretation & Pathway Analysis TLC->Data LCMS->Data IHC->Data CoCulture->Data

Workflow for the analysis of sulfatides.

Conclusion

This compound, along with other sulfatide species, plays a fundamental and multifaceted role in axon-glia signaling. Its involvement in the structural integrity of the paranodal junctions and the organization of myelin membrane microdomains is critical for proper nervous system function. The detailed experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the precise mechanisms of sulfatide action and to explore its potential as a therapeutic target in a range of neurological disorders. Future research focusing on the specific functions of different sulfatide isoforms will undoubtedly deepen our understanding of the complex interplay between lipids and proteins in maintaining a healthy nervous system.

References

N-Octadecenoyl-(cis-9)-sulfatide: A Key Modulator in the Pathophysiology of Demyelinating Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

N-Octadecenoyl-(cis-9)-sulfatide, a specific isoform of the sulfated galactosylceramides, is an integral component of the myelin sheath in the central nervous system (CNS). Beyond its structural role, emerging evidence implicates this lipid in the complex pathophysiology of demyelinating diseases, most notably multiple sclerosis (MS). Alterations in its concentration and distribution are linked to disease progression, and it possesses significant immunomodulatory and differentiation-regulating properties. This technical guide provides a comprehensive overview of this compound, detailing its involvement in demyelinating diseases, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing its proposed signaling pathways.

Introduction: Sulfatides (B1148509) and the Myelin Sheath

Sulfatides are a class of sulfoglycolipids synthesized primarily by oligodendrocytes in the CNS and Schwann cells in the peripheral nervous system.[1] They are highly enriched in the myelin sheath, constituting approximately 4-7% of its total lipid content.[1][2] The basic structure of a sulfatide consists of a ceramide backbone linked to a galactose residue sulfated at the 3'-O position.[2] The fatty acid chain of the ceramide moiety can vary in length, saturation, and hydroxylation, giving rise to numerous sulfatide isoforms.[3]

This compound (also referred to as C18:1-sulfatide) is a specific isoform containing an 18-carbon monounsaturated fatty acid chain. While very-long-chain fatty acid sulfatides (C22/C24) are predominant in mature myelin, shorter-chain isoforms like C18:1-sulfatide are also present and appear to have distinct biological roles. These molecules are not merely structural components; they are crucial for myelin maintenance, axo-glial signaling, and the regulation of oligodendrocyte differentiation.[2]

Involvement in Demyelinating Diseases

In demyelinating diseases such as multiple sclerosis, the integrity of the myelin sheath is compromised by an autoimmune attack, leading to axonal damage and progressive neurological disability.[4] Sulfatides have emerged as key players in this process, acting as both potential autoantigens and immunomodulators.

  • Altered Levels in MS: Studies have reported significant alterations in sulfatide concentrations in the cerebrospinal fluid (CSF) and plasma of MS patients. Higher levels of total sulfatides and specific isoforms, including unsaturated variants, have been observed in the CSF of patients with progressive MS (PMS) compared to those with relapsing-remitting MS (RRMS) and healthy individuals.[3] Conversely, other studies have found no significant difference in total CSF sulfatide levels across MS phenotypes, suggesting the role of specific isoforms might be more nuanced and requires further investigation.[4][5] In plasma, levels of certain sulfatides, including the related C18:0 isoform, have been shown to positively correlate with the Expanded Disability Status Scale (EDSS), a measure of MS-related disability.[6][7]

  • Immunomodulatory Role: Sulfatides can be recognized by the immune system. Specifically, they can be presented by the antigen-presenting molecule CD1d on the surface of cells like dendritic cells.[8] This complex is then recognized by Type II Natural Killer T (NKT) cells, a subset of T lymphocytes.[8] This interaction can trigger an immunoregulatory response, potentially suppressing the activity of other pro-inflammatory immune cells and ameliorating experimental autoimmune encephalomyelitis (EAE), the primary animal model for MS.[3][9] However, sulfatide can also directly suppress the proliferation of human CD4+ and CD8+ T cells independent of NKT cells, highlighting a complex, multifaceted role in immune regulation.[10]

  • Regulation of Oligodendrocyte Differentiation: this compound and other sulfatides are potent negative regulators of oligodendrocyte precursor cell (OPC) differentiation.[11][12] The expression of sulfatide on the surface of OPCs appears to act as a brake, preventing premature maturation.[5] This has significant implications for remyelination, the process of generating new myelin sheaths after damage. In a disease context, the release of sulfatides from damaged myelin could inhibit the differentiation of OPCs recruited to the lesion site, thereby hindering repair.

Quantitative Data Summary

The following tables summarize key quantitative findings regarding sulfatide levels in multiple sclerosis.

Table 1: Sulfatide Isoform Concentrations in Cerebrospinal Fluid (CSF)

AnalyteHealthy Donors (HD) (nM)Relapsing-Remitting MS (RRMS) (nM)Progressive MS (PMS) (nM)Significance
Total Sulfatide 82.5 ± 5.677.4 ± 3.897.8 ± 9.6PMS > RRMS (p=0.044)
C24:1 Sulfatide 19.3 ± 1.617.5 ± 0.924.3 ± 2.6PMS > RRMS, HD (p<0.05)
C26:1 Sulfatide 3.6 ± 0.43.2 ± 0.24.8 ± 0.6PMS > RRMS, HD (p<0.05)
C26:1-OH Sulfatide 1.1 ± 0.11.0 ± 0.11.6 ± 0.2PMS > RRMS, HD (p<0.05)
Data adapted from Novakova et al., Journal of Neurochemistry, 2018.[3][13] Values are presented as mean ± SEM.

Table 2: Correlation of Plasma Sulfatide Levels with Disability in RRMS

Sulfatide IsoformCorrelation with EDSS ScoreSignificance (p-value)
C18:0 Sulfatide Positive Correlation (r = 0.457)p = 0.003
C24:1 Sulfatide Positive Correlation (r = 0.354)p = 0.023
Data adapted from Moyano et al., Journal of Neurochemistry, 2013.[6][7] EDSS: Expanded Disability Status Scale.

Key Experimental Protocols

Protocol for Extraction and Quantification of Sulfatides from Biological Fluids (CSF/Plasma)

This protocol is a composite of established methods for lipid extraction and analysis via Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[2]

1. Sample Preparation and Lipid Extraction (Modified Folch Method): a. To 50 µL of plasma or 100 µL of CSF in a glass tube, add an internal standard (e.g., N-octadecanoyl-D3-sulfatide). b. Add 1 mL of LC/MS-grade methanol (B129727) and vortex briefly. c. Add 1 mL of HPLC-grade chloroform (B151607) and vortex for 1 minute. d. Incubate at room temperature for 30 minutes with occasional vortexing. e. Centrifuge at 3,220 x g for 10 minutes to pellet protein. f. Transfer the supernatant to a new glass tube. g. Add 1 mL of chloroform and 0.75 mL of ultrapure water to induce phase separation. Vortex and centrifuge at 3,220 x g for 2 minutes. h. Carefully collect the lower organic phase (chloroform-rich) into a clean glass tube. i. Re-extract the upper aqueous phase with an additional 1.3 mL of chloroform and pool the lower phases. j. Dry the combined organic phases under a gentle stream of nitrogen at 35°C. k. Reconstitute the dried lipid extract in 500 µL of chloroform:methanol (98:2, v/v).

2. Solid-Phase Extraction (SPE) for Sulfatide Fractionation: a. Condition a silica (B1680970) SPE column (100 mg) by washing sequentially with 2 mL methanol, 2 mL chloroform:methanol (1:1), and 2 mL chloroform. b. Load the reconstituted lipid extract onto the conditioned column. c. Elute neutral lipids and cholesterol with 2 mL of chloroform:methanol (98:2). Discard this fraction. d. Elute the sulfatide-containing fraction with 1 mL of acetone:methanol (90:10). Collect this fraction. e. Dry the collected sulfatide fraction under a stream of nitrogen. f. Reconstitute the sample in a suitable volume of mobile phase for UPLC-MS/MS analysis.

3. UPLC-MS/MS Quantification: a. Chromatography: Use a C18 column (e.g., Waters ACQUITY UPLC BEH C18) with a gradient elution.

  • Mobile Phase A: Acetonitrile/Methanol/Water (50:25:25) with 1 mM ammonium (B1175870) formate.
  • Mobile Phase B: Acetonitrile/Methanol (60:40) with 1 mM ammonium formate.
  • Run a gradient from ~60% to 100% Mobile Phase B over several minutes to separate sulfatide isoforms. b. Mass Spectrometry: Operate a tandem quadrupole mass spectrometer in negative ion mode using electrospray ionization (ESI). c. Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each sulfatide isoform and the internal standard. For sulfatides, a common transition is the loss of the sulfate (B86663) head group (-SO3H), resulting in a product ion at m/z 97.

Protocol for Oligodendrocyte Precursor Cell (OPC) Differentiation Assay

This assay is used to assess the effect of sulfatides on the maturation of OPCs into myelinating oligodendrocytes.

1. OPC Isolation and Culture: a. Isolate OPCs from neonatal rat cortex using established immunopanning or cell sorting techniques. b. Culture purified OPCs on poly-D-lysine coated plates or coverslips in a defined, serum-free proliferation medium (e.g., DMEM/F12 supplemented with PDGF-AA and FGF-2).

2. Differentiation Induction: a. Once OPCs reach desired confluency, switch to a differentiation medium by withdrawing the growth factors (PDGF-AA and FGF-2). b. Treat cells with varying concentrations of this compound (solubilized with a carrier like BSA) or vehicle control. c. Culture the cells for 3-5 days to allow for differentiation.

3. Immunocytochemistry and Analysis: a. Fix the cells with 4% paraformaldehyde. b. Permeabilize and block with a solution containing Triton X-100 and normal goat serum. c. Incubate with primary antibodies against markers of mature oligodendrocytes, such as Myelin Basic Protein (MBP) or 2',3'-Cyclic-nucleotide 3'-phosphodiesterase (CNPase). d. Incubate with corresponding fluorescently-labeled secondary antibodies and a nuclear counterstain (e.g., DAPI). e. Acquire images using fluorescence microscopy. f. Quantify differentiation by counting the percentage of MBP-positive cells relative to the total number of DAPI-positive cells in multiple fields of view for each condition. A decrease in the percentage of MBP-positive cells in sulfatide-treated cultures would indicate inhibition of differentiation.

Signaling Pathways and Experimental Workflows

Visualizations

The following diagrams illustrate the proposed signaling pathways of sulfatide and a typical experimental workflow for its analysis.

G Workflow for Sulfatide Analysis from Biological Samples cluster_sample Sample Collection cluster_extraction Lipid Extraction cluster_purification Purification cluster_analysis Analysis Sample CSF or Plasma Sample AddIS Add Internal Standard Sample->AddIS Folch Modified Folch Extraction (Chloroform/Methanol) AddIS->Folch PhaseSep Phase Separation Folch->PhaseSep CollectPhase Collect Lower Organic Phase PhaseSep->CollectPhase Drydown1 Dry Under Nitrogen CollectPhase->Drydown1 SPE Solid-Phase Extraction (SPE) on Silica Column Drydown1->SPE Elute Elute Sulfatide Fraction (Acetone/Methanol) SPE->Elute Drydown2 Dry Under Nitrogen Elute->Drydown2 Reconstitute Reconstitute in Mobile Phase Drydown2->Reconstitute UPLC UPLC Separation (C18 Column) Reconstitute->UPLC MS Tandem Mass Spectrometry (ESI-, MRM) UPLC->MS Data Data Acquisition & Quantification MS->Data G Proposed Sulfatide Signaling in Oligodendrocyte Precursor Cells (OPCs) Sulfatide Sulfatide (e.g., C18:1-sulfatide) Laminin Laminin-2 (on Axon) Sulfatide->Laminin Binds Integrin Integrin α6β1 Sulfatide->Integrin Modulates clustering with PDGFαR Laminin->Integrin Activates Signaling Downstream Signaling (e.g., Fyn, Akt) Integrin->Signaling Promotes PDGFR PDGFαR PDGFR->Signaling Promotes OPC_Membrane OPC Plasma Membrane Differentiation Oligodendrocyte Differentiation Signaling->Differentiation Drives G Sulfatide-Mediated Immune Modulation via Type II NKT Cells cluster_APC cluster_NKT APC Antigen Presenting Cell (e.g., Dendritic Cell) CD1d CD1d APC->CD1d Loading into Sulfatide Sulfatide Sulfatide->APC Uptake NKT_Cell Type II NKT Cell CD1d->NKT_Cell Presents Antigen to TCR T-Cell Receptor (TCR) NKT_Cell->TCR Recognizes via Response Immunoregulatory Response (Cytokine release, suppression of other immune cells) TCR->Response Activation leads to

References

Exploring the function of N-Octadecenoyl-(cis-9)-sulfatide in autoimmune neuropathies.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Function of N-Octadecenoyl-(cis-9)-sulfatide in Autoimmune Neuropathies

Abstract

Autoimmune neuropathies are a class of disorders arising from an immune-mediated attack on the peripheral nervous system. Among the molecular targets implicated in these conditions, sulfatides (B1148509), a class of glycosphingolipids abundant in myelin, have garnered significant attention. This technical guide provides a detailed exploration of a specific sulfatide isoform, this compound, and its role in the pathophysiology of autoimmune neuropathies such as Guillain-Barré syndrome (GBS) and chronic inflammatory demyelinating polyneuropathy (CIDP). This document is intended for researchers, scientists, and professionals in drug development, offering a consolidation of current understanding, experimental methodologies, and a depiction of the molecular pathways involved.

Introduction to Sulfatides in Autoimmune Neuropathies

Sulfatides are 3-O-sulfogalactosylceramides, integral components of the myelin sheath in both the central and peripheral nervous systems.[1] Their primary function involves the maintenance and stabilization of myelin.[1] In the context of autoimmune neuropathies, sulfatides can act as autoantigens, triggering an immune response that leads to demyelination and nerve damage.[1][2] Antibodies against sulfatides are more prevalent in patients with GBS and paraproteinemia-associated neuropathy compared to the general population.[1][2]

The specific immune response can be influenced by the structure of the sulfatide, including the length and saturation of its fatty acid chain. While much of the research has focused on sulfatides as a general class or on other specific isoforms, this guide will focus on what is known about this compound (C18:1 sulfatide).

Quantitative Data

Specific quantitative data for the interaction of this compound with the immune system in the context of autoimmune neuropathies is not extensively available in the current literature. However, studies on general anti-sulfatide antibodies provide a framework for the types of data that are crucial for understanding these interactions. The following table is presented as a template to be populated as more specific research becomes available.

ParameterMeasurementRelevance in Autoimmune NeuropathyReference
Antibody Titers Serum IgM, IgG, and IgA anti-sulfatide antibody titres in patients with GBS and other neuropathies have been compared to control groups.[3]Elevated titers are associated with certain types of neuropathy, particularly those with sensory impairment.[3][3]
Antibody Specificity Binding assays to various lipid antigens.Anti-sulfatide monoclonal antibodies have shown strong binding to sulfatide with no cross-reactivity to other tested gangliosides and lipids.[2][2]
Cellular Response T-cell proliferation and cytokine secretion upon stimulation with sulfatide.Myelin-glycolipid reactive T-cells have been found at a higher frequency in patients with Multiple Sclerosis, a related demyelinating disease.

Experimental Protocols

Preparation of Sulfatide-Containing Liposomes for Immunization

This protocol is adapted from general methods for preparing liposomes for use as adjuvants and delivery systems in vaccines.[4][5]

  • Lipid Film Hydration:

    • Dissolve this compound and other lipid components (e.g., phosphatidylcholine, cholesterol) in an organic solvent such as chloroform (B151607) or a chloroform/methanol mixture.

    • Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline) by gentle rotation. This process results in the formation of multilamellar vesicles (MLVs).

  • Vesicle Size Reduction (Optional):

    • To obtain small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.

  • Antigen Association:

    • For studies involving co-administration with a protein antigen to study adjuvant effects, the antigen can be encapsulated during the hydration step (for hydrophilic antigens) or incorporated into the lipid bilayer (for hydrophobic antigens).

T-Cell Activation Assay

This protocol is a generalized approach for assessing the activation of T-cells in response to a specific antigen, in this case, this compound.

  • Cell Preparation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from blood samples.

    • Purify CD3+ T-cells from the PBMCs.

  • Antigen Presentation:

    • Culture antigen-presenting cells (APCs), such as dendritic cells, and pulse them with this compound.

    • Alternatively, for a more direct T-cell stimulation, coat microtiter plate wells with anti-CD3 and anti-CD28 antibodies.

  • Co-culture and Stimulation:

    • Co-culture the purified T-cells with the sulfatide-pulsed APCs or in the antibody-coated wells.

    • Incubate for a period of 2 to 4 days to allow for T-cell activation and proliferation.

  • Analysis of Activation:

    • Assess T-cell proliferation using methods such as CellTrace Violet staining followed by flow cytometry.

    • Measure the expression of activation markers like CD25 on the T-cell surface via flow cytometry.

    • Quantify cytokine release (e.g., IFN-γ, IL-4) in the culture supernatant using ELISA or other immunoassays.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Immune Activation by Sulfatide

The following diagram illustrates a potential pathway for the activation of the immune system by this compound, leading to an autoimmune response against peripheral nerves.

G cluster_AntigenPresentation Antigen Presentation cluster_TCellActivation T-Cell Activation cluster_BCellActivation B-Cell Activation & Antibody Production cluster_Pathogenesis Pathogenesis in Peripheral Nerve Sulfatide This compound APC Antigen Presenting Cell (APC) Sulfatide->APC Uptake CD1d CD1d APC->CD1d Presents TCR T-Cell Receptor CD1d->TCR Recognition NKT_Cell NKT Cell B_Cell B-Cell TCR->B_Cell Help Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Antibodies Anti-Sulfatide Antibodies Plasma_Cell->Antibodies Production Myelin Myelin Sheath Antibodies->Myelin Binding Complement Complement Activation Myelin->Complement Initiates Demyelination Demyelination & Axon Damage Complement->Demyelination

Proposed pathway of sulfatide-mediated autoimmune neuropathy.
Experimental Workflow for Investigating Sulfatide-Specific Immune Response

This diagram outlines a logical workflow for experiments designed to characterize the immune response to this compound.

G start Start immunization Immunize Model Organism with Sulfatide Liposomes start->immunization serum_collection Collect Serum immunization->serum_collection spleen_isolation Isolate Splenocytes immunization->spleen_isolation histology Histological Analysis of Peripheral Nerves immunization->histology elisa ELISA for Anti-Sulfatide Antibody Titer serum_collection->elisa analysis Data Analysis and Correlation elisa->analysis tcell_assay T-Cell Activation Assay with Sulfatide spleen_isolation->tcell_assay tcell_assay->analysis histology->analysis end End analysis->end

Workflow for studying sulfatide-induced neuropathy in an animal model.

Conclusion and Future Directions

This compound, as a component of myelin, is a potential autoantigen in autoimmune neuropathies. While direct evidence specifically implicating this isoform is still emerging, the broader understanding of sulfatide immunogenicity provides a strong basis for further investigation. The methodologies and pathways described in this guide offer a framework for researchers to explore the precise role of this compound in the initiation and propagation of autoimmune attacks on the peripheral nervous system.

Future research should focus on obtaining quantitative binding data for antibodies and T-cell receptors specific to this sulfatide isoform. Furthermore, elucidating the prevalence of immune responses to this compound in patient populations with different forms of autoimmune neuropathy could lead to the development of more specific diagnostic tools and targeted therapies. The use of animal models immunized with this specific sulfatide will be crucial in definitively establishing its pathogenic role.

References

Methodological & Application

Application Note: UPLC-MS/MS Protocol for the Quantification of N-Octadecenoyl-(cis-9)-sulfatide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfatides (B1148509) are a class of sulfated galactosylceramides that are abundant in the myelin sheath of the nervous system. Alterations in sulfatide metabolism have been implicated in several neurological disorders, including metachromatic leukodystrophy (MLD), Alzheimer's disease, and multiple sclerosis.[1][2] N-Octadecenoyl-(cis-9)-sulfatide is a specific molecular species of sulfatide. Accurate and sensitive quantification of specific sulfatide species is crucial for understanding disease mechanisms and for the development of potential therapeutics. This application note provides a detailed protocol for the quantification of this compound in biological samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Experimental Protocols

The following protocol is a modification of the Folch method for the extraction of sulfatides from plasma.[3]

Materials:

Procedure:

  • Pipette 50 µL of plasma into a glass tube.

  • Add a known amount of internal standard (e.g., N-octadecanoyl-D3-sulfatide).

  • Add 1 mL of methanol and vortex briefly.

  • Add 1 mL of chloroform and vortex for 1 minute.

  • Incubate the mixture for 30 minutes at room temperature with occasional stirring.

  • Centrifuge at 3,220 x g for 10 minutes to pellet the protein precipitate.

  • Transfer the supernatant to a new glass tube.

  • Add 1 mL of chloroform and 0.75 mL of water to the supernatant.

  • Vortex the mixture and centrifuge at 3,220 x g for 2 minutes to induce phase separation.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the extracted lipid phase under a stream of nitrogen at 35°C.

  • Reconstitute the dried extract in 100 µL of methanol for UPLC-MS/MS analysis.[3]

Instrumentation:

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Waters Tandem Quadrupole Mass Spectrometer or equivalent

UPLC Conditions:

ParameterValue
Column Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[3]
Mobile Phase A Methanol:Water (37:63, v/v) with 5 mM Ammonium Formate[3]
Mobile Phase B Methanol with 5 mM Ammonium Formate[3]
Flow Rate 0.350 mL/min[3]
Gradient 0% B to 100% B in 2.5 min, hold at 100% B until 10 min, then return to 0% B at 11 min[3]
Injection Volume 10 µL
Column Temperature 60°C[4]

MS/MS Conditions:

The mass spectrometer should be operated in negative ion mode using multiple reaction monitoring (MRM).[4]

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV[5]
Source Temperature 150°C[5]
Desolvation Temperature 550°C[5]
Cone Gas Flow 50 L/h[5]
Collision Gas Argon

MRM Transitions:

The specific MRM transition for this compound should be optimized. The precursor ion will be the [M-H]⁻ ion, and the product ion will be the characteristic sulfate (B86663) fragment at m/z 96.9.[2][3]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compoundTo be determined empirically (approx. 888.7)96.9[3]
N-octadecanoyl-D3-sulfatide (IS)To be determined empirically (approx. 890.7)96.9[3]

Note: The exact m/z of the precursor ion for this compound should be confirmed based on its chemical formula and experimental observation.

Data Presentation

Table 1: UPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.3501000
2.50.3500100
10.00.3500100
11.00.3501000
11.50.3501000

Table 2: Quantitative Results

Sample IDConcentration of this compound (µM)
Control 10.8
Control 21.1
Control 30.9
Patient 12.5
Patient 23.1
Patient 32.8

Note: The above data is illustrative. Actual concentrations will vary depending on the sample. The limit of quantification for sulfatides in plasma has been reported to be around 8 pmol/mL.[3]

Visualizations

Sulfatide_Synthesis_Pathway Ceramide Ceramide Galactosylceramide Galactosylceramide Ceramide->Galactosylceramide + UDP-Galactose Sulfatide This compound Galactosylceramide->Sulfatide + PAPS UDP_Galactose UDP-Galactose CGT Ceramide galactosyltransferase (CGT) CGT->Ceramide PAPS PAPS CST Cerebroside sulfotransferase (CST) CST->Galactosylceramide

Caption: Biosynthesis pathway of sulfatides.[3]

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Extraction Lipid Extraction (Modified Folch Method) Sample->Extraction Drydown Drydown under Nitrogen Extraction->Drydown Reconstitution Reconstitution in Methanol Drydown->Reconstitution UPLC UPLC Separation (C18 Reversed-Phase) Reconstitution->UPLC MSMS MS/MS Detection (Negative Ion MRM) UPLC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification (Internal Standard Method) Integration->Quantification Report Report Quantification->Report Final Report

Caption: Experimental workflow for sulfatide quantification.

References

Application Note: MALDI-TOF Imaging of N-Octadecenoyl-(cis-9)-sulfatide in Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-Octadecenoyl-(cis-9)-sulfatide, a specific mono-unsaturated C18:1 sulfatide, is a significant member of the sulfated galactosylceramides class of lipids. These lipids are particularly abundant in the myelin sheath of the central and peripheral nervous systems.[1][2] Alterations in the distribution and abundance of specific sulfatide species have been implicated in various neurological disorders, including multiple sclerosis, Parkinson's disease, and Alzheimer's disease.[1][3] Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry Imaging (MSI) is a powerful technique that enables the label-free, in situ visualization of the spatial distribution of lipids, including this compound, directly within brain tissue sections. This application note provides a comprehensive overview and detailed protocols for the MALDI-TOF imaging of this specific sulfatide in brain tissue.

Data Presentation

The relative abundance of this compound (C18:1) varies across different regions of the brain. The following table summarizes the estimated relative abundance of this sulfatide species in the cerebrum, cerebellum, and brainstem of a mouse model, compiled from published lipidomics data. It is important to note that absolute quantification in MALDI imaging is challenging, and these values represent relative signal intensities.

Brain RegionThis compound (C18:1) Relative Abundance (%)Other Major Sulfatide Species DetectedReference
Cerebrum ~5-10%C24:1, C24:0, C22:0[4]
Cerebellum ~3-7%C24:1, C24:0, C22:0[4]
Brainstem ~8-15%C24:1, C24:0, C22:0[4]

Note: The relative abundances are estimations derived from published data and may vary depending on the specific mouse strain, age, and experimental conditions.

Experimental Protocols

Herein, we provide a detailed methodology for the MALDI-TOF imaging of this compound in brain tissue sections.

1. Tissue Preparation:

  • Brain Tissue Collection: Euthanize the animal model (e.g., mouse) according to approved institutional guidelines. Immediately excise the brain and snap-freeze it in isopentane (B150273) pre-chilled with liquid nitrogen to minimize post-mortem degradation of lipids. Store the frozen brain at -80°C until sectioning.

  • Cryosectioning:

    • Equilibrate the frozen brain to the cryostat chamber temperature (-20°C) for at least 30 minutes.

    • Mount the brain onto the cryostat specimen holder using an optimal cutting temperature (OCT) compound.

    • Section the brain tissue at a thickness of 10-14 µm.

    • Thaw-mount the tissue sections onto conductive indium tin oxide (ITO) coated glass slides. It is crucial to work quickly to prevent tissue degradation.

    • Store the slides with mounted tissue sections in a sealed container at -80°C until matrix application.

2. Matrix Application:

For the analysis of sulfatides (B1148509) in negative ion mode, 9-aminoacridine (B1665356) (9-AA) is a highly effective matrix.

  • Matrix Solution Preparation: Prepare a solution of 10 mg/mL 9-aminoacridine in 90:10 (v/v) methanol:water. Ensure the matrix is fully dissolved.

  • Matrix Deposition:

    • Prior to matrix application, bring the tissue-mounted slides to room temperature in a desiccator for approximately 15-30 minutes.

    • Utilize an automated matrix sprayer (e.g., HTX TM-Sprayer) for uniform matrix deposition.

    • Set the sprayer parameters as follows (these may require optimization based on the specific instrument):

      • Nozzle Height: ~40 mm

      • Nozzle Velocity: ~1200 mm/min

      • Number of Passes: 8-10

      • Flow Rate: ~0.12 mL/min

      • Spray Temperature: ~75°C

      • Nitrogen Gas Pressure: ~10 psi

    • A fine, homogenous layer of matrix crystals should cover the entire tissue section.

3. MALDI-TOF MS Data Acquisition:

  • Instrumentation: A MALDI-TOF/TOF mass spectrometer (e.g., Bruker rapifleX or similar) is recommended for this application.

  • Instrument Calibration: Calibrate the instrument in negative ion mode using a suitable standard, such as red phosphorus, across the desired mass range (e.g., m/z 700-1000).

  • Acquisition Parameters (Negative Ion Mode):

    • Laser: Nd:YAG laser (355 nm)

    • Laser Fluence: Adjust to achieve optimal signal-to-noise ratio for the sulfatide peaks without causing excessive fragmentation. Typically, this will be in the range of 40-60% of maximum power.

    • Mass Range: m/z 700-1000 to encompass the expected mass of this compound ([M-H]⁻ at m/z ~804.5) and other relevant sulfatides.

    • Spatial Resolution: 20-50 µm, depending on the desired level of detail.

    • Number of Laser Shots per Pixel: 200-500 shots.

    • Ionization Mode: Negative reflectron mode.

4. Data Analysis:

  • Software: Utilize specialized imaging mass spectrometry software (e.g., SCiLS Lab, FlexImaging) for data processing and visualization.

  • Data Processing:

    • Perform baseline subtraction and normalization (e.g., to Total Ion Current - TIC) to reduce variability across the tissue section.

    • Generate ion intensity maps for the specific m/z value corresponding to this compound ([M-H]⁻ ≈ 804.5).

    • Perform statistical analysis to compare the relative abundance of the target analyte across different brain regions.

  • Lipid Identification:

    • Confirm the identity of the peak at m/z ~804.5 as this compound by performing on-tissue tandem mass spectrometry (MS/MS). The fragmentation pattern should be consistent with the structure of the sulfatide, showing characteristic losses of the sulfate (B86663) group and fragments corresponding to the fatty acyl chain.

Visualizations

Caption: Experimental workflow for MALDI-TOF imaging of sulfatides.

Caption: Metabolic pathway of sulfatide synthesis and degradation.

sulfatide_signaling cluster_interactions Molecular Interactions & Cellular Functions Sulfatide This compound (on cell surface) P_Selectin P-Selectin Sulfatide->P_Selectin Binds to Laminin Laminin Sulfatide->Laminin Binds to Tenascin_R Tenascin-R Sulfatide->Tenascin_R Binds to NF155 Neurofascin 155 (NF155) Sulfatide->NF155 Binds to Oligodendrocyte Oligodendrocyte Differentiation (Negative Regulation) Sulfatide->Oligodendrocyte Influences Cell_Adhesion Cell Adhesion & Migration P_Selectin->Cell_Adhesion Laminin->Cell_Adhesion Axon_Glia Axon-Glia Signaling Tenascin_R->Axon_Glia Myelin_Maintenance Myelin Sheath Stability NF155->Myelin_Maintenance

Caption: Known interactions and functions of sulfatides in the CNS.

References

Application of N-Octadecenoyl-(cis-9)-sulfatide in multiple sclerosis biomarker discovery.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multiple Sclerosis (MS) is a chronic, inflammatory, and demyelinating disease of the central nervous system (CNS). The pathological hallmark of MS is the degradation of the myelin sheath, an insulating layer rich in lipids that surrounds neuronal axons. Sulfatides (B1148509), a class of sulfated galactosylceramides, are major components of the myelin sheath, constituting approximately 4% of its lipid content.[1] Alterations in sulfatide metabolism and concentrations have been implicated in the pathophysiology of MS, positioning them as potential biomarkers for disease diagnosis, progression, and therapeutic monitoring.

N-Octadecenoyl-(cis-9)-sulfatide, a specific sulfatide isoform with an 18-carbon monounsaturated fatty acyl chain (C18:1), is among the various sulfatide species being investigated. Changes in the levels of specific sulfatide isoforms in biological fluids such as cerebrospinal fluid (CSF) and plasma may reflect the underlying processes of demyelination and neuroinflammation characteristic of MS.[2][3] These application notes provide an overview of the role of this compound and related sulfatides in MS and detailed protocols for their analysis.

Biological Role and Significance in Multiple Sclerosis

Sulfatides are crucial for the maintenance and function of the myelin sheath.[1] They are involved in axo-glial signaling and the stabilization of the paranodal junctions. In MS, the autoimmune attack on myelin leads to the release of its components, including sulfatides, into the CSF and bloodstream. This release can trigger further immune responses.[4][5] Studies have shown that levels of anti-sulfatide antibodies can be elevated in the CSF of MS patients.[6]

Furthermore, sulfatides can act as endogenous stimulators of brain-resident immune cells, contributing to the inflammatory cascade in MS.[1] The profile of sulfatide isoforms has been observed to differ between MS subtypes, with some studies indicating that levels of certain long-chain sulfatides are significantly increased in progressive MS (PMS) compared to relapsing-remitting MS (RRMS) and healthy individuals.[2][7] While specific data for this compound is part of a broader lipidomic profile, the analysis of related short-chain sulfatides like C18:0 has shown correlations with disease disability.[3]

Data Presentation: Sulfatide Levels in Multiple Sclerosis

While specific quantitative data for this compound (C18:1) in MS cohorts is not extensively detailed in the literature, data for closely related and other key sulfatide isoforms in CSF and plasma provide valuable insights. The following tables summarize findings from various studies.

Table 1: Cerebrospinal Fluid (CSF) Sulfatide Isoform Concentrations

Sulfatide IsoformHealthy Donors (HD)Relapsing-Remitting MS (RRMS)Progressive MS (PMS)Key FindingsReference
Total Sulfatide No significant difference vs. RRMSNo significant difference vs. HDSignificantly increased vs. HD & RRMSTotal sulfatide levels may differentiate PMS from RRMS.[2]
C24:1 Sulfatide Most abundant isoformSimilar to HDSignificantly increased vs. HD & RRMSA major contributor to the overall increase in total sulfatides in PMS.[2][7]
C26:1 Sulfatide Lower abundanceSimilar to HDSignificantly increased vs. HD & RRMSHighlights changes in very-long-chain fatty acid sulfatides in PMS.[2]
C23:0-OH Sulfatide Higher than PMSSimilar to HDSignificantly decreased vs. HD & RRMSA potential inverse biomarker for progressive disease.[2]

Table 2: Plasma Sulfatide Correlations in Relapsing-Remitting Multiple Sclerosis (RRMS)

Sulfatide IsoformCorrelation with Expanded Disability Status Scale (EDSS)Key FindingsReference
C18:0 Sulfatide Positive Correlation Higher levels are associated with greater disability.[3]
C24:1 Sulfatide Positive Correlation Similar to C18:0, indicating a link between specific sulfatide levels and disease severity.[3]

Experimental Protocols

The following are detailed methodologies for the analysis of sulfatides in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for sensitive and specific quantification.

Protocol 1: Sulfatide Extraction from Cerebrospinal Fluid (CSF)

This protocol is adapted from a high-throughput automated liquid-liquid extraction method.[8]

Materials:

  • CSF sample (100 µL)

  • Butanol:Methanol (3:1, v/v) solution (BUME solution)

  • Heptane:Ethyl acetate (B1210297) (3:1, v/v) solution

  • 1% Acetic acid

  • Internal Standard (IS): e.g., C19:0 Sulfatide or a deuterated C18:1 sulfatide standard

  • 96-well glass tube plate

  • Automated liquid handling system (e.g., BRAVO robot) or manual pipettes

  • Centrifuge

  • Sample concentrator (e.g., SpeedVac)

Procedure:

  • Sample Preparation: Aliquot 100 µL of CSF into each well of a 1.2 ml 96-well glass tube plate.

  • Addition of Internal Standard and Extraction Solvent: Add 300 µL of the BUME solution containing the internal standard (e.g., at 15 nmol/L) to each sample.

  • Mixing: Thoroughly mix the samples using the automated liquid handler's mixing function (repeated aspiration/dispensing) or by vortexing for 1 minute.

  • Phase Separation: Add 300 µL of the heptane:ethyl acetate solution, followed by 300 µL of 1% acetic acid. Mix thoroughly again.

  • Centrifugation: Centrifuge the plate to facilitate phase separation.

  • Lipid Extraction: The upper organic phase contains the sulfatides. Carefully transfer the upper phase to a new 96-well plate.

  • Re-extraction (Optional but Recommended): To maximize recovery, wash the remaining lower aqueous phase twice with the heptane:ethyl acetate solution, collecting the upper phases each time and combining them with the initial extract.

  • Drying: Evaporate the solvent from the collected organic phases under a stream of nitrogen or using a sample concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.

Protocol 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Analysis

This protocol is a composite based on several published methods for sulfatide analysis.[8][9][10]

Instrumentation:

  • UPLC system coupled to a tandem mass spectrometer (e.g., Sciex API 5000 or equivalent) equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C8 or C18 reversed-phase column (e.g., Supelco Ascentis Express C8, 2.1 x 50 mm, 2.7 µm particle size).[9]

  • Mobile Phase A: Water:Acetonitrile:Formic Acid (70:30:0.1, v/v/v).[8]

  • Mobile Phase B: Acetonitrile:Isopropanol:Formic Acid (50:50:0.1, v/v/v).[8]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 60°C.

  • Injection Volume: 10 µL.

  • Gradient Elution:

    • Start at 65% B.

    • Hold at 65% B for 0.5 min.

    • Increase to 100% B over 5 min.

    • Hold at 100% B for 2 min.

    • Return to 65% B and equilibrate for 2.5 min.

    • Total Run Time: 10 min.

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition: All sulfatide species produce a common fragment ion at m/z 96.9, corresponding to [HSO₄]⁻.[5] The precursor ion will be the [M-H]⁻ ion of the specific sulfatide.

    • This compound (C18:1): Precursor ion (m/z) 804.6 → Product ion (m/z) 96.9.

    • Internal Standard (e.g., C19:0 Sulfatide): Precursor ion (m/z) 820.6 → Product ion (m/z) 96.9.

  • Optimization: Ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (declustering potential, collision energy) should be optimized for maximum sensitivity for the target analytes.

Visualizations

Experimental Workflow for Sulfatide Biomarker Discovery

G cluster_0 Sample Collection & Preparation cluster_1 Analytical Phase cluster_2 Data Analysis & Interpretation Patient_Cohort MS Patients & Healthy Controls Sample_Collection CSF / Plasma Collection Patient_Cohort->Sample_Collection Lipid_Extraction Liquid-Liquid Extraction (with Internal Standard) Sample_Collection->Lipid_Extraction UPLC_MSMS UPLC-MS/MS Analysis (Negative Ion Mode, MRM) Lipid_Extraction->UPLC_MSMS Data_Acquisition Data Acquisition UPLC_MSMS->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Statistical_Analysis Statistical Analysis (Comparison between groups) Peak_Integration->Statistical_Analysis Biomarker_Identification Biomarker Identification & Validation Statistical_Analysis->Biomarker_Identification

Caption: Workflow for sulfatide analysis in MS biomarker research.

Proposed Role of Sulfatide in Multiple Sclerosis Pathophysiology

G cluster_myelin Myelin Sheath cluster_immune Immune Response Myelin Intact Myelin Sheath (High Sulfatide Content) Demyelination Demyelination (Autoimmune Attack) Myelin->Demyelination T_Cell Autoreactive T-Cell T_Cell->Demyelination attacks APC Antigen Presenting Cell (e.g., Microglia) APC->T_Cell presents antigen to Inflammation Neuroinflammation APC->Inflammation promotes Released_Sulfatide Released Sulfatide (e.g., N-Octadecenoyl-sulfatide) Demyelination->Released_Sulfatide releases Released_Sulfatide->APC activates

References

Application Notes and Protocols: Extraction of N-Octadecenoyl-(cis-9)-sulfatide from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfatides (B1148509), or 3-O-sulfogalactosylceramides, are a class of sulfated glycosphingolipids prominently found in the myelin sheath of the central and peripheral nervous systems.[1] They are also present in various other tissues and play crucial roles in a multitude of biological processes, including cell adhesion, myelin maintenance, immune responses, and signal transduction.[2][3] The specific fatty acid composition of the ceramide backbone gives rise to a variety of sulfatide molecular species, each potentially having distinct physiological functions.[4]

N-Octadecenoyl-(cis-9)-sulfatide is a specific molecular species of sulfatide characterized by an 18-carbon monounsaturated fatty acid chain (oleic acid). Alterations in the levels and composition of sulfatide species have been linked to several pathological conditions, most notably Metachromatic Leukodystrophy (MLD), a lysosomal storage disorder caused by a deficiency of the enzyme arylsulfatase A.[1] This deficiency leads to the accumulation of sulfatides, disrupting myelin function. This compound has been utilized as a standard for the quantification of sulfatides in dried blood spots from MLD patients using ultra-high-performance liquid chromatography-mass spectrometry (UPLC-MS).[5]

This document provides a detailed protocol for the extraction and enrichment of a total sulfatide fraction from biological samples, followed by a proposed method for the isolation of this compound using preparative high-performance liquid chromatography (HPLC).

Data Presentation: Common Sulfatide Species in Biological Samples

The isolation of this compound requires its separation from other structurally similar sulfatide species that differ in their fatty acid composition. The following table summarizes some of the common sulfatide molecular species found in biological samples.

Sulfatide Species (d18:1 sphingosine (B13886) base)Fatty Acid CompositionCommon Biological Source(s)
N-Palmitoyl-sulfatideC16:0Pancreatic cells[2]
This compound C18:1 Brain
N-Stearoyl-sulfatideC18:0Oligodendrocytes[2]
N-Arachidoyl-sulfatideC20:0Brain
N-Behenoyl-sulfatideC22:0Urine[6]
N-Lignoceroyl-sulfatideC24:0Myelin, Ovarian Cancer Cells[7]
N-Nervonoyl-sulfatideC24:1Myelin, Ovarian Cancer Cells[7]
N-Hydroxylignoceroyl-sulfatideC24:0-OHUrine[6]
N-Hydroxynervonoyl-sulfatideC24:1-OHUrine[6]

Experimental Protocols

This protocol is divided into three main stages:

  • Total Lipid Extraction: A general method to extract all lipids from the biological sample.

  • Solid-Phase Extraction (SPE): Enrichment of the sulfatide fraction from the total lipid extract.

  • Preparative Reversed-Phase HPLC: Isolation of this compound.

Protocol 1: Total Lipid Extraction from Biological Tissues (e.g., Brain)

This protocol is a modification of the widely used Folch method for total lipid extraction.

Materials:

  • Biological tissue (e.g., brain, stored at -80°C)

  • Chloroform (B151607)

  • Methanol (B129727)

  • Deionized water

  • Homogenizer (e.g., Dounce or mechanical)

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas stream evaporator

Procedure:

  • Weigh approximately 100 mg of frozen tissue and place it in a glass homogenizer.

  • Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture to the tissue (e.g., 2 mL for 100 mg of tissue).

  • Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.

  • Transfer the homogenate to a glass centrifuge tube.

  • Agitate the mixture for 20 minutes at room temperature.

  • Centrifuge at 2,000 x g for 10 minutes to pellet the tissue debris.

  • Carefully collect the supernatant (the total lipid extract) and transfer it to a new glass tube.

  • To induce phase separation, add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for 2 mL of extract).

  • Vortex the mixture vigorously for 1 minute and then centrifuge at 1,500 x g for 5 minutes.

  • Two distinct phases will form. Carefully remove the upper aqueous phase using a Pasteur pipette.

  • The lower phase contains the total lipids. Wash the lower phase by adding 2 mL of a synthetic upper phase (chloroform:methanol:0.9% NaCl, 3:48:47, v/v/v), vortexing, and centrifuging as in step 9.

  • Remove the upper wash phase. Repeat the wash step one more time.

  • Dry the final lower lipid phase under a gentle stream of nitrogen gas at 35°C.

  • Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v) for storage at -20°C or for immediate use in the next protocol.

Protocol 2: Enrichment of Sulfatides using Solid-Phase Extraction (SPE)

This protocol uses a silica-based SPE cartridge to separate the acidic sulfatides from neutral lipids and phospholipids (B1166683).

Materials:

  • Dried total lipid extract from Protocol 1

  • Silica (B1680970) SPE cartridge (e.g., 500 mg)

  • Chloroform

  • Acetone

  • Methanol

  • SPE vacuum manifold

Procedure:

  • Condition the silica SPE cartridge by sequentially passing 5 mL of methanol, followed by 5 mL of chloroform through the cartridge. Do not let the cartridge run dry.

  • Dissolve the dried lipid extract from Protocol 1 in a small volume of chloroform (e.g., 500 µL).

  • Load the dissolved lipid extract onto the conditioned SPE cartridge.

  • Fraction 1 (Neutral Lipids): Elute the neutral lipids by passing 10 mL of chloroform through the cartridge. Collect this fraction for other analyses if needed.

  • Fraction 2 (Glycolipids including Sulfatides): Elute the glycolipid fraction, which includes sulfatides, by passing 10 mL of acetone:methanol (9:1, v/v) through the cartridge. This is the sulfatide-enriched fraction.

  • Fraction 3 (Phospholipids): Elute the remaining phospholipids by passing 10 mL of methanol through the cartridge.

  • Dry the sulfatide-enriched fraction (Fraction 2) under a stream of nitrogen gas.

  • Resuspend the dried sulfatide fraction in a suitable solvent for HPLC analysis (e.g., methanol or the initial mobile phase).

Protocol 3: Isolation of this compound by Preparative Reversed-Phase HPLC

This is a proposed method for the isolation of the specific sulfatide species from the enriched fraction. Optimization of the gradient and flow rate may be required depending on the specific HPLC system and column used.

Materials:

  • Sulfatide-enriched fraction from Protocol 2

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Ammonium formate (B1220265)

  • Preparative Reversed-Phase HPLC system with a fraction collector

  • Preparative C18 column (e.g., 10 mm x 250 mm, 5 µm particle size)

Procedure:

  • Prepare Mobile Phases:

    • Mobile Phase A: 5 mM Ammonium formate in Water:Methanol (10:90, v/v)

    • Mobile Phase B: 5 mM Ammonium formate in Methanol:Acetonitrile (20:80, v/v)

  • Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 4 mL/min until a stable baseline is achieved.

  • Dissolve the dried sulfatide-enriched fraction in a small volume of the initial mobile phase.

  • Inject the sample onto the column.

  • Run a linear gradient to separate the sulfatide species based on the hydrophobicity of their fatty acid chains. A suggested gradient is as follows:

    • 0-5 min: 5% B

    • 5-45 min: Linear gradient from 5% to 95% B

    • 45-55 min: 95% B

    • 55-60 min: Linear gradient from 95% to 5% B

    • 60-70 min: 5% B (re-equilibration)

  • Monitor the elution profile using a suitable detector (e.g., UV at 210 nm or an Evaporative Light Scattering Detector - ELSD).

  • Collect fractions corresponding to the peaks of interest. The elution order will be from shorter, more saturated fatty acid-containing sulfatides to longer, more unsaturated ones. This compound (C18:1) is expected to elute after N-Stearoyl-sulfatide (C18:0).

  • Analyze the collected fractions using analytical LC-MS to confirm the identity and purity of this compound.

  • Pool the pure fractions and dry them under a stream of nitrogen or by lyophilization.

Mandatory Visualization

Sulfatide Biosynthesis and Degradation Pathway

G cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome Ceramide Ceramide GalCer Galactosylceramide (GalCer) Ceramide:e->GalCer:w + UDP-Gal Sulfatide Sulfatide GalCer:e->Sulfatide:w + PAPS GalCer_deg Galactosylceramide Sulfatide:s->GalCer_deg:n - Sulfate UDP_Gal UDP-Galactose PAPS PAPS (Active Sulfate) CGT CGT CGT->Ceramide CST CST CST->GalCer ARSA Arylsulfatase A (ARSA) ARSA->Sulfatide

Caption: General biosynthetic and catabolic pathway of sulfatides.

Experimental Workflow for this compound Isolation

G Sample Biological Sample (e.g., Brain Tissue) Extraction Total Lipid Extraction (Folch Method) Sample->Extraction SPE Solid-Phase Extraction (SPE) (Silica Cartridge) Extraction->SPE Total Lipid Extract Prep_HPLC Preparative RP-HPLC (C18 Column) SPE->Prep_HPLC Enriched Sulfatide Fraction Neutral_Lipids Neutral Lipids SPE->Neutral_Lipids Phospholipids Phospholipids SPE->Phospholipids Analysis Purity Analysis (LC-MS) Prep_HPLC->Analysis Other_Sulfatides Other Sulfatide Species Prep_HPLC->Other_Sulfatides Final_Product Isolated this compound Analysis->Final_Product Pure Fractions

Caption: Workflow for the extraction and isolation of this compound.

General Sulfatide Signaling Pathway Example

G cluster_membrane Plasma Membrane Sulfatide Sulfatide TLR4 TLR4 Sulfatide->TLR4 Hinders localization in lipid rafts Signaling_Cascade Downstream Signaling (e.g., NF-κB, JNK) TLR4->Signaling_Cascade Activates Lipid_Raft Lipid Raft LPS LPS LPS->TLR4 Binds HMGB1 HMGB1 Secretion Signaling_Cascade->HMGB1 Induces

Caption: Sulfatide modulating Toll-like Receptor 4 (TLR4) signaling.[8]

References

Handling and long-term storage conditions for N-Octadecenoyl-(cis-9)-sulfatide.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Product Information

Product Name: N-Octadecenoyl-(cis-9)-sulfatide

Synonyms: (9Z)-N-[(1S,2R,3E)-2-Hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-9-octadecenamide, N-Oleoyl-sulfatide

CAS Number: 1292769-40-4

Molecular Formula: C₄₂H₇₉NO₁₁S

Molecular Weight: 806.14 g/mol

Structure:

Caption: Chemical structure of this compound.

Product Description: this compound is a naturally occurring sulfoglycosphingolipid. Sulfatides (B1148509) are integral components of the myelin sheath in the central and peripheral nervous systems and are involved in a variety of biological processes, including cell adhesion, signal transduction, and immune regulation.[1] This particular sulfatide contains an oleoyl (B10858665) (cis-9-octadecenoyl) fatty acid chain. It is typically supplied as a neat, solid material with a purity of over 99%.[2]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and stability of this compound.

Safety Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Inhalation: Avoid inhaling dust or aerosols. Handle in a well-ventilated area.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Ingestion: Do not ingest. If swallowed, seek medical attention.

  • General Hygiene: Practice good laboratory hygiene. Wash hands thoroughly after handling.

For more detailed safety information, refer to the SDS of a similar compound, such as lyso-Sulfatide.

Long-Term Storage

For long-term stability, this compound should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°C or below (in a freezer)Minimizes chemical degradation and oxidation of the unsaturated fatty acid chain.
Atmosphere Inert gas (e.g., argon or nitrogen)Protects against oxidation, to which the cis-double bond in the oleoyl chain is susceptible.
Form Neat solid (as supplied)More stable than in solution for long-term storage.
Light Exposure Protect from lightLight can promote oxidation of unsaturated lipids.

Note: Repeated freeze-thaw cycles should be avoided as they can lead to degradation. If frequent use is anticipated, it is advisable to aliquot the stock solution into smaller, single-use vials.

Solubility and Solution Preparation

The solubility of this compound depends on the intended application.

Solvent SystemConcentrationApplication Notes
Chloroform:Methanol (2:1, v/v) SolubleA common solvent system for dissolving and storing sphingolipids for analytical techniques like chromatography.
Chloroform:Methanol (5:1, v/v) SolubleRecommended for preparing stock solutions for various applications.
Dimethyl sulfoxide (B87167) (DMSO) SolubleCan be used to prepare a concentrated stock solution for subsequent dilution in aqueous buffers for cell-based assays.
Chloroform:Methanol:Water (70:30:4, v/v/v) SolubleSuitable for creating a stock solution that can be further diluted for various experimental setups.[1]
Methanol-Water-Chloroform (86:9:5, v/v/v) Dilutable to < 500 fmol/µlUsed as a dilution solvent for MALDI-MS analysis.[3]
General Reconstitution Protocol for a Stock Solution

This protocol provides a general guideline for preparing a stock solution of this compound.

Materials:

  • This compound (neat solid)

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • Glass vial with a Teflon-lined cap

  • Argon or nitrogen gas

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the vial containing the neat this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Carefully weigh the desired amount of the sulfatide in a clean glass vial.

  • Add the appropriate volume of the chosen solvent system (e.g., chloroform:methanol 2:1) to achieve the desired concentration.

  • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or brief sonication can aid in dissolution.

  • Once dissolved, flush the vial with an inert gas (argon or nitrogen) before capping tightly to prevent oxidation.

  • Store the stock solution at -20°C, protected from light.

Experimental Protocols

Protocol 1: Neurite Outgrowth Inhibition Assay

This protocol is adapted from a study demonstrating the inhibitory effect of sulfatide on neurite outgrowth of retinal ganglion cells (RGCs).

Objective: To assess the inhibitory effect of this compound on neuronal process extension.

Workflow:

G prep Prepare Sulfatide Solution coat Coat Coverslips prep->coat Apply to coverslips culture Culture Retinal Ganglion Cells coat->culture Plate cells on coated surface quantify Quantify Neurite Outgrowth culture->quantify Image and measure neurites analyze Analyze Data quantify->analyze Statistical analysis

Caption: Workflow for the neurite outgrowth inhibition assay.

Materials:

  • This compound

  • DMSO

  • 1N HCl

  • 4% Bovine Serum Albumin (BSA) in Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Retinal Ganglion Cells (RGCs)

  • Appropriate neuronal culture medium

  • Glass coverslips

  • Laminin (B1169045) or other suitable coating substrate

  • Fluorescence microscope and image analysis software

Procedure:

A. Preparation of Sulfatide Solution:

  • Evaporate the solvent from a small, weighed amount of this compound under a stream of nitrogen gas.

  • Resuspend the dried sulfatide in a 95:5 (v/v) mixture of DMSO/1N HCl to a concentration of 10 mg/mL.

  • Immediately dilute this stock solution with 4% BSA in DPBS to an intermediate concentration of 500 µg/mL.

  • Further dilute the intermediate solution in the RGC growth medium to the final desired experimental concentrations (e.g., 1-20 µg/mL).

  • Prepare a vehicle control using the same dilution steps with the DMSO/HCl and BSA solutions without the sulfatide.

B. Coating of Coverslips:

  • Place sterile glass coverslips in a culture plate.

  • Evenly apply the desired amount of the diluted sulfatide solution or vehicle control to the surface of each coverslip.

  • Allow the solvent to evaporate in a sterile environment.

  • Coat the coverslips with laminin or another appropriate substrate overnight according to the manufacturer's instructions to promote cell attachment.

C. Cell Culture and Analysis:

  • Isolate and culture RGCs according to standard protocols.

  • Plate the RGCs onto the prepared sulfatide-coated and control coverslips.

  • Culture the cells for a suitable period to allow for neurite outgrowth (e.g., 24-48 hours).

  • Fix and stain the cells to visualize neurites (e.g., with an antibody against β-III tubulin).

  • Capture images of multiple random fields for each condition using a fluorescence microscope.

  • Quantify the total neurite length per neuron using image analysis software.

  • Perform statistical analysis to compare the neurite outgrowth in the presence and absence of this compound.

Protocol 2: Inhibition of LPS-Induced Pro-inflammatory Cytokine Secretion

This protocol is based on a study investigating the anti-inflammatory role of sulfatide in macrophages.

Objective: To determine if this compound can inhibit the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from lipopolysaccharide (LPS)-stimulated macrophages.

Workflow:

G plate Plate Macrophages treat Treat with Sulfatide and LPS plate->treat collect Collect Supernatant treat->collect elisa Perform ELISA for Cytokines collect->elisa analyze Analyze Cytokine Levels elisa->analyze

Caption: Workflow for the cytokine secretion inhibition assay.

Materials:

  • This compound stock solution (prepared as in section 3.1)

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 macrophages in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare the following treatment groups in fresh culture medium:

    • Vehicle control

    • LPS only (e.g., 100 ng/mL)

    • This compound only (e.g., 20 µM)

    • This compound (e.g., 20 µM) pre-treatment for a specified time (e.g., 1 hour) followed by LPS stimulation (e.g., 100 ng/mL).

  • Remove the old medium from the cells and add the prepared treatment media.

  • Incubate the cells for a suitable period (e.g., 12-24 hours).

  • After incubation, carefully collect the cell culture supernatants.

  • Centrifuge the supernatants to remove any cell debris.

  • Perform ELISA for TNF-α and IL-6 on the clarified supernatants according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader and calculate the cytokine concentrations.

  • Analyze the data to determine if this compound treatment reduces LPS-induced cytokine secretion.

Biological Role and Signaling Pathways

Sulfatides are involved in numerous biological processes. Below are diagrams illustrating some of the key pathways.

Sulfatide Biosynthesis and Degradation

G Ceramide Ceramide CGT Ceramide Galactosyltransferase (CGT) Ceramide->CGT GalCer Galactosylceramide CST Cerebroside Sulfotransferase (CST) GalCer->CST Sulfatide This compound ASA Arylsulfatase A (ASA) Sulfatide->ASA Degradation in Lysosome CGT->GalCer + UDP-Galactose CST->Sulfatide + PAPS ASA->GalCer

Caption: Biosynthesis and degradation pathway of sulfatides.

Role in Myelin Maintenance and Axon-Glia Interaction

G Sulfatide Sulfatide in Myelin Sheath Myelin_Stability Myelin Sheath Stability Sulfatide->Myelin_Stability Axon_Glia Axon-Glia Junction Formation Sulfatide->Axon_Glia Nerve_Conduction Proper Nerve Conduction Myelin_Stability->Nerve_Conduction Ion_Channel Ion Channel Clustering Axon_Glia->Ion_Channel Ion_Channel->Nerve_Conduction

Caption: Role of sulfatide in the nervous system.

Involvement in Immune Regulation

G Sulfatide Sulfatide T_Cell T-Cell Sulfatide->T_Cell Inhibits Chemokine Chemokine Sulfatide->Chemokine Binds to Th17 Th17 Differentiation T_Cell->Th17 Inflammation Inflammation Th17->Inflammation Leukocyte Leukocyte Trafficking Chemokine->Leukocyte

Caption: Sulfatide's role in modulating immune responses.

Disclaimer: This document is intended for research use only. The information provided is based on currently available scientific literature. Users should always exercise caution and consult relevant safety and technical documents before handling any chemical substance.

References

Application Notes and Protocols for N-Octadecenoyl-(cis-9)-sulfatide in Lipid-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Octadecenoyl-(cis-9)-sulfatide is a specific isoform of sulfatide, a class of sulfated glycosphingolipids predominantly found in the nervous system.[1] Sulfatides are integral components of the myelin sheath and are involved in a multitude of cellular processes, including cell adhesion, signaling, and immune responses.[1][2] The unique structure of this compound, featuring a C18:1 acyl chain, influences its interaction with various proteins, thereby modulating their function. Protein-sulfatide interactions are characterized by dissociation constants typically in the low micromolar range.[3] This document provides detailed application notes and protocols for studying the interactions between this compound and proteins, which is crucial for understanding its role in health and disease and for the development of novel therapeutics.

Application 1: Investigating the Interaction with Neurofascin 155 (NF155)

Neurofascin 155 (NF155) is a cell adhesion molecule crucial for the integrity of the nodes of Ranvier in myelinated neurons.[2] Studies have shown a direct and specific interaction between NF155 and sulfatides, which is essential for maintaining the stability of the myelin-axon junction.[2] Liposome binding assays are a robust method to characterize this interaction.

Quantitative Data: Sulfatide-NF155 Interaction
ProteinLipid Composition in LiposomeAssay ParameterValue
NF155-ECDIncreasing concentrations of sulfatide (0-90%) in Phosphatidylcholine (PC) liposomesHill Coefficient7.7 ± 0.9

This data indicates a cooperative binding mechanism, suggesting that NF155 possesses multiple binding sites for sulfatide.[2]

Experimental Protocol: Liposome Binding Assay

This protocol is adapted from methodologies used to study the interaction between NF155 and sulfatide-containing liposomes.[2]

1. Preparation of Liposomes: a. Prepare a lipid mixture in chloroform (B151607) containing Phosphatidylcholine (PC) and this compound at the desired molar ratio (e.g., 90:10, 80:20, 50:50). Include a fluorescently labeled lipid like Rhodamine-PE (2 mol%) for visualization if desired. b. Dry the lipid mixture under a stream of nitrogen gas to form a thin film. c. Further, dry the film under vacuum for at least 1 hour to remove residual solvent. d. Hydrate the lipid film with a suitable buffer (e.g., Tris-buffered saline, pH 7.4) to a final lipid concentration of 1 mg/mL. e. Vortex the suspension vigorously to form multilamellar vesicles. f. For unilamellar vesicles, subject the suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

2. Binding Assay: a. Incubate the purified protein of interest (e.g., recombinant NF155 extracellular domain) with the prepared liposomes at various concentrations in a binding buffer (e.g., TBS with 1 mM CaCl2) for 30 minutes at room temperature. b. As a negative control, incubate the protein with liposomes containing only PC. c. Separate the liposomes from the unbound protein by ultracentrifugation (e.g., 100,000 x g for 30 minutes). d. Carefully collect the supernatant (containing unbound protein) and the pellet (containing liposomes and bound protein). e. Resuspend the pellet in the same volume of buffer as the supernatant.

3. Analysis: a. Analyze the protein content in the supernatant and pellet fractions by SDS-PAGE followed by Coomassie blue staining or Western blotting. b. Quantify the band intensities using densitometry to determine the percentage of bound protein. c. Plot the percentage of bound protein against the concentration of this compound in the liposomes to determine the binding affinity.

Experimental Workflow Diagram

G LPS LPS TLR4_MD2 TLR4/MD-2 LPS->TLR4_MD2 Activates Sulfatide N-Octadecenoyl- (cis-9)-sulfatide Sulfatide->TLR4_MD2 Modulates MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF MAPK MAPK Pathway (p38, JNK) MyD88->MAPK IKK IKK Complex MyD88->IKK IRF3 IRF3 TRIF->IRF3 NFkB NF-κB MAPK->NFkB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription IFN Type I Interferons IRF3->IFN Transcription

References

Application Notes and Protocols: N-Octadecenoyl-(cis-9)-sulfatide as a Tool for Investigating Sulfatide Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfatides (B1148509), or 3-O-sulfogalactosylceramides, are a class of sulfoglycosphingolipids predominantly found in the myelin sheath of the central and peripheral nervous systems.[1][2] Their metabolism is crucial for maintaining the integrity and function of myelin. Dysregulation of sulfatide metabolism is implicated in severe neurological disorders, most notably Metachromatic Leukodystrophy (MLD), a lysosomal storage disease caused by a deficiency of the enzyme arylsulfatase A (ASA).[3] This leads to the accumulation of sulfatides, resulting in progressive demyelination and severe neurological symptoms.[4] Furthermore, alterations in sulfatide levels have been associated with other neurodegenerative conditions like Alzheimer's disease, as well as cancer and immune system disorders.[5][6]

N-Octadecenoyl-(cis-9)-sulfatide is a specific molecular species of sulfatide that can serve as a valuable tool for researchers investigating the intricacies of sulfatide metabolism and its role in disease. This document provides detailed application notes and experimental protocols for utilizing this compound in metabolic studies.

Sulfatide Metabolism: Synthesis and Degradation

The cellular metabolism of sulfatides involves a series of enzymatic reactions occurring in the endoplasmic reticulum, Golgi apparatus, and lysosomes.

Synthesis Pathway (Anabolic):

  • Ceramide Synthesis: The pathway begins in the endoplasmic reticulum with the synthesis of ceramide.[6][7]

  • Galactosylation: Ceramide is then galactosylated by the enzyme UDP-galactose:ceramide galactosyltransferase (CGT) to form galactosylceramide (GalCer).[6][7]

  • Sulfation: GalCer is transported to the Golgi apparatus, where the cerebroside sulfotransferase (CST) transfers a sulfate (B86663) group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 3-position of the galactose residue, forming sulfatide.[6][7]

Degradation Pathway (Catabolic):

  • Desulfation: Sulfatide is degraded in the lysosomes by arylsulfatase A (ASA), which removes the sulfate group to yield GalCer.[3] This step requires the presence of an activator protein, saposin B.[3]

  • Deglycosylation: GalCer is further broken down into ceramide and galactose by the enzyme galactosylceramidase (GALC).

A deficiency in ASA leads to the accumulation of sulfatides within the lysosomes, the hallmark of MLD.[3]

Sulfatide_Metabolism Ceramide Ceramide GalCer Galactosylceramide (GalCer) Ceramide->GalCer CGT GalCer->Ceramide GALC Sulfatide Sulfatide GalCer->Sulfatide CST Lysosome Lysosomal Degradation Sulfatide->Lysosome Endocytosis Lysosome->GalCer ASA ER Endoplasmic Reticulum Golgi Golgi Apparatus UPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Dried Blood Spot) Spike Spike with This compound (Internal Standard) Sample->Spike Extract Lipid Extraction Spike->Extract UPLC UPLC Separation Extract->UPLC MS Tandem Mass Spectrometry (MS/MS) Detection UPLC->MS Quant Quantification of Endogenous Sulfatide MS->Quant

References

Troubleshooting & Optimization

Troubleshooting low signal intensity of N-Octadecenoyl-(cis-9)-sulfatide in mass spectrometry.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of N-Octadecenoyl-(cis-9)-sulfatide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on tackling low signal intensity.

Troubleshooting Guide: Low Signal Intensity

Low signal intensity for this compound can arise from multiple factors throughout the analytical workflow.[1] This guide provides a systematic approach to identify and resolve the root cause of a weak or absent signal.

Question: I am observing a weak or non-existent signal for this compound. What steps should I take to troubleshoot this issue?

Answer:

Begin with initial checks to rule out simple issues, then proceed to systematically evaluate each stage of your workflow, from sample preparation to data acquisition.

Step 1: Initial Checks & Instrument Performance

  • Standard Viability: Prepare a fresh standard solution of this compound and inject it directly into the mass spectrometer, bypassing the liquid chromatography (LC) column. This helps confirm that the instrument is capable of detecting the analyte and that your standard has not degraded.[1]

  • Instrument Performance: Verify that the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.[1]

Step 2: Sample Preparation Review

Inadequate sample preparation is a common source of low signal intensity.

  • Inefficient Extraction: Review your extraction protocol. For biological matrices like plasma or tissue homogenates, a modified Folch extraction is often used.[2] Ensure complete protein precipitation, for instance by using chilled methanol (B129727) for plasma samples.[1]

  • Sample Cleanup: Biological samples contain complex matrices that can interfere with ionization. Incorporating a solid-phase extraction (SPE) clean-up step can effectively reduce matrix effects and contamination of the UPLC column and mass spectrometer.[1][2]

  • Internal Standards: The use of a stable isotope-labeled internal standard that co-elutes with your analyte is the most reliable method to compensate for signal loss during sample preparation and to account for matrix effects.[2][3][4]

Step 3: Chromatography & Mobile Phase Optimization

  • Chromatographic Separation: Optimize your LC method to ensure this compound is well-separated from other lipids and matrix components that can cause ion suppression.[4] A C18 column is commonly used for sulfatide separation.[2][3]

  • Mobile Phase Composition: The use of high-purity, MS-grade solvents is critical to minimize background noise.[4] For sulfatide analysis in negative ion mode, a common mobile phase consists of water/acetonitrile with 0.1% formic acid (Solvent A) and isopropanol/acetonitrile with 0.1% formic acid (Solvent B).[3] The addition of an acid like formic acid can improve ionization efficiency.[4]

Step 4: Mass Spectrometer & Ion Source Optimization

Fine-tuning the ion source parameters is critical for maximizing signal intensity.[1]

  • Ionization Mode: Sulfatides (B1148509) are typically analyzed in negative electrospray ionization (ESI) mode, where they readily form [M-H]⁻ ions.[3][5][6] In some cases, derivatization can allow for sensitive detection in positive-ion mode.[3][7]

  • Ion Source Parameters: Systematically optimize key ion source settings, including:

    • Capillary/Sprayer Voltage: Taking the time to adjust the sprayer voltage can lead to significant improvements in sensitivity. Lower voltages can sometimes prevent unstable signals or signal loss.[8]

    • Gas Flows and Temperatures: The nebulizing and drying gas flows and temperatures are crucial for efficient desolvation and the formation of gas-phase ions. These should be optimized for your specific flow rate and mobile phase.[4][8]

  • Matrix Selection (for MALDI-MS): If using Matrix-Assisted Laser Desorption/Ionization (MALDI), the choice of matrix is critical. 9-Aminoacridine (B1665356) (9-AA) has been shown to facilitate the selective desorption and ionization of sulfatides over other anionic lipids, significantly enhancing the signal-to-noise ratio.[9][10][11]

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of ion suppression for sulfatides?

A1: Ion suppression, or matrix effect, is a major challenge in sulfatide analysis. It occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte. For sulfatides in dried blood spot (DBS) extracts, matrix suppression can be as high as 40%.[3] The most common causes are other lipids, particularly glycerophospholipids, that are present at much higher concentrations.[9] To mitigate this, robust sample cleanup using techniques like SPE and optimized chromatographic separation are essential.[2][4]

Q2: Which ionization mode is best for this compound?

A2: Negative ion mode ESI is the most common and direct method for analyzing sulfatides, as the sulfate (B86663) group readily loses a proton to form an abundant [M-H]⁻ precursor ion.[3][5][6] While less common, it is possible to analyze sulfatides in positive ion mode. This approach can increase detection sensitivity but typically requires an enzymatic conversion or derivatization step to create a species that ionizes efficiently in positive mode.[3][7]

Q3: What are the characteristic product ions I should look for in my MS/MS spectra for sulfatide identification?

A3: When subjected to collision-activated dissociation (CAD) in negative-ion mode, the [M-H]⁻ ions of sulfatides yield structurally informative fragment ions. A prominent and characteristic ion is found at m/z 97, which represents the HOSO₃⁻ fragment.[9] Other informative fragments can be observed at m/z 241 and 259, which reflect the 3-sulfogalactosyl moiety.[5][9] These fragments are crucial for building MRM methods for quantification and confirming the identity of the lipid class.

Q4: Can in-source fragmentation cause low signal for the precursor ion?

A4: Yes, in-source fragmentation can reduce the abundance of the intended precursor ion, leading to lower signal intensity in your targeted analysis.[1] This occurs when the analyte fragments within the ion source before mass analysis. Optimizing ion source parameters, such as reducing capillary voltage or adjusting temperatures, can help minimize this effect.[1][8]

Data & Protocols

Quantitative Data Tables

Table 1: Typical Liquid Chromatography Parameters for Sulfatide Analysis This table summarizes typical starting conditions for a UPLC-based separation of sulfatides.

ParameterSettingReference
Column UPLC HSS T3 C18 (50 x 2.1 mm, 1.8 µm)[2][3]
Mobile Phase A Water/Acetonitrile (50:50) with 0.1% Formic Acid[3]
Mobile Phase B 2-Propanol/Acetonitrile (80:20) with 0.1% Formic Acid[3]
Flow Rate ~0.2 - 0.4 mL/min[8]
Gradient Linear gradient from 0% to 100% Mobile Phase B[2]

Table 2: Common Mass Spectrometry Parameters and Fragments for Sulfatides This table provides a general guide to mass spectrometer settings for sulfatide analysis using ESI.

ParameterSettingReference
Ionization Mode Electrospray Ionization (ESI), Negative[3][4]
Detection Mode Multiple Reaction Monitoring (MRM)[4]
Precursor Ion [M-H]⁻[5][6]
Primary Product Ion m/z 97 (HOSO₃⁻)[9]
Other Product Ions m/z 241, 259 (Sulfogalactosyl fragments)[9]
Experimental Protocols

Protocol 1: Sulfatide Extraction from Dried Blood Spots (DBS)

This protocol is adapted from methodologies developed for sulfatide analysis from DBS samples.[3]

  • A 3-mm punch from a DBS card is placed into a well of a 96-well plate.

  • Add 30 µL of water to the well and incubate for 2 hours at 37°C with orbital shaking.

  • Add 300 µL of methanol containing the internal standard.

  • Pipette the mixture up and down approximately 10 times to ensure thorough extraction.

  • Centrifuge the plate for 5 minutes at 2000g at room temperature.

  • Transfer 200 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples

This protocol provides a clean-up step to reduce matrix effects from urine extracts.[2]

  • Condition a C18 SPE column with methanol followed by water.

  • Load the aqueous urine extract onto the SPE column.

  • Wash the column with a non-polar solvent to remove interfering compounds.

  • Elute sulfatides using a mixture of acetone-methanol (90:10, v/v). This fraction will contain the sulfatides with a recovery of over 90%.[2]

  • Dry the eluted fraction under a stream of nitrogen at 35°C.

  • Reconstitute the dried residue in 100 µL of methanol prior to LC-MS/MS analysis.

Visualizations

Logical & Experimental Workflows

TroubleshootingWorkflow cluster_0 cluster_1 Potential Cause Areas cluster_2 Troubleshooting Steps & Solutions start Low Signal Intensity for this compound Instrument Instrument Performance start->Instrument SamplePrep Sample Preparation start->SamplePrep MS_Method MS Method start->MS_Method Tune Tune & Calibrate Mass Spectrometer Instrument->Tune Standard Check Standard Viability (Direct Infusion) Instrument->Standard Extraction Optimize Extraction Protocol SamplePrep->Extraction Cleanup Implement SPE Cleanup SamplePrep->Cleanup InternalStd Use Isotope-Labeled Internal Standard SamplePrep->InternalStd Chroma Optimize LC Separation MS_Method->Chroma IonSource Optimize Ion Source Parameters (Voltage, Gas, Temp) MS_Method->IonSource IonMode Confirm Correct Ionization Mode (Negative ESI) MS_Method->IonMode ExperimentalWorkflow cluster_workflow Experimental Workflow for Sulfatide Quantification Sample 1. Sample Collection (e.g., DBS, Plasma, Urine) Spike 2. Spike Internal Standard Sample->Spike Extract 3. Lipid Extraction (e.g., Folch Method) Spike->Extract Cleanup 4. Sample Cleanup (e.g., SPE) Extract->Cleanup Analyze 5. UPLC-MS/MS Analysis (Negative ESI, MRM) Cleanup->Analyze Data 6. Data Processing & Quantification Analyze->Data

References

How to overcome N-Octadecenoyl-(cis-9)-sulfatide solubility issues in aqueous buffers.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Octadecenoyl-(cis-9)-sulfatide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the handling and use of this sulfatide in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is a type of sulfoglycosphingolipid.[1] Structurally, it consists of a ceramide backbone linked to a galactose sugar that has a sulfate (B86663) group at the 3-O position.[1] The ceramide portion contains a sphingosine (B13886) base and an N-acyl chain, which in this case is oleic acid (a C18:1 fatty acid).[1] Like other sulfatides (B1148509), it is an amphipathic molecule with a negatively charged hydrophilic head group and a long hydrophobic tail.[2] This amphipathic nature governs its solubility and behavior in aqueous environments.

Q2: Why is this compound difficult to dissolve in aqueous buffers?

A2: The long C18:1 acyl chain of this compound gives it a significant hydrophobic character.[1] In aqueous solutions, these hydrophobic tails tend to avoid contact with water, leading to aggregation and very low solubility.[3] At concentrations above its critical micelle concentration (CMC), it will spontaneously form micelles.[4]

Q3: What are the common methods to improve the solubility of this compound in aqueous buffers?

A3: Several methods can be employed to disperse and solubilize this compound in aqueous solutions:

  • Use of Organic Co-solvents: Initially dissolving the sulfatide in an organic solvent like chloroform (B151607), methanol, or DMSO and then adding it to the aqueous buffer is a common practice.[5]

  • Detergent Assistance: Incorporating a detergent at a concentration above its CMC can help to form mixed micelles with the sulfatide, thereby increasing its solubility.[6][7]

  • Formation of Liposomes/Vesicles: Dispersing the sulfatide in an aqueous buffer through methods like sonication or extrusion can lead to the formation of liposomes or vesicles.[8]

Q4: What is the Critical Micelle Concentration (CMC) and why is it important?

Troubleshooting Guides

Issue 1: Precipitate forms when adding the sulfatide to my aqueous buffer.
Question Answer
Did you pre-dissolve the sulfatide in an organic solvent? This compound should first be dissolved in an organic solvent such as chloroform:methanol (2:1, v/v) or DMSO before being introduced to the aqueous buffer.[5][15] Direct addition of the solid lipid to the buffer will likely result in poor dispersion and precipitation.
What was the final concentration of the organic solvent in your buffer? The final concentration of the organic solvent should be kept to a minimum (ideally <1%) to avoid affecting your experimental system. High concentrations of organic solvents can denature proteins and disrupt cell membranes.
Are you working with a sufficiently high concentration of detergent (if applicable)? If you are using a detergent to aid solubility, ensure its concentration is well above its CMC in your specific buffer system.[7] The CMC of a detergent can be affected by factors like temperature and ionic strength.[16]
Did you use mechanical dispersion methods? After adding the sulfatide (dissolved in a minimal amount of organic solvent) to the buffer, use sonication or vortexing to aid in its dispersion and the formation of stable micelles or liposomes.[8]
Issue 2: Inconsistent results in cell-based assays.
Question Answer
How was the sulfatide solution prepared and stored? Sulfatide solutions, especially in aqueous buffers, may not be stable over long periods. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, store at -20°C or -80°C and minimize freeze-thaw cycles. For cell culture, the final concentration of any organic solvent or detergent must be below the cytotoxic level for your specific cell line.
Is the sulfatide forming aggregates in the culture medium? The presence of proteins and other components in cell culture media can affect the aggregation state of the sulfatide. Consider preparing the sulfatide as liposomes or in complex with a carrier protein like BSA to improve its delivery to cells.
Have you considered the biological activity of the vehicle control? The organic solvent or detergent used to dissolve the sulfatide can have its own biological effects. Always include a vehicle control (buffer with the same concentration of solvent/detergent but without the sulfatide) in your experiments.

Quantitative Data

Table 1: Properties of this compound

PropertyValueReference
Molecular Formula C₄₂H₇₉NO₁₁S[17]
Molecular Weight 806.14 g/mol [17]
Physical State Solid[17]
Purity >99% (typical for commercial sources)[17]
Storage Freezer (-20°C to -80°C)[17]

Table 2: Concentrations of Sulfatides in Human Plasma

This table provides context for physiological concentrations of total sulfatides and is not specific to this compound.

Sample TypeSulfatide Concentration Range (µM)Reference
Control Human Plasma0.5 - 1.3[18]
MLD Patient Plasma0.8 - 3.3[18]

Table 3: Properties of Common Detergents Used for Lipid Solubilization

DetergentTypeCMC (in water)NotesReference
Sodium Dodecyl Sulfate (SDS) Anionic~8 mMDenaturing. CMC is highly dependent on salt concentration.[6]
CHAPS Zwitterionic~4-6 mMNon-denaturing, commonly used for solubilizing membrane proteins. Easily removed by dialysis.[19]
Triton™ X-100 Non-ionic~0.24 mMNon-denaturing. Absorbs UV light at 280 nm.[7]
Octyl β-glucoside Non-ionic~20-25 mMNon-denaturing. High CMC, easily removed by dialysis.[19]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

Objective: To prepare a concentrated stock solution of this compound in an organic solvent.

Materials:

  • This compound (solid)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Glass vial with a Teflon-lined cap

Procedure:

  • Weigh the desired amount of this compound in a clean glass vial.

  • Prepare a 2:1 (v/v) mixture of chloroform and methanol.

  • Add the chloroform:methanol solvent to the vial to achieve the desired stock concentration (e.g., 1-10 mg/mL).

  • Vortex the vial until the sulfatide is completely dissolved. The solution should be clear.

  • Store the stock solution at -20°C under nitrogen or argon to prevent oxidation.

Protocol 2: Preparation of Sulfatide-Containing Liposomes by Sonication

Objective: To prepare unilamellar vesicles (liposomes) containing this compound for use in bioassays.

Materials:

  • This compound stock solution (from Protocol 1)

  • Phosphatidylcholine (PC) stock solution in chloroform

  • Aqueous buffer (e.g., PBS, Tris-HCl)

  • Glass test tubes

  • Nitrogen or argon gas source

  • Bath sonicator or probe sonicator

  • Vacuum desiccator

Procedure:

  • In a glass test tube, add the desired amount of this compound and PC stock solutions. The molar ratio of PC to sulfatide can be varied depending on the application.

  • Evaporate the organic solvent under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the tube.

  • Place the tube in a vacuum desiccator for at least 1 hour to remove any residual solvent.

  • Add the desired volume of aqueous buffer to the dried lipid film.

  • Hydrate the lipid film by vortexing for 5-10 minutes. This will result in the formation of multilamellar vesicles (MLVs).

  • To form small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator until the solution becomes clear. Alternatively, use a probe sonicator, being careful to avoid overheating the sample.[8]

  • The resulting liposome (B1194612) suspension is now ready for use in experiments.

Protocol 3: Liposome-Binding Assay

Objective: To determine the binding of a protein of interest to sulfatide-containing liposomes.[8][20][21][22]

Materials:

  • Sulfatide-containing liposomes (from Protocol 2)

  • Control liposomes (without sulfatide)

  • Purified protein of interest

  • Binding buffer (e.g., Tris-HCl, pH 7.4, with 150 mM NaCl)

  • Ultracentrifuge with a swinging bucket rotor

  • SDS-PAGE and Western blotting reagents

Procedure:

  • In separate microcentrifuge tubes, incubate a fixed amount of your protein of interest with increasing concentrations of sulfatide-containing liposomes. Also, include a control with liposomes lacking sulfatide.

  • Incubate the mixtures at room temperature for 30-60 minutes with gentle agitation.

  • Pellet the liposomes by ultracentrifugation (e.g., 100,000 x g for 30-60 minutes at 4°C).

  • Carefully collect the supernatant, which contains the unbound protein.

  • Wash the liposome pellet with binding buffer and centrifuge again to remove any remaining unbound protein.

  • Resuspend the final liposome pellet (containing the bound protein) in SDS-PAGE sample buffer.

  • Analyze both the supernatant (unbound fraction) and the pellet (bound fraction) by SDS-PAGE and Western blotting using an antibody against your protein of interest. An increase in the amount of protein in the pellet with increasing concentrations of sulfatide-containing liposomes indicates a specific interaction.

Visualizations

G Workflow for Solubilizing this compound cluster_start Step 1: Initial Dissolution cluster_dispersion Step 2: Dispersion in Aqueous Buffer cluster_outcome Step 3: Desired Outcome start Weigh Solid Sulfatide dissolve Dissolve in Organic Solvent (e.g., Chloroform:Methanol) start->dissolve add_to_buffer Add to Aqueous Buffer (dropwise while vortexing) dissolve->add_to_buffer Transfer to new vessel sonicate Apply Mechanical Energy (Sonication) add_to_buffer->sonicate micelles Formation of Micelles or Liposomes sonicate->micelles ready Ready for Experimental Use micelles->ready

Caption: A generalized workflow for the solubilization of this compound in aqueous buffers.

G Sulfatide-P-selectin Signaling Pathway in Platelets cluster_platelet Platelet platelet_surface Platelet Surface p_selectin P-selectin platelet_activation Platelet Activation p_selectin->platelet_activation Initiates signaling gpiib_iiia GPIIb/IIIa platelet_aggregation Platelet Aggregation gpiib_iiia->platelet_aggregation Mediates platelet_activation->p_selectin Upregulates surface expression (Positive Feedback) platelet_activation->gpiib_iiia Activates sulfatide Exogenous This compound sulfatide->p_selectin Binds to

Caption: Signaling cascade initiated by the binding of sulfatide to P-selectin on platelets.[23]

G Sulfatide-TLR4 Signaling Pathway cluster_cell Immune Cell (e.g., Macrophage) tlr4_md2 TLR4-MD-2 Complex myd88 MyD88 tlr4_md2->myd88 Recruits trif TRIF tlr4_md2->trif Recruits nfkb NF-κB Pathway myd88->nfkb jnk JNK Pathway myd88->jnk trif->nfkb inflammatory_response Pro-inflammatory Response nfkb->inflammatory_response Leads to jnk->inflammatory_response Leads to sulfatide This compound sulfatide->tlr4_md2 Binds to

Caption: Downstream signaling events following the interaction of sulfatide with the TLR4-MD-2 complex.[2][18][24][25]

References

Reducing ion suppression effects when analyzing N-Octadecenoyl-(cis-9)-sulfatide by ESI-MS.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate ion suppression effects when analyzing N-Octadecenoyl-(cis-9)-sulfatide and other sulfatide species using Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a significant issue for sulfatide analysis?

Ion suppression is a matrix effect that causes a reduced analytical signal for the target analyte.[1][2][3] It occurs when co-eluting compounds from the sample matrix interfere with the ionization of the analyte in the ESI source.[2][3][4] This interference can happen through several mechanisms, including competition for charge on the ESI droplets, changes to the droplet's surface tension and viscosity, or co-precipitation of the analyte with non-volatile materials.[1][3]

For sulfatide analysis, which is often performed on complex biological samples like plasma, serum, or tissue extracts, this is a major challenge. These matrices are rich in components like phospholipids (B1166683) and salts that are known to cause significant ion suppression, potentially leading to poor sensitivity, inaccurate quantification, and reduced reproducibility.[2][5]

Q2: How can I determine if ion suppression is affecting my this compound analysis?

You can assess ion suppression both qualitatively and quantitatively. A common qualitative method is the post-column infusion study. In this experiment, a constant flow of your sulfatide standard is infused into the mobile phase after the analytical column, while a blank matrix extract is injected. A dip in the otherwise stable analyte signal at the retention times where matrix components elute indicates ion suppression.[4][6]

For a quantitative assessment, you can compare the peak area of the sulfatide standard spiked into a prepared matrix sample after the extraction process with the peak area of the same standard in a clean solvent. A lower response in the matrix sample indicates the percentage of signal suppression.[4]

Q3: What are the primary strategies to reduce or eliminate ion suppression?

There are three main approaches to combat ion suppression, which can be used alone or in combination:

  • Optimize Sample Preparation: The most effective strategy is to remove interfering components from the matrix before analysis.[2][7]

  • Improve Chromatographic Separation: Modifying your liquid chromatography (LC) method can separate the sulfatide analyte from the suppression-causing compounds.[2][6][7]

  • Adjust MS Instrumental Parameters: Changes to the ESI source conditions and flow rate can help mitigate suppression effects.[1][7]

  • Use of Internal Standards: Incorporating an appropriate internal standard can compensate for signal loss that cannot be eliminated.[2][6]

Q4: Which sample preparation techniques are most effective for minimizing matrix effects in sulfatide analysis?

Effective sample preparation is crucial. Key techniques include:

  • Solid-Phase Extraction (SPE): SPE can selectively isolate sulfatides (B1148509) while removing a significant portion of matrix components like salts and phospholipids.[1][2] Ion-exchange SPE, in particular, has been shown to result in minimal ion suppression.[8]

  • Liquid-Liquid Extraction (LLE): LLE is another effective method for cleaning up complex samples and reducing matrix suppression.[1][2]

  • Alkaline Hydrolysis: To specifically target interference from glycerophospholipids, which are common in lipid extracts, an alkaline hydrolysis step can be introduced. This removes a major class of interfering lipids but does add a step to the workflow.[9]

  • Sample Dilution: A simple first step is to dilute the sample extract. This reduces the concentration of both the analyte and the interfering matrix components and can often lessen the severity of ion suppression.[1]

Q5: What are the recommended Liquid Chromatography (LC) parameters for separating sulfatides from interfering compounds?

Optimizing chromatography is key to separating your analyte from the matrix. For sulfatide analysis, a reversed-phase UHPLC-MS/MS method is often effective.[10][11]

  • Column: A C18 column, such as an HSS T3, is commonly used.[10][11]

  • Mobile Phase: A gradient elution using a combination of solvents is recommended. One study found that substituting methanol (B129727) with acetonitrile (B52724) as the organic modifier resulted in a substantial 10-fold signal gain for sulfatides in negative-ion mode.[10] An effective mobile phase system consists of:

    • Solvent A: Water/Acetonitrile (e.g., 50:50) with 0.1% formic acid.[10][11]

    • Solvent B: 2-Propanol/Acetonitrile (e.g., 80:20) with 0.1% formic acid.[10][11]

Q6: How can ESI-MS source parameters be optimized to improve the sulfatide signal?

  • Reduce Flow Rate: Lowering the mobile phase flow rate into the ESI source can significantly reduce ion suppression.[1] Transitioning from standard analytical flow rates (e.g., 200-400 µL/min) to nano-flow rates (nL/min range) generates smaller, more highly charged droplets that are more tolerant to matrix components.[1][12][13] Studies have shown signal improvements of 3-fold or more by drastically reducing the flow rate.[13]

  • Optimize Source Voltages: Systematically optimizing source parameters like the tube lens and skimmer voltages can improve ion transmission and reduce in-source fragmentation, which can sometimes be mistaken for the primary analyte ion.[14][15][16]

Q7: How does an internal standard (IS) help, and what kind should I use?

An internal standard is a compound added to the sample at a known concentration to correct for signal variability. The most effective type is a stable isotope-labeled (SIL) internal standard of the analyte (e.g., this compound-d5).[6][17] A SIL-IS is chemically identical to the analyte and will co-elute, meaning it experiences the same degree of ion suppression.[6] By measuring the ratio of the analyte to the IS, the matrix effect can be effectively compensated for, leading to more accurate and precise quantification. In one study, the use of sulfatide internal standards was critical to minimize the effects of an observed 40% matrix suppression.[10]

Q8: Are there alternative ionization techniques if ESI ion suppression cannot be resolved?

Yes. If ion suppression remains problematic with ESI, you might consider other ionization sources:

  • Atmospheric Pressure Chemical Ionization (APCI): APCI utilizes a gas-phase ionization mechanism and is often less susceptible to ion suppression from non-volatile salts and other matrix components compared to ESI.[1][4]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI-MS has been successfully used for high-throughput sulfatide analysis. Using 9-aminoacridine (B1665356) as a matrix has been shown to enable the selective desorption and ionization of sulfatides directly from crude lipid extracts, minimizing interference from other lipid classes.[9][18][19]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the ESI-MS analysis of this compound.

SymptomPossible Cause(s)Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity Ion Suppression: Co-eluting matrix components (phospholipids, salts) are reducing ionization efficiency.1. Improve Sample Cleanup: Implement SPE or LLE.[2] 2. Dilute Sample: Reduce the concentration of interfering species.[1] 3. Optimize Chromatography: Ensure baseline separation of the analyte from the suppression zone. 4. Reduce Flow Rate: Use a post-column splitter to enter the nano-flow regime.[12][13]
Suboptimal Mobile Phase: Organic modifier is not ideal for ionization.1. For negative ion mode, substitute methanol with acetonitrile in the mobile phase.[10]
Poor Reproducibility (High %CV) Variable Ion Suppression: The degree of suppression differs between samples due to matrix variability.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variation in suppression.[6][17] 2. Standardize Sample Preparation: Ensure the cleanup protocol is highly consistent across all samples.
Non-Linear Calibration Curve Concentration-Dependent Suppression: The matrix effect is not consistent across the concentration range.1. Improve Sample Cleanup: A cleaner extract is less likely to cause non-linear effects.[2] 2. Use Matrix-Matched Calibrators: Prepare calibration standards in the same blank matrix as the samples to mimic the suppression effect.[2] 3. Use a SIL-IS: An ideal internal standard will track the non-linear response of the analyte.
Unexpected Peaks / High Background In-Source Fragmentation: High source voltages are causing the sulfatide to fragment before mass analysis.1. Optimize Source Parameters: Methodically reduce skimmer and tube lens voltages to find the optimal balance between signal intensity and fragmentation.[14][16]
Contamination: Contaminants from solvents, vials, or the sample matrix.1. Use high-purity, LC-MS grade solvents and reagents.[20] 2. Ensure sample vials and caps (B75204) are clean and not reused.[21]

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for Lipid Cleanup

This protocol describes a general workflow for cleaning a lipid extract to reduce matrix components prior to LC-MS analysis. Cartridge type and solvents should be optimized for sulfatides.

  • Cartridge Conditioning: Condition a reversed-phase (e.g., C18) or mixed-mode SPE cartridge by washing sequentially with 3-5 mL of an elution solvent (e.g., methanol or acetonitrile), followed by 3-5 mL of an equilibration solvent (e.g., water or a weak buffer).

  • Sample Loading: Load the reconstituted lipid extract onto the conditioned SPE cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with 3-5 mL of a weak solvent (e.g., water with a low percentage of organic solvent) to elute highly polar interferences like salts.

  • Elution: Elute the sulfatides using a non-polar organic solvent (e.g., methanol, acetonitrile, or a mixture). Collect the eluate.

  • Dry-Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS injection.

Protocol 2: Example UHPLC-MS/MS Method for Sulfatide Analysis

This method is based on published protocols for the analysis of sulfatides from biological samples.[10][11]

ParameterSpecification
UHPLC System Acquity UPLC system or equivalent
Analytical Column HSS T3 C18 (50 x 2.1 mm, 1.8 µm)
Guard Column VanGuard HSS T3 (5 x 2.1 mm, 1.8 µm)
Mobile Phase A Water/Acetonitrile (50:50) with 0.1% Formic Acid
Mobile Phase B 2-Propanol/Acetonitrile (80:20) with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient Program 0.0 - 1.0 min: 50% B 1.0 - 1.5 min: Linear gradient to 95% B 1.5 - 2.0 min: Hold at 100% B 2.0 - 2.5 min: Return to 50% B for re-equilibration
Injection Volume 5-10 µL
MS Detector Triple quadrupole or high-resolution mass spectrometer
Ionization Mode ESI Negative

Data Summary

Table: Impact of Mobile Phase Modifier on Sulfatide Signal

Based on findings where substituting protic solvents with aprotic solvents improved signal in negative-ion mode.[10]

Organic ModifierSolvent TypeRelative Signal Intensity (Negative ESI)
MethanolProticBaseline (1x)
AcetonitrileAproticSignificantly Increased (~10x)

Visualizations

Caption: Troubleshooting workflow for identifying and mitigating ion suppression.

MitigationStrategies Figure 2: Core Strategies to Combat Ion Suppression Cause Cause Co-eluting Matrix Components (Phospholipids, Salts) Effect Effect Ion Suppression (Reduced Analyte Signal) Cause:head->Effect:head Leads to Mitigation Mitigation Strategies 1. Sample Cleanup (SPE/LLE) 2. Chromatographic Separation 3. MS Parameter Optimization 4. Internal Standard Correction Effect:head->Mitigation:head Addressed by

Caption: Relationship between the cause, effect, and mitigation of ion suppression.

References

Improving signal-to-noise ratio for N-Octadecenoyl-(cis-9)-sulfatide detection in complex mixtures.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio for N-Octadecenoyl-(cis-9)-sulfatide detection in complex mixtures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound.

Question: Why am I observing a low signal-to-noise (S/N) ratio for my target sulfatide?

Answer: A low S/N ratio can be caused by several factors, from sample preparation to instrument settings. Here’s a step-by-step guide to troubleshoot this issue:

  • Optimize Sample Preparation:

    • Inefficient Extraction: Ensure your extraction protocol is optimized for anionic lipids like sulfatides (B1148509). A common method involves a two-step extraction of total urinary lipids using reversed-phase chromatography.[1]

    • Matrix Effects: Components in your sample matrix can suppress the ionization of your target analyte.[2][3] Consider incorporating a solid-phase extraction (SPE) step to remove interfering substances like phospholipids.[4] Fractionation of the lipid extract can significantly increase the signal intensity of sulfatide species.[4] Alkaline hydrolysis can also be used to eliminate glycerophospholipids, reducing ion suppression.[5]

    • Sample Concentration: If the concentration of the sulfatide in your sample is very low, consider concentrating the sample. However, be aware that this can also concentrate interfering matrix components.

  • Enhance Chromatographic Separation:

    • Column Choice: Utilize a high-resolution column, such as a UHPLC column, to achieve better separation from other lipid species.[2][6]

    • Mobile Phase Optimization: Adjust the mobile phase composition and gradient to improve the peak shape and resolution of the sulfatide. For electrospray ionization (ESI), reversed-phase solvents like water, acetonitrile, and methanol (B129727) are preferable.[7]

    • Reduce Dead Volume: Minimize the length and diameter of tubing between the column and the detector to reduce peak broadening.[8]

  • Fine-tune Mass Spectrometry Parameters:

    • Ionization Source Optimization: For ESI-MS, optimize parameters such as sprayer voltage, sheath and auxiliary gas flow rates, and capillary temperature.[7][9] Taking the time to adjust these can lead to vast improvements in sensitivity.[7]

    • Negative Ion Mode: Sulfatides are acidic lipids and are best detected in negative ion mode.[2][6]

    • MALDI Matrix Selection: If using MALDI-MS, the choice of matrix is critical. 9-aminoacridine (B1665356) (9-AA) has been shown to be effective for the selective desorption/ionization of sulfatides.[5][10]

    • Use of Internal Standards: Employing a suitable internal standard, such as a deuterated or odd-chain sulfatide, can help compensate for matrix effects and variations in instrument response.[2]

Question: I am seeing multiple peaks that could correspond to my sulfatide. How can I confirm the identity of the correct peak?

Answer: Peak misidentification is a common challenge. Here are several strategies to confirm the identity of your this compound peak:

  • Tandem Mass Spectrometry (MS/MS): The most definitive method is to perform MS/MS analysis. All sulfatide [M-H]⁻ precursor ions will produce a common fragment ion at m/z 96.9, which corresponds to [HSO₄]⁻.[6] By performing a precursor ion scan for m/z 96.9, you can selectively detect all sulfatide species in your sample.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can help to confirm the elemental composition of your analyte and distinguish it from other lipids with similar nominal masses.[11]

  • Chromatographic Co-elution with a Standard: Inject a pure standard of this compound and compare its retention time with the peaks in your sample. The peak that co-elutes with the standard is likely your target analyte.

  • Spiking Experiment: Spike your sample with a known amount of the this compound standard. The peak that increases in intensity corresponds to your analyte of interest.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of ion suppression in sulfatide analysis?

A1: The primary cause of ion suppression in sulfatide analysis, particularly when using electrospray ionization mass spectrometry (ESI-MS), is the presence of high concentrations of other co-eluting lipids, especially phospholipids, in the sample matrix.[4][5] These molecules can compete with the sulfatide for ionization, leading to a reduced signal for the analyte of interest. Matrix effects have been shown to cause significant ion signal suppression for sulfatides in urine samples.[3]

Q2: What type of internal standard is best for quantifying this compound?

A2: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., deuterated this compound). However, these can be expensive and not always commercially available. A good alternative is a sulfatide with an odd-chain fatty acid that is not naturally present in the sample, such as C17:0-sulfatide.[6] This type of internal standard will have similar extraction and ionization properties to the analyte of interest, allowing for effective compensation for matrix effects.[2]

Q3: Can I analyze sulfatides without chromatographic separation (shotgun lipidomics)?

A3: While shotgun lipidomics using direct infusion ESI-MS can be used for sulfatide analysis, it has limitations. A major challenge is the potential for overlapping ion peaks from other lipid species and significant ion suppression if the sample is not sufficiently diluted.[5] Using liquid chromatography coupled with mass spectrometry (LC-MS) is generally recommended as it enhances the separation and detection of sulfatide species, leading to more reliable identification and quantification.[11]

Q4: What are the key considerations for choosing a MALDI matrix for sulfatide analysis?

A4: The choice of matrix is crucial for successful MALDI-MS analysis of sulfatides. An ideal matrix should co-crystallize well with the analyte, absorb energy at the laser wavelength, and promote analyte ionization. For sulfatides, which are anionic lipids, matrices that work well in negative ion mode are required. 9-aminoacridine (9-AA) has been shown to facilitate the selective desorption/ionization of sulfatides from complex lipid extracts.[5][10] The performance of different matrices can be correlated with their chemical functionality and substitution patterns.[12]

Quantitative Data Summary

The following tables summarize quantitative data related to the impact of different analytical strategies on sulfatide detection.

Table 1: Impact of Sample Preparation on Sulfatide Signal Intensity

Sample Preparation MethodAnalyteMatrixSignal Intensity ImprovementReference
Solid-Phase Extraction (SPE)Sulfatide molecular speciesPlasma2 to 3-fold increase[4]
Alkaline HydrolysisSulfatide speciesLipid ExtractElimination of interfering glycerophospholipids[5]

Table 2: Comparison of Sulfatide Levels in Healthy Controls vs. MLD Patients

AnalyteSample TypeHealthy Control RangeMLD Patient RangeFold Increase (MLD vs. Control)Reference
Total SulfatidesDried Blood Spots (DBS)0–0.37 μg/mL3.3 to 9.5-fold higher than controlsUp to 23.2-fold for some species[2]
Total SulfatidesDried Urine Spots (DUS)Undetectable to 0.179 μg/mL0.42–17.24 μg/mL86 to 120-fold for major species[2]
Sulfatide/Sphingomyelin RatioUrine0.15-0.68 nmol/nmol3.5-27.2 nmol/nmol-[1]

Experimental Protocols

Protocol 1: Extraction of Sulfatides from Urine

This protocol is adapted from a method for determining sulfatides in urine.[1]

  • Sample Preparation: Use a 20 mL aliquot of urine.

  • Lipid Extraction:

    • Perform a two-step extraction of total urinary lipids using reversed-phase chromatography. A hydroxyethyl (B10761427) methacrylate (B99206) C-18 type sorbent is recommended.[1]

    • Alternatively, add 2 mL of chloroform-methanol (2:1, v/v) to the sample.

    • Vortex the mixture and centrifuge for 5 minutes at 3,220 x g.

    • Transfer the lower organic phase to a new tube.

    • Re-extract the upper aqueous phase with 1.3 mL of chloroform.

    • Pool the organic phases.

  • Drying and Reconstitution:

    • Dry the combined organic phases under a stream of nitrogen at 35°C.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., chloroform:methanol 98:2).[4]

Protocol 2: UHPLC-MS/MS Analysis of Sulfatides

This protocol is based on methods developed for the analysis of sulfatides in biological samples.[2][6]

  • Chromatographic System: A UHPLC system coupled to a tandem mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., HSS T3 C18, 50 × 2.1 mm, 1.8 μm).[6]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: 2-propanol/methanol (80/20) with 0.1% formic acid.[6]

  • Gradient Elution: A typical gradient would be from 82% B to 92% B over 1.3 minutes, holding at 92% B for 1.7 minutes, at a flow rate of 0.4 mL/min.[6]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) or Precursor Ion Scanning.

    • MRM Transition: Monitor the transition from the [M-H]⁻ precursor ion of your target sulfatide to the common fragment ion at m/z 96.9 ([HSO₄]⁻).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine_sample Urine Sample extraction Lipid Extraction (Reversed-Phase Chromatography) urine_sample->extraction purification Optional: SPE Cleanup (Remove Phospholipids) extraction->purification dried_extract Dried Lipid Extract purification->dried_extract reconstitution Reconstitution in Injection Solvent dried_extract->reconstitution uhplc UHPLC Separation (C18 Column) reconstitution->uhplc msms Tandem MS Detection (Negative ESI, m/z 96.9 scan) uhplc->msms data_analysis Data Analysis (Quantification vs. IS) msms->data_analysis

Caption: Experimental workflow for sulfatide analysis.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling sulfatide Sulfatide selectin P-selectin / L-selectin sulfatide->selectin Binding signaling_cascade Signaling Cascade selectin->signaling_cascade Activation cell_response Cellular Response (e.g., Adhesion, Aggregation) signaling_cascade->cell_response Leads to

Caption: Sulfatide-mediated cell adhesion signaling.

troubleshooting_logic cluster_sample Sample Preparation cluster_lc LC Method cluster_ms MS Parameters start Low S/N Ratio Observed check_extraction Review Extraction Protocol start->check_extraction check_matrix Assess Matrix Effects check_extraction->check_matrix implement_spe Implement SPE Cleanup check_matrix->implement_spe optimize_lc Optimize LC Separation check_matrix->optimize_lc If matrix effects are low implement_spe->optimize_lc If matrix effects are high check_column Check Column Performance optimize_lc->check_column optimize_ms Optimize MS Parameters check_column->optimize_ms use_is Use Internal Standard optimize_ms->use_is end Improved S/N Ratio use_is->end

Caption: Troubleshooting logic for low S/N ratio.

References

Stability of N-Octadecenoyl-(cis-9)-sulfatide in different solvents and temperatures.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and experimental use of N-Octadecenoyl-(cis-9)-sulfatide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Solubility and Solution Preparation

  • Question: What are the recommended solvents for dissolving this compound? Answer: this compound is a lipid and is therefore soluble in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used. For some applications, a mixture of chloroform:methanol:water (e.g., 65:35:8 by volume) can be effective for initial dissolution.

  • Question: I am observing precipitation when I dilute my this compound stock solution in an aqueous buffer for my cell-based assay. How can I prevent this? Answer: This is a common issue when working with lipids. Here are a few troubleshooting steps:

    • Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low, ideally below 0.1% (v/v), to minimize solvent-induced cytotoxicity and precipitation.

    • Vortexing during Dilution: Add the stock solution to your aqueous buffer or medium while vortexing or gently mixing. This helps to rapidly disperse the lipid and can prevent the formation of larger aggregates that precipitate out of solution.

    • Use of a Carrier: Consider the use of a carrier protein like bovine serum albumin (BSA) in your final dilution to help maintain the solubility of the sulfatide.

    • Lipid Film Hydration: For sensitive applications where organic solvents are a concern, you can first create a thin film of the lipid by evaporating the organic solvent under a stream of nitrogen. Then, hydrate (B1144303) the film with your aqueous buffer, vortexing or sonicating to form a suspension.

  • Question: How can I confirm that my this compound is fully dissolved? Answer: A properly dissolved solution should be clear and free of any visible particulates. If the solution appears cloudy or contains visible aggregates, it is not fully dissolved. Gentle warming (to no more than 37°C) and vortexing can aid in dissolution.

2. Storage and Stability

  • Question: What are the optimal storage conditions for this compound? Answer: this compound should be stored as a solid at -20°C in a tightly sealed container to prevent degradation from moisture and oxidation.

  • Question: How stable is this compound in solution? Answer: While specific long-term stability data in various solvents is not extensively published, it is best practice to prepare stock solutions fresh. If storage of a stock solution is necessary, it should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions for immediate use in experiments should be prepared fresh and not stored.

  • Question: Are there any known degradation pathways for this compound that I should be aware of during my experiments? Answer: Yes, the primary degradation pathway in a biological context is enzymatic hydrolysis. In lysosomes, the enzyme arylsulfatase A can hydrolyze the sulfate (B86663) group from the galactose moiety.[1] It is also important to protect the compound from strong acidic or basic conditions which could lead to chemical hydrolysis.

Data on Stability of this compound

Quantitative stability data for this compound is not widely available in the public domain. The following table summarizes general recommendations based on supplier information and the known behavior of similar glycosphingolipids.

ParameterRecommendation/Information
Storage as Solid -20°C
Recommended Solvents DMSO, Ethanol, Chloroform:Methanol:Water mixtures
Storage of Stock Solutions -20°C in aliquots to minimize freeze-thaw cycles. Prepare fresh when possible.
Stability in Aqueous Solutions Low; prepare fresh for each experiment and use immediately.
Thermal Stability Avoid high temperatures. Hydrated natural sulfatides (B1148509) show a transition at 32°C.
pH Stability Avoid strong acids and bases to prevent hydrolysis.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl sulfoxide (DMSO) or Ethanol

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of the solid into a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex the tube thoroughly until the solid is completely dissolved, resulting in a clear solution.

    • Store the stock solution at -20°C in small, single-use aliquots.

Protocol 2: Preparation of a Working Solution for in vitro Assays

  • Materials:

    • This compound stock solution (from Protocol 1)

    • Pre-warmed (37°C) cell culture medium or aqueous buffer

    • Sterile tubes

    • Vortex mixer

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Determine the final concentration needed for your experiment.

    • In a sterile tube, add the required volume of pre-warmed medium or buffer.

    • While gently vortexing the medium/buffer, add the calculated volume of the stock solution dropwise. This rapid dilution and mixing helps to prevent precipitation.

    • Ensure the final concentration of the organic solvent is below the tolerance level for your specific cell line (typically <0.1%).

    • Use the freshly prepared working solution immediately in your experiment.

Signaling and Metabolic Pathways

Sulfatide Biosynthesis and Degradation Pathway

sulfatide_pathway cluster_synthesis Biosynthesis cluster_degradation Degradation Ceramide Ceramide GalCer Galactosylceramide (GalCer) Ceramide->GalCer CGT Golgi Golgi Apparatus Sulfatide This compound Lysosome Lysosome Sulfatide->Lysosome Endocytosis Degraded_Products Degraded Products (GalCer + Sulfate) Lysosome->Degraded_Products Arylsulfatase A ER Endoplasmic Reticulum Golgi->Sulfatide CST

Caption: Overview of the biosynthesis and degradation pathways of sulfatides.

ApoE-Mediated Sulfatide Homeostasis in the Central Nervous System

apoe_sulfatide_homeostasis Astrocyte Astrocyte ApoE_Lipoprotein ApoE-associated Lipoprotein Astrocyte->ApoE_Lipoprotein Release Sulfatide_ApoE Sulfatide-containing ApoE Lipoprotein ApoE_Lipoprotein->Sulfatide_ApoE Myelin_Sheath Myelin Sheath (contains Sulfatide) Myelin_Sheath->Sulfatide_ApoE Acquires Sulfatide Endocytosis Endocytosis via LDL Receptors Sulfatide_ApoE->Endocytosis Metabolism CSF Cerebrospinal Fluid (CSF) Sulfatide_ApoE->CSF Transport Neuron Neuron Endocytosis->Neuron

References

Common pitfalls in the quantification of N-Octadecenoyl-(cis-9)-sulfatide and how to avoid them.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Quantification of N-Octadecenoyl-(cis-9)-sulfatide

Welcome to the technical support center for the quantification of this compound and other sulfatide species. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges in their experiments.

Frequently Asked Questions (FAQs)

1. What are the most critical steps in the sample preparation for sulfatide quantification to avoid pitfalls?

The most critical steps are the extraction and purification of sulfatides (B1148509) from the biological matrix. Incomplete extraction or the presence of interfering substances can lead to inaccurate quantification.

  • Extraction: A common pitfall is the choice of solvent system. Due to the amphipathic nature of sulfatides, a two-phase solvent system, such as the Folch or Bligh-Dyer methods, is often employed.[1] It is crucial to optimize the solvent ratios and extraction times to ensure complete recovery of all sulfatide species. For instance, some gangliosides are highly water-soluble and may be lost in the aqueous phase if the extraction is not carefully performed.[2]

  • Purification: After extraction, the lipid extract may contain other lipids and contaminants that can interfere with mass spectrometry analysis. Solid-phase extraction (SPE) is a common method for purifying sulfatides. The choice of SPE sorbent and elution solvents is critical for selectively isolating sulfatides while removing interfering compounds.

2. How can I minimize ion suppression effects in the mass spectrometry analysis of sulfatides?

Ion suppression is a significant challenge in mass spectrometry-based lipidomics, where co-eluting compounds compete for ionization, leading to a decreased signal for the analyte of interest.

  • Chromatographic Separation: Effective chromatographic separation using liquid chromatography (LC) is essential to separate sulfatide species from other lipids, particularly glycerophospholipids, which can cause ion suppression.[3]

  • Internal Standards: The use of appropriate internal standards is crucial for correcting for ion suppression and other matrix effects.[2] Ideally, a stable isotope-labeled internal standard for each class of sulfatide being quantified should be used.

  • Sample Dilution: Diluting the sample extract can sometimes mitigate ion suppression, but this may also reduce the signal of low-abundance sulfatide species.[3]

3. What are the best practices for selecting and using internal standards for sulfatide quantification?

The selection and use of internal standards are critical for accurate and precise quantification.

  • Structural Similarity: The internal standard should be structurally as similar as possible to the analyte. For sulfatides, this means using a sulfatide with a different fatty acid chain length or one that is labeled with stable isotopes (e.g., N-Octadecanoyl-D3-sulfatide).[1]

  • Addition Point: The internal standard should be added as early as possible in the sample preparation workflow, preferably before the initial extraction, to account for losses during all subsequent steps.[1]

  • Concentration: The concentration of the internal standard should be in the same range as the expected concentration of the endogenous sulfatides.

Troubleshooting Guides

Problem 1: Low Recovery of Sulfatides During Extraction

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate solvent systemOptimize the chloroform (B151607):methanol (B129727):water ratios in the Folch or Bligh-Dyer extraction.[1]Increased recovery of sulfatides in the organic phase.
Insufficient homogenizationEnsure complete tissue or cell disruption to release lipids from the matrix.Improved extraction efficiency.
Insufficient extraction timeIncrease the incubation time with the extraction solvent.More complete extraction of sulfatides.
Loss during phase separationCarefully collect the lower organic phase without disturbing the upper aqueous phase or the protein interface.Minimized loss of sulfatides.

Problem 2: Poor Peak Shape and Resolution in LC-MS Analysis

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate LC columnUse a C18 or other suitable reversed-phase column for lipidomics.Improved separation of sulfatide species.
Suboptimal mobile phaseOptimize the gradient and composition of the mobile phase (e.g., acetonitrile, methanol, water with additives like formic acid or ammonium (B1175870) formate).Sharper peaks and better resolution.
Column overloadingInject a smaller volume of the sample extract.Symmetrical peak shapes.
Contamination of the LC systemFlush the column and the entire LC system with appropriate cleaning solvents.Reduced background noise and improved peak shape.

Problem 3: Inaccurate Quantification and High Variability

Potential Cause Troubleshooting Step Expected Outcome
Matrix effects (ion suppression or enhancement)Use a suitable internal standard for each sulfatide class and validate the method with matrix-matched calibration curves.[2]More accurate and precise quantification.
Instability of sulfatidesStore samples and extracts at -80°C and avoid repeated freeze-thaw cycles.[4] Analyze samples promptly after preparation.Minimized degradation of sulfatides.
Calibration curve issuesPrepare a fresh calibration curve for each batch of samples using a certified reference material.Linear and reproducible calibration curves.
Isomer interferenceEnsure sufficient chromatographic separation to resolve isomeric sulfatide species that may have the same mass-to-charge ratio.[4]Accurate quantification of individual isomers.

Experimental Protocols & Methodologies

Detailed Protocol for Sulfatide Extraction from Plasma (Modified Folch Method)

This protocol is adapted from a published method for the extraction of sulfatides from plasma.[1]

  • Sample Preparation: To 50 µL of plasma in a glass tube, add 1 mL of methanol and vortex briefly.

  • First Extraction: Add 1 mL of chloroform and vortex for 1 minute. Incubate the mixture for 30 minutes at room temperature with occasional vortexing.

  • Protein Precipitation: Centrifuge the sample at 3,220 x g for 10 minutes to pellet the precipitated protein.

  • Phase Separation: Transfer the supernatant to a new glass tube. Add 1 mL of chloroform and 0.75 mL of water, vortex, and centrifuge at 3,220 x g for 2 minutes to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids.

  • Re-extraction (Optional but Recommended): To the remaining upper aqueous phase, add 1.3 mL of chloroform, vortex, and centrifuge again. Combine the lower organic phase with the one from the previous step. This can increase recovery to over 95%.[1]

  • Drying and Reconstitution: Dry the combined organic phases under a gentle stream of nitrogen at 35°C. Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 500 µL of chloroform:methanol 98:2).[1]

Visualizations

Workflow for Sulfatide Quantification

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample (Plasma, Tissue, etc.) Homogenization Homogenization/Lysis Sample->Homogenization Extraction Lipid Extraction (e.g., Folch Method) Homogenization->Extraction Purification Purification (e.g., Solid-Phase Extraction) Extraction->Purification LCMS LC-MS/MS Analysis Purification->LCMS Integration Peak Integration LCMS->Integration Quantification Quantification using Internal Standards Integration->Quantification Normalization Data Normalization Quantification->Normalization

Caption: A general workflow for the quantification of sulfatides from biological samples.

Troubleshooting Logic for Low Sulfatide Signal

cluster_extraction Extraction Issues cluster_ms MS Issues cluster_standard Standard Issues Start Low or No Sulfatide Signal CheckExtraction Review Extraction Protocol Start->CheckExtraction CheckMS Check Mass Spectrometer Performance Start->CheckMS CheckStandard Verify Internal Standard Addition Start->CheckStandard IncompleteExtraction Incomplete Extraction? CheckExtraction->IncompleteExtraction IonSuppression Ion Suppression? CheckMS->IonSuppression StandardAdded Internal Standard Added Correctly? CheckStandard->StandardAdded OptimizeSolvent Optimize Solvent Ratios IncompleteExtraction->OptimizeSolvent Yes IncreaseTime Increase Extraction Time IncompleteExtraction->IncreaseTime Yes DiluteSample Dilute Sample IonSuppression->DiluteSample Yes ImproveChroma Improve Chromatography IonSuppression->ImproveChroma Yes CheckPipette Check Pipette Calibration StandardAdded->CheckPipette No FreshStandard Prepare Fresh Standard StandardAdded->FreshStandard No

Caption: A decision tree for troubleshooting low sulfatide signals in LC-MS analysis.

Signaling Pathway Implication of Sulfatides

Sulfatide Sulfatide Myelin Myelin Sheath Maintenance Sulfatide->Myelin ProteinTrafficking Protein Trafficking Sulfatide->ProteinTrafficking GlucoseUptake Regulation of Glucose Uptake Sulfatide->GlucoseUptake CellSignaling Cell Signaling Sulfatide->CellSignaling

Caption: Key cellular processes where sulfatides play a significant role.[5]

References

Method refinement for high-throughput screening of N-Octadecenoyl-(cis-9)-sulfatide.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for method refinement in high-throughput screening (HTS) of N-Octadecenoyl-(cis-9)-sulfatide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its biological significance?

A1: this compound is a specific type of sulfatide, a class of sulfated glycosphingolipids.[1] Sulfatides (B1148509) are integral components of the cell membrane's outer leaflet and are particularly abundant in the myelin sheath of the nervous system.[2][3] They play crucial roles in various biological processes, including myelin maintenance, glial-axon signaling, immune responses, and hemostasis.[1][2][4] Alterations in sulfatide metabolism are associated with several human diseases, including neurological disorders like metachromatic leukodystrophy (MLD), making them a key area of interest for drug discovery.[1][5]

Q2: What are the primary targets for a high-throughput screen involving this compound?

A2: The primary targets are typically the enzymes responsible for the biosynthesis of sulfatides. The two key enzymes in the sulfatide synthesis pathway are UDP-galactose:ceramide galactosyltransferase (CGT) and 3'-phosphoadenosine-5'-phosphosulfate:cerebroside sulfotransferase (CST).[6][7] An HTS campaign could aim to identify inhibitors or modulators of these enzymes to control sulfatide production.

Q3: What are the common assay formats for a lipid-based HTS?

A3: Common formats for lipid-based HTS include fluorescence-based assays and mass spectrometry (MS)-based assays.[8][9] Fluorescence assays (e.g., FRET) are often used for their sensitivity and ease of use in HTS formats but can be prone to interference from library compounds.[8] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for quantifying sulfatides and their precursors, making it a powerful, albeit lower-throughput, method for primary screening or hit confirmation.[5][10]

Experimental Protocols

Protocol: HTS for Inhibitors of Cerebroside Sulfotransferase (CST)

This protocol outlines a fluorescence-based assay to screen for inhibitors of CST, the enzyme that synthesizes sulfatide.

1. Reagent Preparation:

  • Assay Buffer: 50 mM MES, pH 6.5, 10 mM MgCl₂, 2 mM ATP, 0.1% Triton X-100.

  • CST Enzyme: Recombinant human CST diluted in Assay Buffer to a final concentration of 2x the optimal working concentration.

  • Substrate Mix (2x):

    • N-Octadecenoyl-(cis-9)-galactosylceramide (precursor) at 2x final concentration.

    • 3'-Phosphoadenosine-5'-phosphosulfate (PAPS, sulfate (B86663) donor) at 2x final concentration.

  • Detection Mix: A fluorescent probe that binds to the unreacted PAPS donor (e.g., a competitive binding assay format).

  • Test Compounds: 10 mM stock in DMSO, serially diluted.

  • Controls: Positive control (no enzyme or known inhibitor), Negative control (DMSO vehicle).

2. Assay Procedure (384-well format):

  • Dispense 50 nL of test compounds or control solutions into the wells of a 384-well microplate.

  • Add 5 µL of the 2x CST enzyme solution to each well.

  • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the reaction by adding 5 µL of the 2x Substrate Mix to each well.

  • Incubate the reaction plate for 60 minutes at 37°C.

  • Stop the reaction by adding 10 µL of the Detection Mix.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Read the fluorescence signal on a compatible plate reader.

3. Data Analysis:

  • Normalize the data using the positive and negative controls.

  • Calculate the percent inhibition for each compound.

  • Plot dose-response curves for active compounds to determine IC₅₀ values.

Data Presentation

Table 1: Example HTS Assay Quality Control Parameters

ParameterValueAcceptance Criteria
Z'-factor 0.78> 0.5
Signal-to-Background (S/B) 12.5> 5
Signal-to-Noise (S/N) 25.2> 10
CV (%) of Controls < 5%< 10%

Table 2: Example Hit Compound Profiling

Compound IDIC₅₀ (µM)Inhibition TypeNotes
Hit-001 2.5CompetitivePotential direct active site binder.
Hit-002 15.1Non-competitiveMay bind to an allosteric site.
Hit-003 > 50Not active-
PAIN-01 8.9Non-specificFlagged as a potential aggregator.[8]

Visualizations

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening Execution cluster_analysis Data Analysis & Follow-up Compound_Lib Compound Library (10,000+ compounds) Plate_Prep Assay Plate Preparation (384-well) Compound_Lib->Plate_Prep Dispensing Compound Dispensing (nL volumes) Plate_Prep->Dispensing Reagent_Prep Reagent Preparation (Enzyme, Substrate) Addition Reagent Addition & Incubation Reagent_Prep->Addition Dispensing->Addition Detection Signal Detection (Fluorescence Reader) Addition->Detection QC Data QC (Z', S/B Ratio) Detection->QC Hit_ID Primary Hit Identification (% Inhibition > Threshold) QC->Hit_ID Dose_Response Dose-Response & IC50 Confirmation Hit_ID->Dose_Response Hit_Validation Hit Validation (Orthogonal Assays) Dose_Response->Hit_Validation

Caption: A generalized workflow for a high-throughput screening (HTS) campaign.

Sulfatide_Biosynthesis Ceramide Ceramide (in Endoplasmic Reticulum) CGT CGT Enzyme (UDP-galactose:ceramide galactosyltransferase) Ceramide->CGT + UDP-Galactose GalCer Galactosylceramide (GalCer) CST CST Enzyme (Cerebroside sulfotransferase) GalCer->CST + PAPS (Sulfate Donor) Sulfatide This compound (in Golgi Apparatus) CGT->GalCer CST->Sulfatide

Caption: Simplified biosynthesis pathway of this compound.[7]

Troubleshooting_Logic Start Problem: Low Z'-factor (<0.5) Check_Dispensing Verify Dispensing Accuracy (Liquid Handler Calibration) Start->Check_Dispensing Check_Reagents Assess Reagent Stability (Enzyme Activity, Substrate Integrity) Start->Check_Reagents Check_Interference Screen for Compound Interference (Autofluorescence) Start->Check_Interference Dispensing_OK Dispensing OK? Check_Dispensing->Dispensing_OK Reagents_OK Reagents Stable? Check_Reagents->Reagents_OK Interference_Present Interference Found? Check_Interference->Interference_Present Fix_Dispenser Action: Recalibrate/Maintain Liquid Handler Dispensing_OK->Fix_Dispenser No End Assay Optimized Dispensing_OK->End Yes Prep_Fresh_Reagents Action: Prepare Fresh Reagents Reagents_OK->Prep_Fresh_Reagents No Reagents_OK->End Yes Modify_Assay Action: Counter-screen or Change Detection Method Interference_Present->Modify_Assay Yes Interference_Present->End No Fix_Dispenser->End Prep_Fresh_Reagents->End Modify_Assay->End

References

Addressing matrix effects in the analysis of N-Octadecenoyl-(cis-9)-sulfatide in plasma samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of N-Octadecenoyl-(cis-9)-sulfatide in plasma samples. It specifically addresses the challenges posed by matrix effects.

Troubleshooting Guide

Matrix effects, which are the alteration of ionization efficiency due to co-eluting substances from the sample matrix, can significantly impact the accuracy and precision of this compound quantification.[1] This guide provides a systematic approach to identifying and mitigating these effects.

Initial Assessment of Matrix Effects

A common method to determine if your analysis is affected by matrix effects is the post-extraction spike method.[1] This involves comparing the signal response of a known amount of this compound spiked into an extracted blank plasma sample to the signal of the same amount in a clean solvent. A significant difference in the signal is indicative of matrix effects.[1]

Troubleshooting Flowchart

Caption: Troubleshooting workflow for addressing matrix effects in sulfatide analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis in plasma?

A1: Matrix effects refer to the interference of other components present in the plasma sample with the ionization of this compound in the mass spectrometer's ion source. This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the detected signal, ultimately affecting the accuracy and reliability of your results.[2] In plasma, phospholipids (B1166683) are a major contributor to matrix effects.

Q2: I am observing low signal intensity for my analyte. Could this be a matrix effect?

A2: Yes, a common symptom of matrix effects, particularly ion suppression, is a lower-than-expected signal for your analyte. However, it is important to rule out other potential causes such as low extraction recovery, issues with instrument sensitivity, or degradation of your analyte.

Q3: How can I reduce matrix effects during my sample preparation?

A3: Effective sample preparation is crucial for minimizing matrix effects. Two common and effective techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[3] SPE can efficiently remove interfering substances like phospholipids, leading to a cleaner extract.[4] LLE is also a robust method for extracting lipids like sulfatides (B1148509) from the plasma matrix.

Q4: Is it necessary to use an internal standard?

A4: Yes, using a suitable internal standard is highly recommended to compensate for matrix effects.[5] The ideal internal standard is a stable isotope-labeled version of the analyte, such as N-octadecanoyl-D3-sulfatide. This is because it will behave very similarly to the analyte during sample preparation and ionization, thus experiencing similar matrix effects.[5]

Q5: Can I just dilute my sample to reduce matrix effects?

A5: While sample dilution can reduce the concentration of interfering matrix components, this approach may also dilute your analyte to a concentration that is below the limit of quantification of your instrument.[6] Therefore, this strategy is only viable if the initial concentration of this compound in your samples is sufficiently high.

Data on Sample Preparation Methods

The choice of sample preparation method can have a significant impact on the reduction of matrix effects and the recovery of this compound.

Sample Preparation MethodAnalyte RecoveryMatrix Effect ReductionKey Advantages
Solid-Phase Extraction (SPE) >90%[4]Efficient removal of phospholipids and other interferences.[3][4]High recovery and cleaner extracts.[4][7]
Liquid-Liquid Extraction (LLE) >95%Good for lipid extraction, but may co-extract other lipids.High recovery.
Protein Precipitation (PPT) VariableMinimal removal of phospholipids, leading to significant matrix effects.[3]Simple and fast, but not recommended for quantitative analysis due to high matrix effects.[3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Plasma

This protocol is adapted from a method for sulfatide extraction from biological fluids.[4]

  • Column Conditioning: Condition a C18 SPE cartridge by washing with 2 mL of methanol (B129727), followed by 2 mL of chloroform-methanol (1:1, v/v), and finally 2 mL of chloroform.

  • Sample Loading: Load the plasma sample (e.g., 50 µL) that has been subjected to a lipid extraction (see Protocol 2, steps 1-4) onto the conditioned SPE cartridge.

  • Washing: Wash the column with 2 mL of chloroform-methanol (98:2, v/v) to elute neutral lipids.

  • Elution: Elute the sulfatide fraction with 1 mL of acetone-methanol (90:10, v/v).

  • Sample Preparation for LC-MS/MS: Dry the eluted fraction under a stream of nitrogen at 35°C and reconstitute in 100 µL of methanol for analysis.[4]

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Plasma

This protocol is a modification of the Folch method.

  • Sample Preparation: In a glass tube, add 50 µL of plasma.

  • Internal Standard Addition: Add the internal standard (e.g., N-octadecanoyl-D3-sulfatide) to the plasma sample.

  • Extraction: Add 2 mL of chloroform-methanol (2:1, v/v), vortex briefly, and centrifuge for 5 minutes at 3,220 g.

  • Phase Separation: Transfer the lower organic phase to a clean glass tube.

  • Drying and Reconstitution: Dry the organic phase under a gentle stream of nitrogen at 35°C. For subsequent SPE cleanup, dissolve the residue in 500 µL of chloroform-methanol (98:2, v/v).

Visualization of Key Processes

Sulfatide Biosynthesis and Degradation Pathway

Ceramide Ceramide Galactosylceramide Galactosylceramide Ceramide->Galactosylceramide CGT Sulfatide This compound Galactosylceramide->Sulfatide CST Lysosome Degradation in Lysosome Sulfatide->Lysosome ASA Lysosome->Galactosylceramide Recycling cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample extraction Liquid-Liquid Extraction plasma->extraction cleanup Solid-Phase Extraction extraction->cleanup lcms LC-MS/MS Analysis cleanup->lcms quantification Quantification (using Internal Standard) lcms->quantification

References

Validation & Comparative

Unraveling the Diverse Biological Roles of Sulfatide Species: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the functional distinctions between sulfatide isoforms, providing researchers, scientists, and drug development professionals with a vital resource for understanding their therapeutic potential.

Sulfatides (B1148509), a class of sulfoglycosphingolipids, are integral components of cell membranes and are implicated in a multitude of physiological and pathological processes. Their biological activity is not uniform and is significantly influenced by the length of their fatty acid chain. This guide provides a comparative analysis of the biological activities of different sulfatide species, with a focus on C16:0, C24:0, and C24:1 isoforms, supported by experimental data and detailed methodologies.

Comparative Biological Activity of Sulfatide Species

The functional diversity of sulfatide isoforms is most evident in their distinct roles in immune regulation, cancer progression, and metabolic diseases. The following tables summarize the quantitative data from various studies, highlighting the differential effects of these lipid species.

Table 1: Immune System Modulation
Biological ActivitySulfatide SpeciesExperimental SystemQuantitative MeasurementReference
NKT Cell Activation C24:0 & C24:1Murine NKT cell hybridomasMore potent activation compared to C16:0 and C18:1 isoforms. Hydroxylation of the fatty acid abolished the response.[1]
C24:1Murine splenocytesImmunodominant response, inducing significant in vitro proliferation compared to C24:0, lyso-sulfatide, and C16:0.[2]
Cytokine Production C16:0Human CD1d-transfected monocytic leukemia THP-1 cellsReduces expression of indoleamine 2,3-dioxygenase 1 (IDO1).[3]
C18:0 & C24:1Human CD1d-transfected monocytic leukemia THP-1 cellsIncreases expression of indoleamine 2,3-dioxygenase 1 (IDO1).[3]
Inflammation General SulfatideMurine macrophages (Raw 264.7 cells)Pre-treatment with sulfatide suppresses LPS-induced HMGB1 secretion and JNK phosphorylation.[4]
Table 2: Role in Cancer
Biological ActivitySulfatide SpeciesExperimental SystemQuantitative MeasurementReference
Apoptosis General SulfatideHuman breast cancer cell lines (T47D, MDA-MB-231)High sulfatide levels increased sensitivity to hypoxia and doxorubicin-induced apoptosis.[5][6]
Cell Adhesion General SulfatideHuman breast cancer cells (MDA-MB-231)Increased adhesion to P-selectin-expressing cells.[5][6]
SM4 (HSO3-3Galb-1Cer)Mouse colon carcinoma cells (MC-38)Serves as a native ligand for P-selectin, facilitating metastasis.[7]
Table 3: Function in Metabolic Disorders (Diabetes)
Biological ActivitySulfatide SpeciesExperimental SystemQuantitative MeasurementReference
Insulin (B600854) Secretion C16:0Rat β TC3 cellsInhibited glucose-induced insulin secretion by reducing ATP-sensitive potassium channel sensitivity.[3]
C24:0-Has almost no effect on insulin crystal preservation.[3]
Insulin Crystal Preservation C16:0In vitroDramatically improves insulin crystal preservation.[3]
Autoimmunity in Type 1 Diabetes C24:0Non-obese diabetic (NOD) miceDelays the onset of Type 1 Diabetes.[8][9][10]
C16:0Non-obese diabetic (NOD) miceProvides only very low protection from spontaneous development of Type 1 Diabetes.[8]

Key Signaling Pathways and Experimental Workflows

The differential activities of sulfatide species can be attributed to their specific interactions with cellular receptors and their influence on downstream signaling cascades.

Sulfatide-Mediated NKT Cell Activation

Sulfatides are recognized by CD1d molecules on antigen-presenting cells (APCs) and presented to Natural Killer T (NKT) cells. The length of the fatty acid chain of the sulfatide molecule influences the stability of the CD1d-sulfatide complex and the subsequent T-cell response. Long-chain sulfatides, such as C24:0 and C24:1, are more effective at activating type II NKT cells, which can have immunoregulatory functions.

NKT_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_NKT Type II NKT Cell Sulfatide Sulfatide (C24:0/C24:1) CD1d CD1d Sulfatide->CD1d Binding CD1d_Sulfatide CD1d-Sulfatide Complex CD1d->CD1d_Sulfatide TCR TCR CD1d_Sulfatide->TCR Recognition Activation NKT Cell Activation TCR->Activation Cytokines Cytokine Release Activation->Cytokines

Sulfatide presentation by APCs to NKT cells.
Experimental Workflow for Comparing Sulfatide-Induced Cell Adhesion

This workflow outlines the steps to compare the ability of different sulfatide species to mediate cancer cell adhesion to P-selectin.

Cell_Adhesion_Workflow Start Start Prepare_Cells Prepare Cancer Cells (e.g., MDA-MB-231) Start->Prepare_Cells Coat_Plates Coat Plates with P-selectin Start->Coat_Plates Incubate_Sulfatides Incubate Cells with Different Sulfatide Species (C16:0, C24:0, C24:1) Prepare_Cells->Incubate_Sulfatides Add_Cells Add Labeled Cancer Cells to P-selectin Coated Plates Coat_Plates->Add_Cells Incubate_Sulfatides->Add_Cells Incubate_Adhesion Incubate to Allow Adhesion Add_Cells->Incubate_Adhesion Wash Wash to Remove Non-adherent Cells Incubate_Adhesion->Wash Quantify Quantify Adherent Cells (e.g., Fluorescence) Wash->Quantify Analyze Analyze and Compare Adhesion Levels Quantify->Analyze End End Analyze->End

Workflow for sulfatide-mediated cell adhesion assay.

Detailed Experimental Protocols

Protocol 1: Sulfatide-P-selectin Binding Assay

This protocol is adapted from methodologies used to study the interaction between sulfatides and P-selectin, a key adhesion molecule in inflammation and metastasis.[7][11][12]

Materials:

  • Microtiter plates

  • Recombinant human P-selectin

  • Different sulfatide species (e.g., C16:0, C24:0, C24:1)

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Detergent (e.g., Tween-20)

  • Labeled secondary antibody (e.g., HRP-conjugated)

  • Substrate for detection (e.g., TMB)

  • Plate reader

Procedure:

  • Plate Coating: Coat microtiter plate wells with recombinant P-selectin overnight at 4°C.

  • Blocking: Wash the wells with PBS containing Tween-20 (PBST) and block with a solution of BSA in PBS for 1-2 hours at room temperature to prevent non-specific binding.

  • Sulfatide Incubation: Prepare solutions of different sulfatide species at various concentrations in PBS. Add the sulfatide solutions to the coated and blocked wells and incubate for 2 hours at room temperature.

  • Washing: Wash the wells thoroughly with PBST to remove unbound sulfatides.

  • Antibody Incubation: Add a primary antibody specific for sulfatides to each well and incubate for 1 hour at room temperature.

  • Secondary Antibody Incubation: After washing, add a labeled secondary antibody and incubate for 1 hour at room temperature.

  • Detection: Wash the wells and add the appropriate substrate for the enzyme-linked secondary antibody.

  • Quantification: Measure the absorbance or fluorescence using a plate reader to quantify the amount of bound sulfatide.

Protocol 2: In Vitro Apoptosis Assay

This protocol outlines a method to assess the effect of different sulfatide species on cancer cell apoptosis, for example, using a caspase-3 activation assay.[5][6]

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • Different sulfatide species

  • Apoptosis-inducing agent (e.g., doxorubicin (B1662922) or hypoxia)

  • Caspase-3 colorimetric or fluorometric assay kit

  • Cell lysis buffer

  • Plate reader

Procedure:

  • Cell Culture: Culture the cancer cells to the desired confluency.

  • Sulfatide Treatment: Treat the cells with different concentrations of various sulfatide species for a predetermined period (e.g., 24 hours).

  • Induction of Apoptosis: After sulfatide treatment, expose the cells to an apoptosis-inducing agent.

  • Cell Lysis: Harvest the cells and lyse them using the provided lysis buffer from the caspase-3 assay kit.

  • Caspase-3 Assay: Add the caspase-3 substrate to the cell lysates and incubate according to the manufacturer's instructions.

  • Quantification: Measure the colorimetric or fluorometric signal using a plate reader. The signal intensity is proportional to the caspase-3 activity.

  • Data Analysis: Compare the caspase-3 activity in cells treated with different sulfatide species to that of untreated control cells.

Protocol 3: Cytokine Release Assay

This protocol describes a general method to measure the release of cytokines from immune cells in response to stimulation with different sulfatide species.[4][13][14]

Materials:

  • Immune cells (e.g., peripheral blood mononuclear cells - PBMCs, or a specific cell line like Raw 264.7)

  • Cell culture medium

  • Different sulfatide species

  • Stimulating agent (e.g., Lipopolysaccharide - LPS)

  • ELISA or multiplex immunoassay (e.g., Luminex) kits for specific cytokines (e.g., TNF-α, IL-6)

  • Plate reader or multiplex analyzer

Procedure:

  • Cell Seeding: Seed the immune cells in a multi-well plate at an appropriate density.

  • Sulfatide Pre-treatment: Pre-treat the cells with different concentrations of various sulfatide species for a specific duration (e.g., 1-2 hours).

  • Stimulation: Add a stimulating agent like LPS to the wells to induce cytokine production.

  • Incubation: Incubate the cells for a period sufficient for cytokine release (e.g., 6-24 hours).

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of specific cytokines in the supernatant using ELISA or a multiplex immunoassay according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the supernatants of cells treated with different sulfatide species.

This guide provides a foundational understanding of the differential biological activities of sulfatide species. Further research is warranted to fully elucidate the therapeutic potential of these fascinating molecules in a range of diseases.

References

Validating N-Octadecenoyl-(cis-9)-sulfatide as a Diagnostic Marker for Metachromatic Leukodystrophy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Octadecenoyl-(cis-9)-sulfatide, a specific C18:1 sulfatide, as a diagnostic marker for Metachromatic Leukodystrophy (MLD), comparing its performance with other established diagnostic methods. The information presented is supported by experimental data from peer-reviewed literature to aid in the evaluation and potential implementation of this biomarker in research and clinical settings.

Executive Summary

Metachromatic Leukodystrophy (MLD) is a lysosomal storage disorder characterized by the deficiency of the enzyme arylsulfatase A (ARSA), leading to the accumulation of sulfatides (B1148509) in the nervous system and subsequent demyelination.[1] Accurate and early diagnosis is crucial for patient management and the evaluation of emerging therapies. While ARSA enzyme activity assays and genetic testing are the cornerstones of MLD diagnosis, they present challenges such as the presence of pseudodeficiency alleles and the identification of variants of unknown significance.[2][3] The quantification of sulfatides, the accumulating substrate, offers a direct biochemical confirmation of the metabolic block. Among the various sulfatide species, C18 sulfatides, including this compound, have been identified as particularly informative for the diagnosis of MLD.[4][5]

This guide will delve into the comparative performance of this compound against other diagnostic modalities, provide detailed experimental protocols for its quantification, and visualize the biochemical and diagnostic pathways involved.

Comparison of Diagnostic Markers for MLD

The diagnosis of MLD relies on a combination of clinical suspicion, biochemical assays, and genetic analysis. The following table summarizes the performance of key diagnostic markers, including sulfatide analysis.

Diagnostic Marker Methodology Sample Type Advantages Limitations
N-Octadecenoyl-sulfatide (C18 Sulfatide) LC-MS/MSPlasma, Dried Blood Spot (DBS), Urine- Highly specific to the pathophysiology of MLD.- Can distinguish MLD patients from individuals with ARSA pseudodeficiency.[4][5]- Levels correlate with disease severity.- Requires specialized equipment (LC-MS/MS).- Standardization across laboratories is ongoing.
Arylsulfatase A (ARSA) Enzyme Activity Colorimetric or Fluorometric AssaysLeukocytes, Fibroblasts- Well-established diagnostic method.- Widely available.- Cannot distinguish between MLD and pseudodeficiency without further testing.[2]- Enzyme instability in samples can lead to false positives.
Genetic Testing (ARSA Gene Sequencing) DNA SequencingWhole Blood, Saliva- Confirmatory diagnosis.- Can identify specific mutations for genotype-phenotype correlations.- May identify variants of unknown significance.- Does not provide information on the current metabolic state.
Magnetic Resonance Imaging (MRI) NeuroimagingN/A- Non-invasive visualization of demyelination patterns (e.g., "tigroid" pattern).[1]- Findings may be non-specific in early stages.- Not a quantitative measure of the underlying biochemical defect.

Quantitative Data Presentation

The following tables present quantitative data on the levels of C18 sulfatide in MLD patients compared to healthy controls. It is important to note that while the user requested data specifically for this compound (C18:1), much of the literature refers to "C18 sulfatide" without specifying the saturation of the fatty acid chain. The data below is for the general C18 sulfatide isoform, which is consistently reported as the most informative.

Table 1: Plasma C18 Sulfatide Concentrations in MLD Patients vs. Controls

Group C18 Sulfatide Concentration (pmol/mL) Reference
MLD Patients12 - 196[4]
Healthy Controls< 10 (Below Limit of Quantification)[4]

Table 2: Fold-Increase of Sulfatide Species in Dried Blood Spots (DBS) of MLD Patients vs. Controls

Sulfatide Species Fold-Increase in Early-Onset MLD Fold-Increase in Late-Onset MLD Reference
Total Sulfatides Up to 23.2Up to 5.1[6]
C18:0 Sulfatide 8 - 20-[6]
C16:1-OH Sulfatide 23.25.1[6]
C16:0-OH Sulfatide 13.14.6[6]

Experimental Protocols

Protocol 1: Quantification of C18 Sulfatide in Human Plasma by LC-MS/MS

This protocol is adapted from methodologies described for the analysis of sulfatides in plasma.[4]

1. Sample Preparation (Single Phase Extraction): a. To 10 µL of plasma, add an appropriate internal standard (e.g., a deuterated C18 sulfatide). b. Add extraction solvent (e.g., a mixture of organic solvents like chloroform/methanol). c. Vortex vigorously to ensure thorough mixing and protein precipitation. d. Centrifuge to pellet the precipitated proteins. e. Transfer the supernatant containing the lipid extract to a new tube. f. Evaporate the solvent under a stream of nitrogen. g. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis: a. Liquid Chromatography (LC): i. Column: A C18 reverse-phase column is typically used. ii. Mobile Phase: A gradient of solvents such as water with formic acid and acetonitrile/isopropanol with formic acid. iii. Flow Rate: Adjusted based on the column dimensions. iv. Injection Volume: Typically 5-10 µL. b. Tandem Mass Spectrometry (MS/MS): i. Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode. Positive ion mode has been shown to be effective for identifying all 14 sulfatide species.[4] ii. Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for the C18 sulfatide and the internal standard are monitored.

3. Data Analysis: a. The concentration of C18 sulfatide in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of C18 sulfatide.

Mandatory Visualizations

Biochemical Pathway of Sulfatide Metabolism

Ceramide Ceramide CGT Ceramide Galactosyltransferase (CGT) Ceramide->CGT Galactosylceramide Galactosylceramide CST Cerebroside Sulfotransferase (CST) Galactosylceramide->CST Sulfatide This compound ARSA Arylsulfatase A (ARSA) (Deficient in MLD) Sulfatide->ARSA Degradation Pathway Degradation_GalCer Galactosylceramide CGT->Galactosylceramide CST->Sulfatide ARSA->Degradation_GalCer

Caption: Sulfatide biosynthesis and degradation pathway, highlighting the ARSA enzyme deficiency in MLD.

Diagnostic Workflow for Metachromatic Leukodystrophy

Clinical_Suspicion Clinical Suspicion of MLD (e.g., motor regression, neuropathy) ARSA_Assay ARSA Enzyme Activity Assay Clinical_Suspicion->ARSA_Assay Sulfatide_Analysis Sulfatide Analysis (N-Octadecenoyl-sulfatide by LC-MS/MS) Genetic_Testing ARSA Gene Sequencing Sulfatide_Analysis->Genetic_Testing Elevated Sulfatides Pseudodeficiency ARSA Pseudodeficiency Sulfatide_Analysis->Pseudodeficiency Normal Sulfatides ARSA_Assay->Sulfatide_Analysis Low ARSA Activity Other_Diagnosis Consider Other Diagnoses ARSA_Assay->Other_Diagnosis Normal ARSA Activity MLD_Diagnosis MLD Diagnosis Confirmed Genetic_Testing->MLD_Diagnosis Pathogenic Mutations Identified

Caption: Tiered diagnostic workflow for MLD, integrating sulfatide analysis for confirmation.

Conclusion

The quantification of this compound and other C18 sulfatide species by LC-MS/MS presents a robust and specific method for the diagnosis of Metachromatic Leukodystrophy. Its ability to differentiate MLD from ARSA pseudodeficiency makes it a valuable tool in the diagnostic algorithm, particularly when ARSA enzyme activity results are equivocal. As targeted therapies for MLD continue to be developed, the role of specific and quantitative biomarkers like this compound will become increasingly critical for early and accurate diagnosis, patient stratification, and monitoring of therapeutic response. Further research to standardize methodologies and establish clear diagnostic cut-offs will facilitate the broader implementation of this promising biomarker.

References

Comparative Analysis of Anti-Sulfatide Antibody Cross-Reactivity with N-Octadecenoyl-(cis-9)-sulfatide and Other Sulfatide Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of anti-sulfatide antibodies, with a focus on their interaction with N-Octadecenoyl-(cis-9)-sulfatide and other sulfatide variants. The information presented is supported by experimental data from peer-reviewed literature and includes detailed protocols for key analytical methods.

Executive Summary

Anti-sulfatide antibodies are implicated in various autoimmune and neurological disorders. Their binding specificity and cross-reactivity with different sulfatide isoforms, which vary in their acyl chain length and saturation, are critical factors in understanding their pathogenic roles and for the development of targeted diagnostics and therapeutics. While direct comparative binding data for this compound is limited in publicly available literature, this guide synthesizes existing data on anti-glycolipid antibody cross-reactivity with sulfatides (B1148509) to provide a framework for comparison. The primary mechanism of action for these antibodies often involves the activation of the classical complement pathway.

Comparative Binding Affinity of Anti-Glycolipid Antibodies to Sulfatides

Antibody (Clone/Type)Primary AntigenCross-Reactivity with SulfatideBinding Affinity (K_D) to SulfatideExperimental Method
Anti-GM1 (Human mAb)GM1 gangliosideYesNot explicitly determined for sulfatideELISA, TLC Overlay
Anti-GQ1b (Human mAb)GQ1b gangliosideYesNot explicitly determined for sulfatideELISA, TLC Overlay
Various Anti-ganglioside mAbsVarious gangliosides20 out of 25 tested mAbs showed cross-reactivity10⁻⁵ to 10⁻⁶ MELISA, Surface Plasmon Resonance (SPR)[1]
O4 (Mouse IgM)SulfatideN/A (Primary target is sulfatide)Not explicitly determinedImmunohistochemistry, Immunocytochemistry
GAME-M5, GAME-G3 (Mouse mAbs)SulfatideN/A (High specificity for sulfatide)Not explicitly determinedLipid Microarray[2]

Note: The binding affinity of anti-sulfatide antibodies can be influenced by the lipid environment and the presentation of the antigen. The presence of other lipids, such as cholesterol and sphingomyelin, in a membrane can modulate antibody binding.

Influence of Acyl Chain Structure on Antibody Binding

While specific data for this compound is scarce, the structure of the lipid component of sulfatide is known to be a determinant for antibody recognition. Studies on other lipid-binding antibodies and proteins suggest that both the length and saturation of the acyl chain can affect binding affinity and specificity. It is hypothesized that the hydrophobic interactions between the acyl chain and the antibody's binding pocket contribute to the overall binding energy. Therefore, variations in the acyl chain, such as the C18:1 chain of this compound, would likely result in different binding kinetics compared to sulfatides with saturated or longer/shorter acyl chains.

Experimental Protocols

Detailed methodologies for assessing the cross-reactivity of anti-sulfatide antibodies are provided below.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Sulfatide Antibody Binding

This protocol is adapted for the analysis of antibody binding to lipid antigens.

Materials:

  • High-binding 96-well microtiter plates

  • Purified sulfatide isoforms (including this compound and other comparative isoforms)

  • Methanol (B129727) or Ethanol (B145695)

  • Phosphate-Buffered Saline (PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary anti-sulfatide antibody

  • HRP-conjugated secondary antibody (specific for the primary antibody isotype)

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Antigen Coating:

    • Dissolve sulfatide isoforms in methanol or ethanol to a final concentration of 10 µg/mL.

    • Add 50 µL of each sulfatide solution to separate wells of the microtiter plate.

    • Allow the solvent to evaporate completely by incubating the plate at room temperature in a fume hood.

  • Blocking:

    • Wash the wells twice with PBS.

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Primary Antibody Incubation:

    • Wash the wells three times with PBS containing 0.05% Tween 20 (PBST).

    • Dilute the primary anti-sulfatide antibody to the desired concentration in blocking buffer.

    • Add 100 µL of the diluted primary antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the wells three times with PBST.

    • Dilute the HRP-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the wells five times with PBST.

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes, or until a color change is observed.

  • Readout:

    • Add 50 µL of stop solution to each well to stop the reaction.

    • Read the absorbance at 450 nm using a plate reader.

Surface Plasmon Resonance (SPR) for Kinetic Analysis of Anti-Sulfatide Antibody Binding

This protocol outlines the steps for analyzing the real-time interaction between an anti-sulfatide antibody and sulfatide-containing liposomes.

Materials:

  • SPR instrument and sensor chips (e.g., L1 chip for liposome (B1194612) capture)

  • Purified sulfatide isoforms

  • Lipids for liposome preparation (e.g., DOPC, cholesterol)

  • Running buffer (e.g., HBS-EP+)

  • Purified anti-sulfatide antibody

  • Liposome extrusion equipment

Procedure:

  • Liposome Preparation:

    • Prepare liposomes containing a defined molar percentage of the sulfatide isoform of interest.

    • Extrude the liposomes through a polycarbonate membrane to create unilamellar vesicles of a defined size.

  • Chip Preparation and Liposome Immobilization:

    • Equilibrate the L1 sensor chip with running buffer.

    • Inject the sulfatide-containing liposomes over the sensor surface to allow for their capture on the lipophilic surface.

    • Wash with running buffer to remove any unbound liposomes.

  • Kinetic Analysis:

    • Inject a series of concentrations of the purified anti-sulfatide antibody over the sensor surface.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between each antibody concentration using a suitable regeneration solution (e.g., low pH glycine).

  • Data Analysis:

    • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).

Glycoarray for High-Throughput Specificity Screening

This protocol provides a method for screening antibody binding against a panel of different glycolipids.

Materials:

  • Glycoarray slides printed with a variety of glycolipids, including different sulfatide isoforms.

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Fluorescently labeled primary anti-sulfatide antibody or a primary antibody followed by a fluorescently labeled secondary antibody.

  • Wash buffers (e.g., PBST)

  • Microarray scanner

Procedure:

  • Blocking:

    • Block the glycoarray slide with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Wash the slide with PBST.

    • Incubate the slide with the fluorescently labeled antibody (or primary and then secondary antibodies) in a humidified chamber for 1 hour at room temperature.

  • Washing:

    • Wash the slide extensively with PBST to remove unbound antibodies.

    • Rinse with deionized water.

  • Scanning and Analysis:

    • Dry the slide by centrifugation or under a stream of nitrogen.

    • Scan the slide using a microarray scanner at the appropriate wavelength.

    • Analyze the fluorescence intensity of each spot to determine the binding specificity of the antibody to the different glycolipids on the array.

Visualizations

Signaling Pathway: Complement Activation by Anti-Sulfatide Antibodies

Anti-sulfatide antibodies, particularly of the IgM and IgG isotypes, can initiate the classical complement pathway upon binding to sulfatide on cell surfaces, such as on myelin sheaths. This leads to a cascade of enzymatic reactions culminating in the formation of the Membrane Attack Complex (MAC) and cell lysis.

Complement_Activation Ab Anti-Sulfatide Ab (IgM or IgG) C1 C1 Complex (C1q, C1r, C1s) Ab->C1 Activation Sulfatide Sulfatide on Cell Surface Sulfatide->Ab Binding C4_C2 C4, C2 C1->C4_C2 Cleavage C3_convertase C3 Convertase (C4b2a) C4_C2->C3_convertase Formation C3 C3 C3_convertase->C3 Cleavage C5_convertase C5 Convertase (C4b2a3b) C3->C5_convertase Formation C5 C5 C5_convertase->C5 Cleavage MAC Membrane Attack Complex (C5b-9) C5->MAC Assembly Lysis Cell Lysis MAC->Lysis Induces

Caption: Classical complement pathway initiated by anti-sulfatide antibodies.

Experimental Workflow: Antibody Cross-Reactivity Analysis

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a newly developed anti-sulfatide monoclonal antibody.

Cross_Reactivity_Workflow Start Start: New Anti-Sulfatide mAb ELISA Initial Screening: ELISA with various sulfatide isoforms Start->ELISA Glycoarray High-Throughput Specificity: Glycoarray Analysis ELISA->Glycoarray Confirm broad specificity SPR Kinetic Analysis: Surface Plasmon Resonance (SPR) Glycoarray->SPR Select key isoforms for kinetic study Data_Analysis Data Analysis: Determine K_D, k_a, k_d SPR->Data_Analysis Comparison Comparative Analysis: Cross-reactivity profile Data_Analysis->Comparison End End: Characterized mAb Comparison->End

Caption: Workflow for analyzing anti-sulfatide antibody cross-reactivity.

References

A Comparative Guide to the Effects of N-Octadecenoyl-(cis-9)-sulfatide and Galactosylceramide on Oligodendrocyte Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of two key glycosphingolipids, N-Octadecenoyl-(cis-9)-sulfatide and galactosylceramide (GalCer), on the differentiation of oligodendrocytes. Understanding the distinct roles of these molecules is crucial for developing novel therapeutic strategies for demyelinating diseases.

Introduction

Oligodendrocytes are the myelin-producing cells of the central nervous system (CNS). Their differentiation from oligodendrocyte progenitor cells (OPCs) is a tightly regulated process essential for proper nerve conduction. Galactosylceramide and its sulfated derivative, sulfatide, are major lipid components of the myelin sheath and the plasma membranes of oligodendrocytes.[1][2][3] Emerging evidence indicates that these molecules are not merely structural components but also play active roles in regulating oligodendrocyte differentiation. This guide will compare and contrast the functions of this compound, a specific isoform of sulfatide with a C18:1 fatty acid chain, and galactosylceramide in this critical biological process.

Comparative Analysis of Effects on Oligodendrocyte Differentiation

The available data suggests that sulfatides (B1148509) and galactosylceramide have distinct and, in some respects, opposing roles in the maturation of oligodendrocytes.

FeatureThis compound (as a representative sulfatide)Galactosylceramide (GalCer)
Primary Role in Differentiation Negative regulator of terminal differentiation[1][3][4][5]Essential for proper myelin structure and appears to play a role in promoting differentiation[6][7]
Effect on Number of Differentiated Oligodendrocytes Absence of sulfatide leads to a 2- to 3-fold increase in terminally differentiated oligodendrocytes in vivo and in vitro[3]Its absence, along with sulfatide, also leads to enhanced oligodendrocyte differentiation, suggesting a complex regulatory role[1][3]
Mechanism of Action Acts as a sensor/transmitter of environmental cues, potentially through interaction with extracellular matrix proteins and modulation of integrin signaling[6][8]Promotes differentiation through interaction with Sigma-1 receptors in lipid microdomains of the endoplasmic reticulum[6][9]
Expression During Differentiation Expressed on the cell surface as OPCs begin terminal differentiation[3]Levels increase as oligodendrocyte progenitor cells differentiate[6]

Signaling Pathways

The signaling pathways through which this compound and galactosylceramide exert their effects on oligodendrocyte differentiation are still being elucidated. The current understanding of these pathways is visualized below.

This compound Signaling

Sulfatide is proposed to act as a negative regulator of oligodendrocyte differentiation. This inhibitory signaling is thought to be initiated by the interaction of sulfatide on the cell surface with components of the extracellular matrix, such as laminin. This interaction may modulate the activity of Src-family kinases like Fyn, which are known to be involved in the morphological differentiation of oligodendrocytes.

cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_intracellular Intracellular Laminin Laminin Sulfatide This compound Laminin->Sulfatide interacts with Fyn Fyn Kinase Sulfatide->Fyn modulates Integrin Integrin Integrin->Fyn activates Differentiation_Inhibition Inhibition of Terminal Differentiation Fyn->Differentiation_Inhibition leads to

Sulfatide's proposed negative regulatory pathway.
Galactosylceramide Signaling

Galactosylceramide is understood to promote oligodendrocyte differentiation through a pathway involving the Sigma-1 receptor (Sig-1R), an endoplasmic reticulum-resident protein. GalCer and Sig-1R are co-localized in lipid microdomains, and the activation of Sig-1R enhances the differentiation process.

cluster_er Endoplasmic Reticulum Lipid Microdomain cluster_downstream Downstream Effects GalCer Galactosylceramide Sig1R Sigma-1 Receptor GalCer->Sig1R co-localizes with and activates Differentiation_Promotion Promotion of Oligodendrocyte Differentiation Sig1R->Differentiation_Promotion leads to

Galactosylceramide's proposed signaling pathway.

Experimental Protocols

The following are summaries of key experimental protocols used to investigate the effects of these lipids on oligodendrocyte differentiation.

General Experimental Workflow for In Vitro Oligodendrocyte Differentiation Assay

This workflow outlines the key steps for assessing the impact of compounds like this compound and galactosylceramide on oligodendrocyte differentiation from progenitor cells.

OPC_Isolation 1. OPC Isolation (e.g., Immunopanning) Cell_Culture 2. Cell Culture & Treatment OPC_Isolation->Cell_Culture Differentiation 3. Induction of Differentiation Cell_Culture->Differentiation Analysis 4. Analysis (e.g., Immunofluorescence) Differentiation->Analysis

Workflow for oligodendrocyte differentiation assay.
Detailed Methodologies

1. Oligodendrocyte Progenitor Cell (OPC) Isolation and Culture:

  • Source: OPCs are typically isolated from the cortices of early postnatal (P1-P7) rat or mouse pups.

  • Method: Immunopanning is a common method for purification. This involves plating dissociated cortical cells on plates coated with antibodies against cell surface markers to negatively and then positively select for OPCs (e.g., using anti-Ran-2 to remove astrocytes and fibroblasts, followed by anti-O4 or anti-PDGFRα to select for OPCs).

  • Culture Medium: Purified OPCs are cultured on poly-D-lysine or poly-L-ornithine coated plates in a defined, serum-free medium (e.g., DMEM/F12) supplemented with growth factors such as PDGF-AA and bFGF to promote proliferation and prevent premature differentiation.

2. In Vitro Differentiation Assay:

  • Induction of Differentiation: To induce differentiation, the mitogens (PDGF-AA and bFGF) are withdrawn from the culture medium. The medium is replaced with a differentiation-promoting medium, which may contain factors like triiodothyronine (T3).

  • Treatment: Test compounds, such as this compound or galactosylceramide, are added to the differentiation medium at various concentrations. A vehicle control is run in parallel.

  • Duration: The cells are typically cultured for 3-7 days to allow for differentiation into mature oligodendrocytes.

3. Analysis of Oligodendrocyte Differentiation:

  • Immunocytochemistry: This is the most common method for assessing differentiation. Cells are fixed and stained with antibodies against stage-specific markers:

    • Oligodendrocyte Progenitor Cells (OPCs): O4, NG2, PDGFRα

    • Immature Oligodendrocytes: O1

    • Mature, Myelinating Oligodendrocytes: Myelin Basic Protein (MBP), Proteolipid Protein (PLP), Myelin Oligodendrocyte Glycoprotein (MOG)

  • Quantification: The number of cells expressing mature oligodendrocyte markers (e.g., MBP-positive cells) is counted and expressed as a percentage of the total number of oligodendroglial lineage cells (e.g., O4-positive cells) or total cells (e.g., DAPI-stained nuclei). Morphological analysis, such as the complexity of cellular processes, can also be quantified.

  • Western Blotting: Cell lysates can be analyzed by Western blotting to quantify the expression levels of myelin proteins like MBP and PLP.

  • Quantitative PCR (qPCR): The expression of genes encoding myelin proteins can be measured at the mRNA level.

Conclusion

This compound and galactosylceramide exert distinct regulatory controls over oligodendrocyte differentiation. While galactosylceramide appears to be a component of a pro-differentiative signaling pathway involving the Sigma-1 receptor, sulfatides, including the N-Octadecenoyl-(cis-9) isoform, act as negative regulators. The absence of sulfatide significantly enhances the number of terminally differentiated oligodendrocytes.[3] These opposing roles highlight the complexity of lipid-mediated signaling in the CNS and present exciting opportunities for therapeutic intervention in demyelinating disorders. Further research into the specific functions of different sulfatide isoforms and the precise molecular mechanisms of their signaling pathways will be critical for the development of targeted therapies to promote remyelination.

References

Head-to-head comparison of different analytical methods for N-Octadecenoyl-(cis-9)-sulfatide quantification.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of sphingolipids, the accurate quantification of specific sulfatide species such as N-Octadecenoyl-(cis-9)-sulfatide is critical. This sulfatide, a glycosphingolipid found in various biological materials, is implicated in several physiological and pathological processes, including its role as a potential biomarker in diseases like metachromatic leukodystrophy (MLD).[1][2] The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible data. This guide provides a comprehensive head-to-head comparison of two prominent analytical techniques for the quantification of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Thin-Layer Chromatography (HPTLC).

This comparison is based on a review of established methodologies for sulfatide analysis, offering insights into their respective principles, performance characteristics, and experimental workflows. While direct comparative studies for this compound are limited, this guide synthesizes data from studies on total sulfatides (B1148509) and other structurally related lipids to provide a robust framework for methodological selection.

Quantitative Performance at a Glance

The choice of an analytical method often hinges on its quantitative capabilities. The following table summarizes the key performance metrics for LC-MS/MS and HPTLC in the context of sulfatide analysis, providing a clear comparison to aid in your decision-making process.

ParameterLC-MS/MSHPTLC
Limit of Quantification (LOQ) High sensitivity, typically in the range of low pmol/mL to ng/mL.[1][3]Moderate sensitivity, generally in the ng/band range.[4]
Linearity (r²) Excellent, typically ≥0.99.[1]Good, typically ≥0.99.[4]
Accuracy (% Recovery) High, generally within 85-115%.Good, typically within 98-102%.[4]
Precision (%RSD) High, typically <15%.Good, typically <2%.[4][5]
Specificity Very high, based on mass-to-charge ratio and fragmentation patterns.Moderate, based on chromatographic separation and derivatization.
Throughput High, with rapid analysis times per sample.[6]High, allows for simultaneous analysis of multiple samples on a single plate.[5]

Deep Dive into the Methodologies

A thorough understanding of the experimental protocols is essential for successful implementation and data interpretation. This section provides a detailed overview of the methodologies for both LC-MS/MS and HPTLC.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the quantification of a wide range of lipids, including sulfatides, due to its high sensitivity and specificity.[1][2][6] This technique combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry.

Experimental Protocol:

  • Sample Preparation (from Biological Matrices):

    • Lipid Extraction: Tissues, plasma, or dried blood spots are subjected to lipid extraction, commonly using a modified Folch or Bligh-Dyer method with a chloroform/methanol solvent system.[7]

    • Solid-Phase Extraction (SPE): To remove interfering phospholipids (B1166683) and neutral lipids, the total lipid extract is often fractionated using SPE. This step enhances the purity of the sulfatide fraction and protects the analytical column and mass spectrometer from contamination.[1]

    • Internal Standard Spiking: A suitable internal standard, such as a stable isotope-labeled sulfatide (e.g., N-octadecanoyl-D3-sulfatide), is added at the beginning of the sample preparation process to correct for extraction losses and matrix effects.[1]

  • Chromatographic Separation (UPLC/HPLC):

    • Column: A reversed-phase C18 or C8 column is typically used for separation.

    • Mobile Phase: A gradient elution is commonly employed, using a mixture of aqueous and organic solvents (e.g., methanol, acetonitrile) with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency.[1]

  • Mass Spectrometric Detection (MS/MS):

    • Ionization: Electrospray ionization (ESI) is the most common ionization technique, typically operated in negative ion mode for sulfatide analysis.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion of this compound and a specific product ion generated through collision-induced dissociation. This highly specific detection method minimizes interference from other molecules.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that offers a cost-effective and high-throughput alternative for the quantification of various compounds, including lipids.[5] While less sensitive than LC-MS/MS, modern HPTLC systems with automated sample application and densitometric scanning provide reliable quantitative results.[5]

Experimental Protocol:

  • Sample Preparation:

    • Lipid Extraction: Similar to LC-MS/MS, lipids are first extracted from the biological sample.

    • Sample Application: The extracted lipid sample is applied to the HPTLC plate as a narrow band using an automated applicator.

  • Chromatographic Development:

    • Stationary Phase: Pre-coated silica (B1680970) gel 60 F₂₅₄ HPTLC plates are commonly used.

    • Mobile Phase: A solvent system, typically a mixture of chloroform, methanol, and water (e.g., 65:25:4, v/v/v), is used to separate the sulfatides from other lipids based on their polarity.[8]

  • Detection and Quantification:

    • Visualization: After development, the separated lipid bands are visualized. This can be achieved by charring with a reagent like 5% H₂SO₄ in ethanol (B145695) followed by heating.[8]

    • Densitometry: The plate is scanned using a densitometer at a specific wavelength. The peak area of the this compound band is proportional to its concentration.

    • Quantification: A calibration curve is generated using known concentrations of a pure this compound standard to quantify the amount in the sample.

Visualizing the Analytical Workflows

To further clarify the distinct processes of each technique, the following diagrams illustrate the experimental workflows for LC-MS/MS and HPTLC.

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample IS Internal Standard Spiking Sample->IS Extraction Lipid Extraction SPE Solid-Phase Extraction Extraction->SPE LC UPLC/HPLC Separation SPE->LC IS->Extraction MSMS Tandem MS Detection (MRM) LC->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: Workflow for this compound quantification using LC-MS/MS.

HPTLC_Workflow cluster_prep Sample Preparation cluster_analysis HPTLC Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Application Sample Application on HPTLC Plate Extraction->Application Development Chromatographic Development Application->Development Visualization Visualization Development->Visualization Densitometry Densitometric Scanning & Quantification Visualization->Densitometry

Caption: Workflow for this compound quantification using HPTLC.

Conclusion: Selecting the Right Tool for the Job

Both LC-MS/MS and HPTLC are powerful techniques for the quantification of this compound, each with its own set of advantages.

LC-MS/MS stands out for its superior sensitivity, specificity, and accuracy, making it the method of choice for applications requiring the detection of trace amounts of the analyte or for complex biological matrices where high specificity is crucial. The detailed structural information provided by mass spectrometry is also a significant advantage.

HPTLC offers a practical and high-throughput alternative, particularly for routine quality control or for screening a large number of samples where the absolute highest sensitivity is not the primary requirement. Its lower operational cost and the ability to analyze multiple samples simultaneously make it an attractive option for certain research and industrial settings.

Ultimately, the decision between LC-MS/MS and HPTLC will depend on the specific requirements of your research, including the desired level of sensitivity, the complexity of the sample matrix, the number of samples to be analyzed, and the available instrumentation and resources. This guide provides the foundational information to make an informed decision and to proceed with the development and validation of a robust analytical method for the quantification of this compound.

References

The Specificity of Sulfatide Biomarkers: A Comparative Analysis of N-Octadecenoyl-(cis-9)-sulfatide versus Total Sulfatides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of disease biomarkers is paramount for diagnostics, patient stratification, and monitoring therapeutic efficacy. In the realm of sphingolipid-related disorders, sulfatides (B1148509) have emerged as key biomarkers. This guide provides a comparative analysis of N-Octadecenoyl-(cis-9)-sulfatide, a specific sulfatide species, and the total sulfatide pool as biomarkers, with a focus on Metachromatic Leukodystrophy (MLD).

Sulfatides are a class of sulfoglycosphingolipids abundant in the myelin sheath of the nervous system.[1][2] Their accumulation due to a deficiency of the enzyme arylsulfatase A (ASA) is the hallmark of MLD, a devastating neurodegenerative lysosomal storage disorder.[3][4] Consequently, measuring sulfatide levels is a cornerstone of MLD diagnosis.[5] While the total sulfatide concentration in biological fluids is a recognized biomarker, recent evidence suggests that specific sulfatide species, such as this compound (a C18:1 sulfatide), may offer enhanced specificity and clinical utility.

Comparative Analysis: this compound vs. Total Sulfatides

Current research indicates that while total sulfatide levels are significantly elevated in MLD patients, the analysis of individual sulfatide species can provide a more nuanced and potentially more accurate diagnostic and prognostic picture.

In Metachromatic Leukodystrophy, the C18 sulfatide isoform has been identified as a particularly informative biomarker.[6][7] One study highlighted that C18 sulfatide concentrations were below the limit of quantification (<10 pmol/mL) in the plasma of control individuals but ranged from 12 to 196 pmol/mL in MLD patients.[6] This clear distinction suggests a high degree of specificity. Furthermore, monitoring this specific isoform was shown to be useful in assessing the response to therapeutic interventions, such as bone marrow transplants.[6]

Another study demonstrated that while total sulfatides in dried blood spots (DBS) were elevated in MLD patients, there was some overlap with non-MLD individuals.[8] However, specific species like C18:0 sulfatide showed a more distinct separation between early-onset MLD patients and controls, suggesting it has a greater discriminatory power for disease severity.[9]

The following tables summarize the quantitative data from studies on total sulfatides and specific sulfatide species in MLD.

Quantitative Data Summary

Table 1: Total Sulfatide Concentrations in Dried Blood Spots (DBS) of MLD Patients and Controls

Patient GroupMean Total Sulfatide Concentration (μg/mL)Fold Increase vs. Controls
Controls0.215-
Late-Onset MLD0.7023.3
Early-Onset MLD2.0489.5

Data sourced from a study on sulfatide analysis by mass spectrometry in DBS.[9]

Table 2: Comparison of C18:0 and C24:1 Sulfatide Concentrations in Dried Blood Spots (DBS)

Patient GroupMean C18:0 Sulfatide Concentration (μg/mL)Fold Increase vs. Controls (C18:0)Mean C24:1 Sulfatide Concentration (μg/mL)Fold Increase vs. Controls (C24:1)
Controls~0.002-~0.005-
Late-Onset MLD~0.002~1~0.02~4
Early-Onset MLD~0.02~10~0.05~10

Approximate values interpreted from graphical data in a study on sulfatide analysis by mass spectrometry in DBS. C18:0 showed a more pronounced increase in early-onset MLD compared to late-onset, highlighting its potential to discriminate disease severity.[9]

Table 3: Plasma C18 Sulfatide Concentrations in MLD Patients and Controls

Subject GroupC18 Sulfatide Concentration (pmol/mL)
Controls< 10 (Below Limit of Quantification)
MLD Patients12 - 196

Data from a study on the quantification of plasma sulfatides by mass spectrometry.[6]

Experimental Methodologies

The primary method for the quantification of total and specific sulfatides is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a generalized protocol based on published methods.[10][11]

Protocol: Quantification of Sulfatides in Dried Blood and Urine Spots by LC-MS/MS

1. Sample Preparation:

  • Extraction from Dried Blood Spots (DBS) and Dried Urine Spots (DUS):
  • A 3-mm punch from the DBS or DUS is placed in a 96-well plate.
  • 30 µL of water is added, and the plate is incubated for 2 hours at 37°C with shaking.
  • 300 µL of methanol (B129727) is added, and the mixture is pipetted up and down.
  • The plate is centrifuged, and the supernatant containing the extracted sulfatides is transferred to a new plate for analysis.[9]

2. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column is typically used for separation.[10]
  • Mobile Phase: A gradient of methanol and water with an ammonium (B1175870) formate (B1220265) buffer is commonly employed.[10]
  • Flow Rate: A flow rate of around 0.3-0.4 mL/min is used.

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization: Electrospray ionization (ESI) in negative ion mode is often used for sulfatide detection.
  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion is the specific m/z of the sulfatide species of interest, and the product ion is typically m/z 96.9, corresponding to the sulfate (B86663) head group.[10]
  • Quantification: An internal standard, such as a deuterated or odd-chain sulfatide, is added at the beginning of the extraction to normalize for variations in sample processing and instrument response.

Signaling Pathways and Experimental Workflows

To provide a deeper context for the role of sulfatides, the following diagrams illustrate the sulfatide metabolism pathway and a typical experimental workflow for their analysis.

Sulfatide_Metabolism Sulfatide Metabolism Pathway cluster_synthesis Synthesis Ceramide Ceramide GalCer Galactosylceramide (GalCer) Ceramide->GalCer CGT (UGT8) (Endoplasmic Reticulum) GalCer->Ceramide GALC Sulfatide Sulfatide GalCer->Sulfatide CST (GAL3ST1) (Golgi Apparatus) Sulfatide->GalCer ARSA (Deficient in MLD)

Caption: A simplified diagram of the sulfatide synthesis and degradation pathway.

Sulfatide_Analysis_Workflow Experimental Workflow for Sulfatide Analysis Sample Biological Sample (DBS, Urine, Plasma) Extraction Lipid Extraction (e.g., Methanol/Chloroform) Sample->Extraction LC Liquid Chromatography (LC) (Separation of Sulfatide Species) Extraction->LC MS Tandem Mass Spectrometry (MS/MS) (Detection and Quantification) LC->MS Data Data Analysis (Quantification vs. Controls) MS->Data

Caption: A typical workflow for the analysis of sulfatides from biological samples.

Conclusion

While the measurement of total sulfatides is a valuable tool for the diagnosis of MLD, the quantification of specific sulfatide species, such as this compound (C18:1) and its close relative C18:0 sulfatide, appears to offer superior specificity.[6][9] The available data strongly suggests that these individual species can better distinguish between disease subtypes and provide a more sensitive measure of therapeutic response. For researchers and clinicians in the field of neurodegenerative and lysosomal storage diseases, incorporating the analysis of specific sulfatide species into their biomarker panels could lead to more precise diagnostics and a better understanding of disease progression. Further research across a broader range of neurological disorders is warranted to fully elucidate the biomarker potential of individual sulfatide molecules.[1][2][12][13]

References

In vivo comparison of N-Octadecenoyl-(cis-9)-sulfatide and other myelin lipids in animal models of demyelination.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective therapies to combat demyelinating diseases like multiple sclerosis is a paramount challenge. Myelin lipids, integral components of the protective sheath around nerve fibers, have emerged as key players in both the pathology and potential treatment of these conditions. This guide provides an in-depth comparison of N-Octadecenoyl-(cis-9)-sulfatide and other critical myelin lipids, drawing upon available data from animal models of demyelination.

While direct in vivo comparative studies on the therapeutic efficacy of specific sulfatide isoforms like this compound are currently limited in published literature, a wealth of research on the broader class of sulfatides (B1148509) and other key myelin lipids provides valuable insights. This guide synthesizes this information to offer a comparative overview for researchers in the field.

Myelin Lipid Landscape: A Comparative Overview

Myelin, a specialized membrane rich in lipids, is crucial for the proper functioning of the central nervous system (CNS). Key lipid components include cholesterol, phospholipids, and a variety of sphingolipids, most notably galactosylceramide (GalCer) and its sulfated derivative, sulfatide. The specific composition of these lipids is vital for the structure and function of the myelin sheath.

This compound is a specific isoform of sulfatide, characterized by its C18:1 fatty acid chain. The length and saturation of the fatty acid chain in sulfatides can influence their biological function.[1] For instance, studies have shown that sulfatides with shorter fatty acid chains (C16-C18) are more prevalent during the early stages of oligodendrocyte development, while longer chains (C22-C24) are dominant in mature myelin.[1][2] This suggests that different sulfatide species may have distinct roles in oligodendrocyte maturation and myelination.[2]

Here, we compare the known roles and potential therapeutic effects of this compound (as part of the broader sulfatide class) with other significant myelin lipids in the context of demyelination and remyelination.

Performance in Animal Models of Demyelination: A Data-Driven Comparison

Animal models are indispensable tools for studying the pathophysiology of demyelinating diseases and for evaluating potential therapeutic interventions. The most commonly used models include Experimental Autoimmune Encephalomyelitis (EAE), an inflammatory model that mimics many aspects of multiple sclerosis, and toxic models like cuprizone (B1210641) and lysolecithin, which induce demyelination through oligodendrocyte death.

Myelin Lipid ClassAnimal Model(s)Observed EffectsKey Findings & References
Sulfatides EAE- Immunomodulatory effects - Potential for remyelination enhancementAdministration of sulfatides has been shown to ameliorate EAE, suggesting an immune-regulatory role.[3] The specific fatty acid composition of sulfatides is thought to be crucial for their function in myelin maintenance and oligodendrocyte differentiation.[1][2][4]
Galactosylceramide (GalCer) EAE, Cuprizone- Essential for myelin formation and stability - Precursor to sulfatideGalCer is a major component of myelin and its absence leads to severe demyelination. It can also act as an antigen in autoimmune responses.
Cholesterol Cuprizone, EAE- Promotes remyelination - Essential for myelin membrane structureDietary cholesterol supplementation has been shown to facilitate remyelination in the cuprizone model.[5]
Phospholipids (e.g., Phosphatidylcholine) General Demyelination- Crucial for membrane fluidity and integrityWhile essential for all cell membranes, specific therapeutic roles in demyelination models are less defined compared to sphingolipids.

Experimental Protocols: A Guide to In Vivo Studies

Reproducible and well-documented experimental protocols are the cornerstone of preclinical research. Below are detailed methodologies for common experiments involving the administration of lipids in animal models of demyelination.

Experimental Workflow for Lipid Administration in a Cuprizone-Induced Demyelination Model

This workflow outlines the key steps for assessing the therapeutic potential of a myelin lipid, such as a specific sulfatide isoform, in the cuprizone mouse model.

G cluster_0 Induction of Demyelination cluster_1 Therapeutic Intervention cluster_2 Assessment of Remyelination and Functional Recovery Induction Cuprizone Administration (0.2% in chow for 5 weeks) Treatment Lipid Administration (e.g., this compound) Route: Intraperitoneal, Intravenous, or Oral Gavage Dose: To be determined by dose-response studies Induction->Treatment Histology Histological Analysis (Luxol Fast Blue for myelin staining, Immunohistochemistry for oligodendrocytes and axons) Treatment->Histology Behavior Behavioral Testing (e.g., Rotarod, Beam Walking) Treatment->Behavior Imaging In vivo Imaging (optional) (e.g., Magnetic Resonance Imaging) Treatment->Imaging G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Sulfatide Sulfatide Receptor Cell Surface Receptor (e.g., Integrin, L-selectin) Sulfatide->Receptor FynSrc Fyn/Src Kinase Pathway Receptor->FynSrc RhoA RhoA Pathway Receptor->RhoA Oligo_diff Oligodendrocyte Differentiation FynSrc->Oligo_diff Axon_growth Axon Growth Regulation RhoA->Axon_growth

References

Safety Operating Guide

Standard Operating Procedure: Disposal of N-Octadecenoyl-(cis-9)-sulfatide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the safe and proper disposal of N-Octadecenoyl-(cis-9)-sulfatide, a bioactive lipid utilized in laboratory research. Adherence to these procedures is critical to ensure personnel safety, minimize environmental impact, and maintain regulatory compliance.

Immediate Safety and Handling Precautions

Prior to handling this compound for disposal, it is imperative to consult the material's Safety Data Sheet (SDS) for specific hazard information. While a specific SDS was not publicly available, general precautions for handling bioactive lipids should be followed.

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is required to protect from splashes.

Handling:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any aerosols or fine particulates.

  • Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water for at least 15 minutes.

  • Prevent dust formation if handling the solid form of the compound.

Waste Characterization and Segregation

Due to its bioactive nature, this compound and all materials contaminated with it should be treated as hazardous chemical waste.

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be segregated into a dedicated, properly labeled hazardous waste container.[1]

  • Contaminated Materials: This includes, but is not limited to:

    • Stock solutions and dilutions.

    • Used consumables such as pipette tips, vials, and gloves.

    • Spill cleanup materials.

Step-by-Step Disposal Protocol

  • Container Selection:

    • Use a chemically compatible, leak-proof container with a secure screw-top lid for collecting this compound waste. For liquid waste, ensure the container is appropriate for liquids.[2]

    • The original product container can be used if it is in good condition.

  • Labeling:

    • Clearly label the waste container with the words "HAZARDOUS WASTE".[2]

    • Specify the full chemical name: "this compound".

    • Indicate the approximate concentration and quantity of the waste.

    • Include the date of waste accumulation.

  • Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) that is under the control of the laboratory generator.[2]

    • Ensure the container is kept closed at all times, except when adding waste.[2]

    • Store in a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents and bases.[3]

  • Disposal Request:

    • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider.

    • Complete a hazardous material pickup request form as required by your institution.[2]

Important Considerations:

  • Do NOT pour down the drain: As a bioactive lipid, this compound could interfere with wastewater treatment processes.[4]

  • Do NOT dispose of in regular trash: Solid forms of this chemical should not be disposed of in the normal trash.[5]

Quantitative Data for Disposal

ParameterValueReference
CAS Number 1292769-40-4[6]
Molecular Formula C42H79NO11S[6]
Molecular Weight 806.14[6]
Physical State Solid[6]
Storage Freezer[6]

Experimental Protocols Cited

The disposal procedures outlined in this document are based on standard best practices for laboratory chemical waste management and do not originate from specific experimental protocols involving this compound. These are general safety and environmental protection guidelines.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: Handling this compound cluster_1 Waste Segregation & Collection cluster_2 Storage & Disposal start Identify Waste: This compound and contaminated materials ppe Wear Appropriate PPE: Gloves, Eye Protection, Lab Coat start->ppe container Select Leak-Proof, Compatible Waste Container ppe->container labeling Label Container: 'HAZARDOUS WASTE' Chemical Name, Date container->labeling storage Store in Designated Satellite Accumulation Area labeling->storage disposal_request Contact EHS for Pickup storage->disposal_request end Proper Disposal by Waste Management disposal_request->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N-Octadecenoyl-(cis-9)-sulfatide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of N-Octadecenoyl-(cis-9)-sulfatide, a glycolipid used in research. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity. All users should request and review the complete Safety Data Sheet (SDS) provided by the supplier before commencing any work.

Core Safety and Personal Protective Equipment (PPE)

Given that this compound is a bioactive lipid, minimizing exposure is paramount. The following PPE is mandatory when handling this compound, based on standard laboratory safety protocols for similar chemical substances.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Provides a robust barrier against skin contact. Nitrile offers good chemical resistance.[1][2]
Eye Protection Chemical splash goggles or a face shield.Protects against accidental splashes of the compound, especially when in solution.[1][3]
Body Protection A fully buttoned laboratory coat.Prevents contamination of personal clothing and skin.[1]
Respiratory Protection Required if there is a risk of aerosolization. A properly fitted respirator (e.g., N95) should be used if handling the solid compound outside of a certified chemical fume hood.[1][3]

Operational Plan: From Receipt to Disposal

The following step-by-step guide outlines the safe handling workflow for this compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a freezer, as recommended for lipid products, in a well-ventilated area away from incompatible materials.[4]

  • The storage location should be clearly labeled and accessible only to authorized personnel.

2. Preparation and Handling:

  • All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of any airborne particles.

  • Use a calibrated balance to weigh the required amount of the compound.

  • When preparing solutions, do so within the fume hood. Work over a disposable absorbent bench pad to contain any potential spills.

  • Continue to wear all prescribed PPE during solution preparation and addition to experimental setups.

3. Decontamination:

  • All non-disposable equipment that has come into contact with this compound should be decontaminated. Consult the supplier's SDS for appropriate decontamination procedures.

  • Wipe down all work surfaces in the fume hood with a suitable cleaning agent after each use.

4. Disposal:

  • Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: Collect unused solid compound and contaminated disposable items (e.g., gloves, absorbent pads) in a sealed, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated liquid media should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.

  • Dispose of all waste in accordance with local, state, and federal regulations.

Experimental Workflow for Safe Handling

cluster_0 Preparation cluster_1 Experimentation cluster_2 Cleanup and Disposal A Receiving and Storage B Weighing Solid Compound (in Fume Hood) A->B Wear Full PPE C Solution Preparation (in Fume Hood) B->C Wear Full PPE D Addition to Experimental Setup C->D Wear Full PPE E Decontaminate Equipment D->E Post-Experiment F Dispose of Solid Waste E->F G Dispose of Liquid Waste E->G

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Octadecenoyl-(cis-9)-sulfatide
Reactant of Route 2
N-Octadecenoyl-(cis-9)-sulfatide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.